molecular formula C5H3N3 B1219330 Pyrazinecarbonitrile CAS No. 19847-12-2

Pyrazinecarbonitrile

カタログ番号: B1219330
CAS番号: 19847-12-2
分子量: 105.10 g/mol
InChIキー: PMSVVUSIPKHUMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyanopyrazine is a member of pyrazines and a nitrile.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3/c6-3-5-4-7-1-2-8-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSVVUSIPKHUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066540
Record name 2-Cyanopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19847-12-2
Record name Pyrazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19847-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanopyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019847122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyanopyrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyanopyrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyrazinecarbonitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Cyanopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazinecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CYANOPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74CP756B49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pyrazinecarbonitrile (CAS 19847-12-2): A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, physicochemical properties, and pivotal role of Pyrazinecarbonitrile as a key intermediate in the development of the anti-tuberculosis drug, Pyrazinamide (B1679903).

Introduction

This compound, also known as 2-cyanopyrazine, is a heterocyclic organic compound that holds significant importance in the pharmaceutical industry. Its primary application lies in its role as a critical intermediate in the synthesis of Pyrazinamide, a first-line medication for the treatment of tuberculosis. This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics, detailed synthesis protocols, and an in-depth look at the biological pathways affected by its derivative, Pyrazinamide. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and application in pharmaceutical manufacturing. The key quantitative data are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 19847-12-2[1][2][3][4][5][6][7]
Molecular Formula C₅H₃N₃[3][4][8][5][6][7][9][10]
Molecular Weight 105.10 g/mol [2][4][5][6][7][9]
Appearance Colorless to yellow liquid or white powder[1][8][11]
Melting Point 18-20 °C[1][9][11]
Boiling Point 87 °C at 6 mmHg[1][8][6][7][11]
Density 1.174 g/mL at 25 °C[1][8][6][7][11]
Refractive Index (n20/D) 1.534[1][8][6][7][11]
Water Solubility Slightly soluble[1][11][12]
Flash Point 97 °C (closed cup)[4][6][7][10]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the vapor-phase catalytic ammoxidation of 2-methylpyrazine (B48319).[1][11] This process involves the reaction of 2-methylpyrazine with ammonia (B1221849) and an oxygen source in the presence of a catalyst at elevated temperatures.

Experimental Protocol: Vapor-Phase Catalytic Ammoxidation of 2-Methylpyrazine

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • 2-methylpyrazine (reactant)

  • Ammonia (reactant)

  • Air (oxygen source)

  • Deionized water

  • Iron(III) nitrate (B79036) (catalyst precursor)

  • Ammonium (B1175870) dihydrogen phosphate (B84403) (catalyst precursor)

  • Fixed-bed flow reactor

  • Quartz plugs

  • Microprocessor-based feed pump

  • Gas chromatograph with FID detector and SE-30 packed column

  • Gas trap

  • Gas chromatograph with TCD detector and Restek Plot Q column

Catalyst Preparation (MoO₃/FePO₄):

  • Dissolve 65.0 g of iron(III) nitrate and 23.0 g of ammonium dihydrogen phosphate in 250 cm³ of deionized water to achieve a P/Fe ratio of 1.2.[13]

  • Age the resulting solution for 2 hours.[13]

  • Remove excess water by heating on a hot plate at 120 °C with continuous stirring.[13]

  • Crush the obtained solid into a powder and dry it in an oven.[13]

  • The resulting iron phosphate (FePO₄) can be further impregnated with a molybdenum source to enhance catalytic activity.

Reaction Procedure:

  • Load approximately 3.0 g of the prepared catalyst into the fixed-bed flow reactor, securing it between two quartz plugs.[13]

  • Establish the reaction temperature in the range of 380 to 420 °C.[13]

  • Prepare the reactant feed with a molar ratio of 2-methylpyrazine : water : ammonia : air = 1 : 13 : 17 : 38.[13]

  • Introduce the aqueous mixture of 2-methylpyrazine into the preheated section of the reactor using a microprocessor-based feed pump at a flow rate of 2 cm³/h.[13]

  • After allowing the reaction to stabilize for 0.5 hours at each desired temperature, collect the liquid product over a 10-minute period.[13]

  • Collect gaseous products in a gas trap.[13]

Product Analysis:

  • Analyze the collected liquid product using a gas chromatograph equipped with an SE-30 packed column and a Flame Ionization Detector (FID) to determine the conversion of 2-methylpyrazine and the selectivity for this compound.[13]

  • Analyze the gas products using a gas chromatograph with a Restek Plot Q column and a Thermal Conductivity Detector (TCD) to quantify byproducts such as CO and CO₂.[13]

2-Methylpyrazine 2-Methylpyrazine Fixed-Bed Reactor Fixed-Bed Reactor 2-Methylpyrazine->Fixed-Bed Reactor Ammonia Ammonia Ammonia->Fixed-Bed Reactor Air (Oxygen) Air (Oxygen) Air (Oxygen)->Fixed-Bed Reactor Catalyst (e.g., MoO3/FePO4) Catalyst (e.g., MoO3/FePO4) Catalyst (e.g., MoO3/FePO4)->Fixed-Bed Reactor This compound This compound Fixed-Bed Reactor->this compound Byproducts (Pyrazine, CO, CO2, Water) Byproducts (Pyrazine, CO, CO2, Water) Fixed-Bed Reactor->Byproducts (Pyrazine, CO, CO2, Water) High Temperature (380-420 °C) High Temperature (380-420 °C) High Temperature (380-420 °C)->Fixed-Bed Reactor This compound This compound Pyrazinamide (PZA) Pyrazinamide (PZA) This compound->Pyrazinamide (PZA) Synthesis Pyrazinoic Acid (POA) Pyrazinoic Acid (POA) Pyrazinamide (PZA)->Pyrazinoic Acid (POA) Activation by PZase Fatty Acid Synthase I (FAS-I) Fatty Acid Synthase I (FAS-I) Pyrazinoic Acid (POA)->Fatty Acid Synthase I (FAS-I) Inhibits Pyrazinamidase (PZase) Pyrazinamidase (PZase) Pyrazinamidase (PZase)->Pyrazinamide (PZA) Fatty Acid Synthesis Fatty Acid Synthesis Fatty Acid Synthase I (FAS-I)->Fatty Acid Synthesis Catalyzes Mycolic Acid Synthesis Mycolic Acid Synthesis Fatty Acid Synthesis->Mycolic Acid Synthesis Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Bacterial Lysis Bacterial Lysis Cell Wall Integrity->Bacterial Lysis Disruption leads to Pyrazinoic Acid (POA) Pyrazinoic Acid (POA) Ribosomal Protein S1 (RpsA) Ribosomal Protein S1 (RpsA) Pyrazinoic Acid (POA)->Ribosomal Protein S1 (RpsA) Inhibits Trans-translation Trans-translation Ribosomal Protein S1 (RpsA)->Trans-translation Essential for Ribosome Rescue Ribosome Rescue Trans-translation->Ribosome Rescue Bacterial Viability Bacterial Viability Trans-translation->Bacterial Viability Inhibition leads to loss of Protein Synthesis Protein Synthesis Ribosome Rescue->Protein Synthesis Maintains Protein Synthesis->Bacterial Viability Pyrazinoic Acid (POA) Pyrazinoic Acid (POA) Aspartate Decarboxylase (PanD) Aspartate Decarboxylase (PanD) Pyrazinoic Acid (POA)->Aspartate Decarboxylase (PanD) Inhibits β-Alanine β-Alanine Aspartate Decarboxylase (PanD)->β-Alanine Produces L-Aspartate L-Aspartate L-Aspartate->Aspartate Decarboxylase (PanD) Substrate Pantothenate (Vitamin B5) Synthesis Pantothenate (Vitamin B5) Synthesis β-Alanine->Pantothenate (Vitamin B5) Synthesis Coenzyme A (CoA) Synthesis Coenzyme A (CoA) Synthesis Pantothenate (Vitamin B5) Synthesis->Coenzyme A (CoA) Synthesis Metabolic Pathways Metabolic Pathways Coenzyme A (CoA) Synthesis->Metabolic Pathways Essential for Bacterial Death Bacterial Death Metabolic Pathways->Bacterial Death Disruption leads to

References

Pyrazinecarbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pyrazinecarbonitrile

This guide provides researchers, scientists, and drug development professionals with essential technical information regarding this compound (also known as 2-Cyanopyrazine), a key intermediate in the synthesis of pharmaceuticals, most notably the anti-tuberculosis drug Pyrazinamide (B1679903).

Core Molecular Data

This compound is a heterocyclic aromatic compound. Its fundamental properties are summarized below.

PropertyDataCitation(s)
Molecular Formula C₅H₃N₃[1][2][3]
Molecular Weight 105.10 g/mol [1][2][3]
IUPAC Name pyrazine-2-carbonitrile[1]
CAS Number 19847-12-2[1][2]
Appearance White or light yellow liquid[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and manufacturing. The following sections outline established protocols.

Protocol 1: Synthesis via Vapor-Phase Ammoxidation

This protocol describes the synthesis of 2-Cyanopyrazine from 2-Methylpyrazine using a continuous-flow microreactor, which offers high space-time yield.[5]

1. Catalyst Preparation (CrVPO/γ-Al₂O₃):

  • Dissolve 2.7 g of oxalic acid, 0.284 g of vanadium pentoxide (V₂O₅), and 0.25 g of chromium trioxide (CrO₃) sequentially in 35 mL of distilled water.
  • Add 0.275 mL of phosphoric acid (H₃PO₄) to achieve a molar ratio of Cr:V:P = 0.8:0.5:1.7.
  • Stir the mixture at a constant temperature of 50–70 °C for 10 minutes.
  • The prepared solution is then used to impregnate a γ-Al₂O₃ support.

2. Ammoxidation Reaction:

  • Apparatus: Continuous-flow sinusoidal wave microreactor.
  • Reactants: 2-Methylpyrazine (MP), Water, Ammonia (NH₃), and Oxygen (O₂).
  • Feed Molar Ratio: A molar ratio of MP:H₂O:NH₃:O₂ = 1:5:6:12 is optimal.[5]
  • Procedure:
  • Load the prepared CrVPO/γ-Al₂O₃ catalyst (approximately 0.03 g) into the microreactor.
  • Preheat the reactor to the target temperature of 480 °C.
  • Introduce the reactant feed mixture at the specified molar ratio. For example, maintain flows of 0.05 mL/min for MP, 75 mL/min for NH₃, and 150 mL/min for O₂.[5]
  • The reaction proceeds in the vapor phase over the catalyst bed.
  • Collect the product stream after it exits the reactor and cools. The primary product is 2-Cyanopyrazine (this compound).

Protocol 2: Synthesis via Cyanation of 2-Bromopyrazine

This method provides an alternative synthesis route under milder, non-pressurized conditions.

1. Reaction Setup:

  • Apparatus: A standard laboratory reactor equipped with a stirrer, condenser, and nitrogen inlet.
  • Reagents:
  • 2-Bromopyrazine
  • Sodium Cyanide (NaCN)
  • Toluene (as solvent)
  • Catalyst System: Cuprous Iodide (CuI), Potassium Iodide (KI), and N,N'-dimethylethylenediamine.

2. Synthesis Procedure:

  • Charge the reactor with Toluene.
  • Add 2-Bromopyrazine and Sodium Cyanide. A recommended molar ratio is 1:1.2 of 2-Bromopyrazine to NaCN.
  • Add the catalyst components. Recommended molar equivalents relative to 2-Bromopyrazine are: 10% CuI, 20% KI (2x the amount of CuI), and 100% N,N'-dimethylethylenediamine.
  • Purge the reactor with nitrogen gas to create an inert atmosphere.
  • Heat the reaction mixture to 110 °C and maintain for approximately 24 hours with stirring.
  • After the reaction is complete, cool the mixture.
  • Filter the mixture to remove solid byproducts.
  • The resulting filtrate, containing the product, is purified by fractional distillation under reduced pressure to yield high-purity 2-Cyanopyrazine.

Protocol 3: Analysis by Gas Chromatography (GC)

This protocol is suitable for analyzing the purity of this compound, particularly from the ammoxidation synthesis product stream.[5]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: SE-30 packed column (2m length, 3mm diameter) or equivalent.[6]

  • Carrier Gas: Nitrogen (N₂) at a flow rate of 0.4 mL/s.

  • Injector Temperature: 220 °C.

  • Detector Temperature: 220 °C.

  • Oven Temperature Program:

    • Initial temperature: 120 °C.

    • Ramp: Increase temperature at a rate of 20 °C/min to 180 °C.

    • Hold: Maintain 180 °C for 2 minutes.

  • Injection:

    • Volume: 0.4 μL.

    • Mode: Split injection with a split ratio of 30:1.

Protocol 4: Analysis by High-Performance Liquid Chromatography (HPLC)

This HPLC method is designed for the analysis of Pyrazinamide and its related substances, including the precursor this compound.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: TSK-gel ODS-C18 (250 mm x 4.6 mm, 5 μm particle size).[1]

  • Mobile Phase: A mixture of Methanol and Water (8:92 v/v). The pH of the water component is adjusted to 3.0 using glacial acetic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • Detection Wavelength: 268 nm.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., within a linear range of 0.4 μg/mL to 250 μg/mL).[1]

Workflow Visualizations

The following diagrams illustrate the key experimental workflows for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_reactants Reactant Feed MP 2-Methylpyrazine Reactor Microreactor (480 °C) MP->Reactor NH3 Ammonia NH3->Reactor O2 Oxygen O2->Reactor H2O Water H2O->Reactor Collection Product Collection & Condensation Reactor->Collection Vapor Stream Catalyst CrVPO/γ-Al₂O₃ Catalyst Catalyst->Reactor Product This compound (2-Cyanopyrazine) Collection->Product

Caption: Ammoxidation synthesis workflow for this compound.

Analysis_Workflow Sample Synthesized Product Sample Injection Inject 0.4 µL (Split 30:1) Sample->Injection GC_Column GC Separation (SE-30 Column) Injection->GC_Column Injector: 220 °C Detection FID Detector (220 °C) GC_Column->Detection Carrier: N₂ Oven Temp Program: 120°C -> 180°C Oven->GC_Column Result Chromatogram & Data Analysis Detection->Result

Caption: Gas Chromatography (GC) analysis workflow.

References

2-Cyanopyrazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanopyrazine, also known as pyrazine-2-carbonitrile, is a heterocyclic organic compound of significant interest in the pharmaceutical and chemical industries. Its structure, featuring a pyrazine (B50134) ring substituted with a nitrile group, imparts unique reactivity that makes it a valuable intermediate in the synthesis of various bioactive molecules. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-Cyanopyrazine, with a focus on data relevant to research and development.

Chemical Structure and Identification

2-Cyanopyrazine is an aromatic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 4, and a cyano group at position 2.

IdentifierValue
IUPAC Name Pyrazine-2-carbonitrile
Synonyms Cyanopyrazine, Pyrazinenitrile, 2-Pyrazinecarbonitrile
CAS Number 19847-12-2[1][2][3][4]
Molecular Formula C₅H₃N₃[1][2][3]
Molecular Weight 105.10 g/mol [1][3]
InChI Key PMSVVUSIPKHUMT-UHFFFAOYSA-N
SMILES N#CC1=NC=CN=C1

Physicochemical Properties

The physical and chemical properties of 2-Cyanopyrazine are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

PropertyValueReference
Appearance Colorless to light yellow liquid or solid[1][3][5]
Melting Point 18-21 °C[1][2][4][5]
Boiling Point 87 °C at 6 mmHg; 199 °C at 760 mmHg[1][2][4]
Density 1.174 g/mL at 25 °C[1][2][5]
Refractive Index n20/D 1.534[2]
Flash Point 206 °F (96.7 °C)[1][2]
Solubility Slightly soluble in water. Soluble in acetonitrile (B52724) and chloroform (B151607).[2]
pKa -1.97 (Predicted)[2]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 2-Cyanopyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of 2-Cyanopyrazine would be characterized by the following key absorption bands:

  • C≡N stretch: A sharp, medium-intensity band around 2230-2240 cm⁻¹.

  • C=N and C=C stretching (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H stretching (aromatic): Bands above 3000 cm⁻¹.

  • C-H bending (aromatic): Bands in the fingerprint region below 900 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-Cyanopyrazine shows a prominent molecular ion peak (M⁺) at m/z 105, corresponding to its molecular weight.

Synthesis and Experimental Protocols

Several synthetic routes to 2-Cyanopyrazine have been reported. Two common methods are detailed below.

Synthesis from 2-Bromopyrazine (B1269915)

This method involves the cyanation of 2-bromopyrazine using a cyanide source and a catalyst.

Experimental Protocol:

  • Reaction Setup: To a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add toluene (B28343) (500 ml), 2-bromopyrazine (48 g, 0.3 mol), sodium cyanide (11.8 g, 0.36 mol), cuprous iodide (5.73 g, 0.03 mol), potassium iodide (10 g, 0.06 mol), and N,N'-dimethylethylenediamine (26.4 g, 0.3 mol).[6]

  • Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere at 110 °C for 30 hours.[6]

  • Work-up and Purification: After the reaction is complete, the mixture is filtered. The filtrate is then subjected to fractional distillation under reduced pressure to yield 2-cyanopyrazine as a transparent liquid.[6]

  • Yield: Approximately 70% with a purity of 99% (GC).[6]

Ammoxidation of 2-Methylpyrazine

This industrial method involves the vapor-phase catalytic ammoxidation of 2-methylpyrazine.

Experimental Protocol:

  • Catalyst Preparation: A supported catalyst, for example, a V-Mo-O-P system on alumina (B75360) or corundum, is prepared.[7]

  • Reaction Setup: The reaction is typically carried out in a fixed-bed reactor.

  • Reaction Conditions: A gaseous mixture of 2-methylpyrazine, ammonia, and air (as the oxygen source) is passed over the heated catalyst bed. Typical reaction temperatures range from 340 to 500 °C.[7] The molar ratio of reactants (2-methylpyrazine:ammonia:air) is a critical parameter and is optimized for the specific catalyst and reactor setup.[7]

  • Work-up and Purification: The reaction products are cooled and the 2-cyanopyrazine is separated from byproducts and unreacted starting materials, often through extraction with a solvent like chloroform followed by distillation.[7]

Applications in Drug Development

The primary application of 2-Cyanopyrazine in drug development is as a key intermediate in the synthesis of Pyrazinamide , a first-line medication for the treatment of tuberculosis.[8]

Logical Workflow: Synthesis of Pyrazinamide from 2-Cyanopyrazine

The conversion of 2-Cyanopyrazine to Pyrazinamide is a straightforward hydrolysis of the nitrile group to a primary amide.

G cluster_0 Synthesis of Pyrazinamide 2_Cyanopyrazine 2-Cyanopyrazine Hydrolysis Hydrolysis (e.g., H₂O₂, NaOH) 2_Cyanopyrazine->Hydrolysis Pyrazinamide Pyrazinamide Hydrolysis->Pyrazinamide

Synthesis of Pyrazinamide from 2-Cyanopyrazine.

Biological Activity and Signaling Pathways

Direct interactions of 2-Cyanopyrazine with specific biological signaling pathways have not been extensively reported in publicly available literature. Its primary biological relevance is as a precursor to the active drug, Pyrazinamide. The mechanism of action of Pyrazinamide involves its conversion to pyrazinoic acid within Mycobacterium tuberculosis, which disrupts membrane potential and inhibits fatty acid synthase I, ultimately leading to bacterial cell death.

Given the lack of specific signaling pathway data for 2-Cyanopyrazine itself, a logical workflow for its quality control during synthesis is presented below. This is a critical process in drug development to ensure the purity and identity of the intermediate.

Experimental Workflow: Quality Control of 2-Cyanopyrazine Synthesis

G cluster_1 QC Workflow for 2-Cyanopyrazine Synthesis Crude_Product Crude Product from Synthesis Purification Purification (e.g., Distillation) Crude_Product->Purification Purified_Sample Purified 2-Cyanopyrazine Sample Purification->Purified_Sample GC_MS GC-MS Analysis Purified_Sample->GC_MS NMR NMR Spectroscopy (¹H and ¹³C) Purified_Sample->NMR FTIR FT-IR Spectroscopy Purified_Sample->FTIR Purity_Check Purity > 99%? GC_MS->Purity_Check Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation Pass QC Pass Purity_Check->Pass Yes Fail QC Fail (Repurify or Reject) Purity_Check->Fail No Structure_Confirmation->Pass

Quality control workflow for synthesized 2-Cyanopyrazine.

Safety and Handling

2-Cyanopyrazine is a chemical that requires careful handling in a laboratory or industrial setting.

Hazard InformationDescription
Hazard Class 6.1 (Toxic)
Risk Codes R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. R36/37/38: Irritating to eyes, respiratory system and skin.[2]
Safety Codes S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36: Wear suitable protective clothing.[2]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is -20°C or 0-8°C.[1][3]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

2-Cyanopyrazine is a pivotal molecule in organic synthesis, particularly for the pharmaceutical industry. Its well-defined chemical properties and established synthetic routes make it a readily accessible and versatile building block. This guide has summarized the core technical information required by researchers and drug development professionals for the effective utilization of 2-Cyanopyrazine in their work. The provided data tables and workflow diagrams offer a quick reference for its properties, synthesis, and quality control, facilitating its application in the development of new and existing therapeutic agents.

References

An In-depth Technical Guide to the Staedel–Rugheimer Synthesis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Staedel–Rugheimer synthesis, a foundational method for the preparation of pyrazine (B50134) derivatives. This document details the core principles of the synthesis, its mechanism, experimental protocols, and applications, with a focus on providing actionable information for laboratory use.

Introduction

The Staedel–Rugheimer pyrazine synthesis, first reported in 1876, is a classic and enduring method for the formation of the pyrazine ring system.[1][2][3] Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds of significant interest in the pharmaceutical, agrochemical, and flavor and fragrance industries.[4] Their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties, make them a crucial scaffold in drug discovery. The Staedel–Rugheimer synthesis offers a straightforward route to symmetrically substituted pyrazines from readily available starting materials.

This guide will delve into the technical aspects of this synthesis, providing detailed experimental procedures and summarizing the available quantitative data to aid researchers in its practical application.

Core Principles and Reaction Mechanism

The Staedel–Rugheimer synthesis involves the reaction of an α-halo ketone with an excess of ammonia. The reaction proceeds through the initial formation of an α-amino ketone, which then undergoes self-condensation to form a dihydropyrazine (B8608421) intermediate. Subsequent oxidation of this intermediate yields the aromatic pyrazine product.[1][2][3]

The key steps of the mechanism are:

  • Nucleophilic Substitution: Ammonia acts as a nucleophile, displacing the halide from the α-halo ketone to form an α-amino ketone.

  • Dimerization/Condensation: Two molecules of the α-amino ketone condense to form a cyclic dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is oxidized to the corresponding aromatic pyrazine. This oxidation can sometimes be effected by air, but is more commonly carried out using a mild oxidizing agent.

Data Presentation

Quantitative data for the classical Staedel–Rugheimer synthesis is not always extensively reported in modern literature. The following table summarizes the available data for the synthesis of 2,5-diphenylpyrazine (B189496), a common example of this reaction.

ProductStarting MaterialReagentsReaction TimeTemperatureYield (%)Reference
2,5-Diphenylpyrazine2-Chloroacetophenone (B165298)1. Aq. Ammonia, Ethanol2. Copper(II) Sulfate (B86663)Not SpecifiedRoom Temp. -> RefluxNot SpecifiedBenchChem

Note: While a detailed protocol exists, specific quantitative data on yield and reaction time for the classical Staedel-Rugheimer synthesis of 2,5-diphenylpyrazine is not consistently reported in readily available modern sources.

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2,5-diphenylpyrazine, a representative example of the Staedel–Rugheimer synthesis.

4.1. Synthesis of 2,5-Diphenylpyrazine from 2-Chloroacetophenone

Materials:

  • 2-Chloroacetophenone

  • Aqueous Ammonia (excess)

  • Ethanol (B145695)

  • Copper(II) Sulfate (or other suitable oxidizing agent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Formation of the α-Amino Ketone:

    • Dissolve 2-chloroacetophenone in ethanol in a round-bottom flask equipped with a stirrer.

    • To this solution, add an excess of aqueous ammonia.

    • Stir the mixture at room temperature. The progress of the reaction to form the α-amino ketone can be monitored by thin-layer chromatography (TLC).

  • Self-Condensation to Dihydropyrazine:

    • Upon completion of the initial reaction, heat the reaction mixture to induce the self-condensation of the α-amino ketone intermediate. This is typically done under reflux.

  • Oxidation to Pyrazine:

    • After the condensation step, add an oxidizing agent such as copper(II) sulfate to the reaction mixture.

    • Continue to heat the mixture under reflux to facilitate the oxidation of the dihydropyrazine to 2,5-diphenylpyrazine.

  • Isolation and Purification:

    • After the oxidation is complete, cool the reaction mixture to room temperature.

    • The solid product may precipitate upon cooling. Isolate the crude product by filtration.

    • Purify the crude 2,5-diphenylpyrazine by recrystallization from a suitable solvent, such as ethanol.

Mandatory Visualizations

5.1. Reaction Pathway Diagram

The following diagram illustrates the general reaction pathway of the Staedel–Rugheimer pyrazine synthesis.

Staedel_Rugheimer_Synthesis Staedel–Rugheimer Pyrazine Synthesis Pathway alpha_halo_ketone α-Halo Ketone alpha_amino_ketone α-Amino Ketone Intermediate alpha_halo_ketone->alpha_amino_ketone Nucleophilic Substitution ammonia Ammonia (NH3) dihydropyrazine Dihydropyrazine Intermediate alpha_amino_ketone->dihydropyrazine Self-Condensation (Dimerization) pyrazine Substituted Pyrazine dihydropyrazine->pyrazine Oxidation oxidizing_agent Oxidizing Agent

Staedel–Rugheimer Synthesis Pathway

5.2. Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for the synthesis of 2,5-diphenylpyrazine.

Experimental_Workflow Experimental Workflow for 2,5-Diphenylpyrazine Synthesis start Start dissolve Dissolve 2-Chloroacetophenone in Ethanol start->dissolve add_ammonia Add Aqueous Ammonia dissolve->add_ammonia stir Stir at Room Temperature (Monitor by TLC) add_ammonia->stir heat_reflux Heat under Reflux (Self-Condensation) stir->heat_reflux add_oxidant Add Oxidizing Agent (e.g., CuSO4) heat_reflux->add_oxidant reflux_oxidation Continue Reflux (Oxidation) add_oxidant->reflux_oxidation cool Cool to Room Temperature reflux_oxidation->cool filter Filter to Isolate Crude Product cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure 2,5-Diphenylpyrazine recrystallize->end

Workflow for 2,5-Diphenylpyrazine Synthesis

Conclusion

The Staedel–Rugheimer synthesis remains a relevant and valuable tool in the arsenal (B13267) of synthetic chemists for the preparation of symmetrically substituted pyrazines. While modern methods have expanded the scope of pyrazine synthesis, the classical approach offers a reliable and straightforward pathway using common laboratory reagents. For researchers in drug development and related fields, a thorough understanding of this foundational synthetic route is essential for the efficient and effective production of novel pyrazine-containing molecules. Further research into optimizing reaction conditions and expanding the substrate scope of this classical reaction could provide new avenues for the synthesis of diverse pyrazine derivatives.

References

Cyclocondensation Strategies for Pyrazine Ring Formation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of core cyclocondensation reactions for the synthesis of the pyrazine (B50134) ring, a crucial scaffold in medicinal chemistry and materials science. This document details classical and modern synthetic methodologies, complete with experimental protocols, comparative quantitative data, and visualizations of reaction pathways to aid researchers in the strategic design and execution of pyrazine synthesis.

Overview of Core Synthetic Strategies

The formation of the pyrazine ring through cyclocondensation reactions is a cornerstone of heterocyclic chemistry. These methods typically involve the construction of the six-membered ring by forming two carbon-nitrogen bonds. The primary approaches can be broadly categorized into classical named reactions and more contemporary, efficient methodologies. This guide will focus on the following key transformations:

  • Condensation of α-Dicarbonyl Compounds with 1,2-Diamines: A versatile and widely used method.

  • The Gutknecht Synthesis: A classical approach involving the self-condensation of α-amino ketones.

  • The Staedel-Rugheimer Synthesis: A historic method based on the reaction of α-halo ketones with ammonia (B1221849).

  • Modern Dehydrogenative Coupling: An atom-economical approach for the synthesis of symmetrically substituted pyrazines.

  • Microwave-Assisted Synthesis: A method to accelerate reaction rates and improve yields.

Comparative Data of Synthetic Methodologies

The selection of an appropriate synthetic route for a desired pyrazine derivative is often a trade-off between yield, reaction conditions, substrate scope, and scalability. The following tables provide a summary of quantitative data for the discussed methodologies, allowing for a direct comparison.

Table 1: Condensation of α-Dicarbonyls with 1,2-Diamines

Entryα-Dicarbonyl Compound1,2-DiamineProductReaction TimeTemperatureYield (%)
1Benzil (B1666583)1,2-Diaminoethane2,3-Diphenylpyrazine6-8 hoursRoom Temp.88[1]
2Diacetyl1,2-Diaminoethane2,3-DimethylpyrazineNot SpecifiedNot SpecifiedHigh
3Glyoxal1,2-DiaminoethanePyrazineNot SpecifiedNot SpecifiedGood to Excellent[2]

Table 2: Gutknecht Pyrazine Synthesis

EntryPrecursorProductOxidizing AgentYield (%)
1α-Amino Ketone (self-condensation)Symmetrically substituted pyrazinesHgO, CuSO₄, or airVariable[2]
2Isonitroso-acetophenone (via reduction)2,5-Diphenylpyrazine (B189496)AirNot Specified

Table 3: Staedel-Rugheimer Pyrazine Synthesis

Entryα-Halo KetoneProductReaction ConditionsYield (%)
12-Chloroacetophenone (B165298)2,5-DiphenylpyrazineAmmonia, then heatNot Specified[1]

Table 4: Manganese-Catalyzed Dehydrogenative Coupling

EntrySubstrate (β-Amino Alcohol)ProductCatalyst Loading (mol%)Time (h)Temperature (°C)Yield (%)
12-Phenylglycinol2,5-Diphenylpyrazine21215095-99[3]
22-Amino-1-propanol2,5-Dimethylpyrazine22415045[3]
32-Amino-1-pentanol2,5-Dibutylpyrazine22415095[3]
42-Amino-4-methylpentan-1-ol2,5-Diisobutylpyrazine22415080[3]

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the key synthetic methods discussed.

Condensation of an α-Dicarbonyl Compound with a 1,2-Diamine

This widely applicable method involves the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine, which after condensation and subsequent oxidation, yields the pyrazine.[1]

Protocol for the Synthesis of 2,3-Diphenylpyrazine:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve benzil (2.0 mmol, 0.42 g) in wet methanol (B129727) (3 mL). Stir the solution with a magnetic stirrer until it is homogeneous.[4]

  • Addition of Reagents: To the stirred solution, add ethylene (B1197577) diamine (2.0 mmol, 0.12 g) followed by a catalytic amount of potassium tert-butoxide (t-BuOK).[4]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,3-diphenylpyrazine.[4]

Gutknecht Pyrazine Synthesis (1879)

This classical method relies on the self-condensation of α-amino ketones to form a dihydropyrazine (B8608421) intermediate, which is then oxidized.[2][5] The α-amino ketones are often generated in situ from α-isonitroso ketones.[5]

General Protocol:

  • Preparation of the α-Amino Ketone: The α-amino ketone can be prepared by the reduction of an α-isonitroso ketone. Common reducing agents include catalytic hydrogenation (e.g., H₂ over Pd/C) or a metal in acid (e.g., SnCl₂ in HCl).

  • Self-Condensation: The crude α-amino ketone is then heated in a suitable solvent, such as ethanol (B145695), to induce self-condensation. This step forms the dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is oxidized to the aromatic pyrazine. This can be achieved by adding an oxidizing agent like copper(II) sulfate (B86663) and heating under reflux, or in some cases, by exposure to atmospheric oxygen.[2][5]

  • Isolation and Purification: After cooling, the product is isolated by filtration or extraction. The crude product can be purified by recrystallization from a suitable solvent.[2]

Staedel-Rugheimer Pyrazine Synthesis (1876)

This was one of the first reported methods for pyrazine synthesis and involves the reaction of a 2-haloacetophenone with ammonia to generate an α-amino ketone, which then undergoes condensation and oxidation.[2][6]

Protocol for the Synthesis of 2,5-Diphenylpyrazine:

  • Formation of the α-Amino Ketone: Dissolve 2-chloroacetophenone in ethanol in a round-bottom flask. Add an excess of aqueous ammonia to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.[2]

  • Condensation and Oxidation: Heat the reaction mixture to induce the self-condensation of the in situ-formed α-amino ketone. The resulting dihydropyrazine is then oxidized. An oxidizing agent such as copper(II) sulfate can be added, and the mixture heated under reflux.[2]

  • Workup and Purification: After cooling the reaction mixture, the product can be isolated by filtration or extraction. The crude 2,5-diphenylpyrazine is then purified by recrystallization from ethanol.[2]

Manganese-Catalyzed Acceptorless Dehydrogenative Coupling

This modern, atom-economical method involves the self-coupling of β-amino alcohols catalyzed by a manganese pincer complex, producing symmetrical 2,5-disubstituted pyrazines with water and hydrogen gas as the only byproducts.[5][7]

Protocol for the Synthesis of 2,5-Diphenylpyrazine:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with 2-phenylglycinol (0.5 mmol), the manganese pincer catalyst (2 mol%), and potassium hydride (KH) (3 mol%).

  • Addition of Solvent: Add toluene (B28343) (2 mL) to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at 150 °C for 24 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a short pad of silica gel.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield 2,5-diphenylpyrazine.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation can significantly accelerate the condensation reaction between 1,2-diketones and 1,2-diamines, often leading to higher yields in shorter reaction times.

General Protocol:

  • Reaction Mixture: In a microwave-safe vial, combine the 1,2-diketone (1 mmol), the 1,2-diamine (1 mmol), and a suitable solvent (e.g., ethanol or a solvent-free mixture).[8]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-15 minutes). The optimal time and temperature will depend on the specific substrates.

  • Workup and Purification: After cooling, the product can be isolated by removing the solvent and purified by recrystallization or column chromatography.

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow and key intermediates in the described pyrazine syntheses.

Staedel_Rugheimer_Synthesis start α-Halo Ketone + Ammonia intermediate1 α-Amino Ketone start->intermediate1 Nucleophilic Substitution intermediate2 Dihydropyrazine Intermediate intermediate1->intermediate2 Self-Condensation product Substituted Pyrazine intermediate2->product Oxidation

Caption: Workflow for the Staedel-Rugheimer Pyrazine Synthesis.

Gutknecht_Synthesis start α-Isonitroso Ketone intermediate1 α-Amino Ketone start->intermediate1 Reduction intermediate2 Dihydropyrazine Intermediate intermediate1->intermediate2 Self-Condensation product Symmetrically Substituted Pyrazine intermediate2->product Oxidation (e.g., CuSO₄, air)

Caption: Generalized workflow for the Gutknecht Pyrazine Synthesis.

Diketone_Diamine_Condensation start1 α-Dicarbonyl Compound intermediate Dihydropyrazine Intermediate start1->intermediate start2 1,2-Diamine start2->intermediate Condensation product Substituted Pyrazine intermediate->product Oxidation

Caption: Pyrazine synthesis via α-dicarbonyl and 1,2-diamine condensation.

Dehydrogenative_Coupling start 2 x β-Amino Alcohol intermediate1 Aldehyde Intermediate start->intermediate1 Dehydrogenation catalyst Mn-Pincer Complex + Base catalyst->intermediate1 product 2,5-Disubstituted Pyrazine catalyst->product intermediate2 Dihydropyrazine Intermediate intermediate1->intermediate2 Self-Coupling & Cyclization intermediate2->product Dehydrogenation byproducts H₂ + H₂O product->byproducts

Caption: Manganese-catalyzed dehydrogenative coupling for pyrazine synthesis.

Troubleshooting and Side Reactions

Successful pyrazine synthesis often requires careful control of reaction conditions to minimize the formation of byproducts.

  • Low Yields: In many pyrazine syntheses, low yields can be attributed to incomplete oxidation of the dihydropyrazine intermediate.[4] Ensure that the oxidizing agent is active and that the reaction conditions are suitable for the oxidation step. The purity of starting materials is also crucial, as impurities can lead to unwanted side reactions.[4]

  • Side Reactions in Staedel-Rugheimer and Gutknecht Syntheses: The primary challenge in these methods is the stability and handling of the α-amino ketone intermediate, which can be prone to self-polymerization or other side reactions if not handled correctly.[4]

  • Formation of Imidazoles: In reactions involving ammonia or ammonium (B1175870) hydroxide, particularly with certain starting materials like sugars, the formation of imidazole (B134444) derivatives can be a competing side reaction.[4] Careful control of pH and temperature can help to minimize the formation of these byproducts.

This guide provides a foundational understanding of key cyclocondensation reactions for pyrazine ring formation. For specific applications, further optimization of the detailed protocols may be necessary to achieve the desired outcome.

References

Spectroscopic Characterization of Pyrazinecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for pyrazinecarbonitrile (C₅H₃N₃), a key heterocyclic nitrile with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR data are presented below.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.21d1.6H-3
8.86d2.5H-5
8.72dd2.5, 1.6H-6

Solvent: DMSO-d₆, Instrument Frequency: 600 MHz[1]

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Chemical Shift (δ) ppmAssignment
165.6C-CN
147.8C-3
145.5C-2
144.1C-5
143.8C-6

Solvent: DMSO-d₆, Instrument Frequency: 100 MHz[1]

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of this compound is as follows:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/0.5 mL.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width. For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum.

  • Data Acquisition: The prepared sample is placed in the NMR probe, and the magnetic field is shimmed to ensure homogeneity. The NMR experiment is then run to acquire the Free Induction Decay (FID).

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The following table lists the characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3422StrongN-H Stretch (Overtone or combination band)
3132MediumAromatic C-H Stretch
2240StrongC≡N Stretch (Nitrile)
1669StrongC=N Stretch (Pyrazine ring)
1583StrongC=C Stretch (Pyrazine ring)
1525StrongC=C Stretch (Pyrazine ring)
1481MediumAromatic Ring Vibration
1432MediumAromatic Ring Vibration
1373MediumC-H in-plane bend
1171StrongC-H in-plane bend
1089MediumRing Breathing
1046MediumRing Breathing
1021MediumRing Breathing
870StrongC-H out-of-plane bend
791StrongC-H out-of-plane bend

Sample Preparation: Neat Liquid[1]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

For a liquid sample like this compound, the following "neat" sample preparation technique is commonly used:

  • Using Salt Plates (NaCl or KBr):

    • A drop of the neat liquid is placed on the surface of a polished salt plate.

    • A second salt plate is carefully placed on top to create a thin liquid film between the plates.

    • The "sandwich" is then mounted in the spectrometer's sample holder for analysis.

  • Using Attenuated Total Reflectance (ATR):

    • A drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • A pressure arm is applied to ensure good contact between the sample and the crystal.

    • The IR spectrum is then collected. This method is often preferred for its simplicity and minimal sample preparation.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

The mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

m/zRelative Intensity (%)Assignment
105100[M]⁺ (Molecular Ion)
78~50[M-HCN]⁺
51~30[C₄H₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • MS Detection: As this compound elutes from the GC column, it enters the mass spectrometer.

  • Ionization: The molecules are ionized, typically by electron ionization (EI), where they are bombarded with a high-energy electron beam, causing the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, and the data is processed by a computer to generate a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film/ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Proc_NMR Fourier Transform & Referencing Acq_NMR->Proc_NMR Proc_IR Background Subtraction & Spectrum Generation Acq_IR->Proc_IR Proc_MS Ion Separation & Spectrum Generation Acq_MS->Proc_MS Interp_NMR Chemical Shifts & Coupling Proc_NMR->Interp_NMR Interp_IR Functional Group Identification Proc_IR->Interp_IR Interp_MS Molecular Weight & Fragmentation Proc_MS->Interp_MS Final_Analysis Structural Elucidation & Compound Confirmation Interp_NMR->Final_Analysis Interp_IR->Final_Analysis Interp_MS->Final_Analysis

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Cyanopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-cyanopyrazine, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections present the quantitative spectral data, a comprehensive experimental protocol for data acquisition, and a logical diagram illustrating the proton signaling pathways.

¹H NMR Spectral Data of 2-Cyanopyrazine

The ¹H NMR spectrum of 2-cyanopyrazine was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The observed signals, their multiplicities, coupling constants (J), and assignments are summarized in the table below.

Proton AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-38.86Doublet (d)1.6
H-59.21Doublet (d)2.5
H-68.72Doublet of Doublets (dd)2.5, 1.6

Table 1: ¹H NMR spectral data for 2-Cyanopyrazine in CDCl₃.[1]

Experimental Protocol

The following protocol outlines the methodology for acquiring the ¹H NMR spectrum of 2-cyanopyrazine.

1. Sample Preparation:

  • A sample of 2-cyanopyrazine (approximately 5-10 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a standard 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation:

  • A high-resolution NMR spectrometer, such as a Bruker Avance III 400 MHz instrument, is utilized for the analysis.[1]

  • The spectrometer is equipped with a probe suitable for ¹H detection.

3. Data Acquisition Parameters:

  • Solvent: CDCl₃

  • Temperature: Standard ambient temperature (e.g., 298 K)

  • Pulse Program: A standard single-pulse experiment is used.

  • Spectral Width: A spectral width of approximately 12-16 ppm is set, centered around 6-8 ppm to encompass the aromatic region.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A relaxation delay of 1-5 seconds is employed between scans to ensure full relaxation of the protons.

  • Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio, depending on the sample concentration.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.[1]

  • The resulting spectrum is phase-corrected and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin).[1]

  • The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) or the internal TMS standard (δ = 0.00 ppm).

Visualization of Proton Coupling

The following diagram illustrates the structure of 2-cyanopyrazine and the coupling relationships between the aromatic protons, which give rise to the observed splitting patterns in the ¹H NMR spectrum.

G cluster_0 2-Cyanopyrazine cluster_1 Observed Signals mol  N1=CH-C(CN)=N-CH=CH H3 H-3 H6 H-6 H3->H6 J = 1.6 Hz (meta) S3 δ 8.86 (d) H3->S3 H5 H-5 H5->H6 J = 2.5 Hz (ortho) S5 δ 9.21 (d) H5->S5 S6 δ 8.72 (dd) H6->S6

Caption: Proton coupling relationships in 2-cyanopyrazine.

References

FT-IR Analysis of Pyrazinecarbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) analysis of pyrazinecarbonitrile, a key heterocyclic nitrile used as a building block in the synthesis of various pharmaceutical compounds. This document outlines the characteristic vibrational modes of its functional groups, presents a detailed experimental protocol for spectral acquisition, and offers a structured interpretation of the spectral data.

Introduction to FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of organic molecules.[1] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular fingerprint based on the vibrational frequencies of the molecule's functional groups.

This compound (C₅H₃N₃) is an aromatic heterocyclic compound containing a pyrazine (B50134) ring and a nitrile functional group. The FT-IR spectrum of this compound is characterized by absorption bands arising from the vibrational modes of these two key functionalities: the C-H, C=N, and C=C bonds of the pyrazine ring, and the C≡N triple bond of the nitrile group. Understanding these characteristic absorptions is crucial for confirming the identity and purity of this compound in research and drug development settings.

Data Presentation: FT-IR Spectral Data of this compound

The following table summarizes the principal FT-IR absorption bands for this compound. The data is compiled from the National Institute of Standards and Technology (NIST) reference spectrum and correlated with known vibrational frequencies for similar functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional GroupVibrational Mode
~3070Weak-MediumAromatic C-H StretchPyrazine Ringν(C-H)
~2240Strong, SharpNitrile C≡N StretchNitrileν(C≡N)
~1580MediumAromatic Ring StretchPyrazine Ringν(C=C), ν(C=N)
~1480MediumAromatic Ring StretchPyrazine Ringν(C=C), ν(C=N)
~1420MediumAromatic Ring StretchPyrazine Ringν(C=C), ν(C=N)
~1150MediumIn-plane C-H BendPyrazine Ringδ(C-H)
~1060MediumIn-plane C-H BendPyrazine Ringδ(C-H)
~1020MediumRing BreathingPyrazine RingRing
~860StrongOut-of-plane C-H BendPyrazine Ringγ(C-H)

Note: The peak positions are approximate and can vary slightly depending on the experimental conditions and the physical state of the sample.

Experimental Protocols

The following protocol describes a standard procedure for acquiring the FT-IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) sampling technique.

3.1. Instrumentation

  • A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • An ATR accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal.

3.2. Sample Preparation

This compound is a liquid at room temperature and can be analyzed directly without any sample preparation. Ensure the sample is pure and free from any solvent or impurities that may interfere with the spectrum.

3.3. Spectral Acquisition

  • Background Spectrum:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the ambient environment (e.g., CO₂ and water vapor).

  • Sample Spectrum:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

    • Lower the ATR pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the desired spectral range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

3.4. Data Processing

  • The acquired interferogram is Fourier-transformed to produce the final FT-IR spectrum.

  • Perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

  • Baseline correction may be applied to remove any broad, underlying features from the spectrum.

  • Peak picking algorithms can be used to accurately determine the wavenumber of the absorption maxima.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the FT-IR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing cluster_analysis Analysis Sample This compound (Liquid) Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan FT Fourier Transform Sample_Scan->FT Correction ATR & Baseline Correction FT->Correction Peak_Picking Peak Picking Correction->Peak_Picking Interpretation Spectral Interpretation Peak_Picking->Interpretation

Figure 1. Experimental workflow for FT-IR analysis of this compound.

functional_groups cluster_molecule This compound Structure cluster_groups Functional Groups cluster_vibrations Characteristic FT-IR Vibrations mol This compound Pyrazine Pyrazine Ring mol->Pyrazine Nitrile Nitrile Group (-C≡N) mol->Nitrile CH_stretch C-H Stretch (~3070 cm⁻¹) Pyrazine->CH_stretch Ring_stretch Ring Stretch (~1580-1420 cm⁻¹) Pyrazine->Ring_stretch CH_bend_ip In-plane C-H Bend (~1150-1060 cm⁻¹) Pyrazine->CH_bend_ip CH_bend_oop Out-of-plane C-H Bend (~860 cm⁻¹) Pyrazine->CH_bend_oop CN_stretch C≡N Stretch (~2240 cm⁻¹) Nitrile->CN_stretch

Figure 2. Correlation of functional groups and their FT-IR vibrations.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Pyrazinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of pyrazinecarbonitrile (C₅H₃N₃), a key heterocyclic nitrile. Understanding the fragmentation behavior of such molecules is crucial for their identification in complex matrices, for metabolic studies, and in the development of new pharmaceutical agents. This document outlines the primary fragmentation pathways, presents quantitative data on major fragment ions, and provides a standardized experimental protocol for data acquisition.

Overview of this compound Fragmentation

Under electron ionization, this compound undergoes a series of well-defined fragmentation reactions. The molecule's aromatic pyrazine (B50134) ring and the cyano functional group dictate the fragmentation pathways. The initial ionization event results in the formation of a molecular ion (M•+), which is the species with the highest mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Subsequent fragmentation of this molecular ion occurs through the loss of small, stable neutral molecules, leading to the formation of characteristic fragment ions. The stability of the aromatic ring results in a prominent molecular ion peak, which serves as a crucial reference point in the spectrum.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key ions. The quantitative data for the most significant ions are summarized in the table below. The base peak, the most abundant ion in the spectrum, is the molecular ion at m/z 105.

m/zRelative Abundance (%)Proposed Ion FormulaNeutral Loss
105100[C₅H₃N₃]•+-
7875[C₄H₂N₂]•+HCN
5255[C₃H₂N]•+C₂H₂
5160[C₄H₃]•+HCN

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ejection of an electron from the molecule, forming the molecular ion at m/z 105 . The primary and most significant fragmentation step involves the elimination of a molecule of hydrogen cyanide (HCN), a characteristic loss for aromatic nitriles. This results in the formation of a highly abundant radical cation at m/z 78 .

This ion at m/z 78 can then undergo further fragmentation. One pathway involves the loss of an acetylene (B1199291) (C₂H₂) molecule, a common fragmentation pattern for aromatic rings, leading to the ion at m/z 52 . An alternative fragmentation of the m/z 78 ion involves the expulsion of another molecule of hydrogen cyanide, which would lead to a fragment at m/z 51. The significant peak at m/z 51 is likely formed through a rearrangement and subsequent fragmentation.

The logical relationship of this fragmentation cascade is visualized in the diagram below.

G M This compound [C₅H₃N₃]•+ m/z = 105 F78 [C₄H₂N₂]•+ m/z = 78 M->F78 - HCN F52 [C₃H₂N]•+ m/z = 52 F78->F52 - C₂H₂ F51 [C₄H₃]+ m/z = 51 F78->F51 - HCN

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source. The following protocol provides a standard methodology for this analysis.

a) Sample Preparation: A dilute solution of this compound (approximately 100 µg/mL) is prepared in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

b) Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

c) Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Acquisition: Full scan mode.

This protocol ensures efficient separation of the analyte from the solvent and any impurities, followed by reproducible ionization and fragmentation, allowing for reliable identification based on the resulting mass spectrum.

The Dawn of Pyrazines: An In-depth Guide to Their Early Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the nascent stages of pyrazine (B50134) chemistry, tracing the journey from the initial, serendipitous discoveries to the foundational synthetic methodologies that paved the way for the vast and vital class of compounds we know today. Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, are now recognized for their significance in flavor and fragrance chemistry, as well as their diverse applications in pharmaceuticals. This document provides a detailed exploration of the seminal research that first brought these compounds to light, offering insights into the experimental protocols of the 19th century and summarizing the known physical properties of these early-synthesized molecules.

The First Glimpse: Laurent and "Amarone"

The story of pyrazines begins in 1844 with the French chemist Auguste Laurent. While conducting dry distillation of α-aminocarboxylic acids, he isolated a crystalline substance he named "amarone." It would take over half a century, until 1897, for Snape and Brooke to confirm that Laurent's "amarone" was, in fact, the first synthesized pyrazine derivative: 2,3,5,6-tetraphenylpyrazine. This initial discovery, though its true nature was not immediately understood, marked the entry of this new class of heterocyclic compounds into the world of organic chemistry.

Foundational Synthetic Methodologies

The late 19th century witnessed the development of the first systematic syntheses of pyrazine compounds, reactions that are still recognized and utilized in modern organic chemistry. These early methods provided the fundamental framework for accessing the pyrazine core.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

In 1876, Wilhelm Staedel and L. Rugheimer reported a method for the synthesis of pyrazines starting from α-halo ketones. The reaction involves the treatment of an α-halo ketone with an excess of ammonia (B1221849). The initially formed α-amino ketone undergoes self-condensation to a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. This method provided a more direct and versatile route to pyrazine derivatives than Laurent's earlier serendipitous discovery.

  • Starting Material: 2-Chloroacetophenone

  • Reagents: Aqueous ammonia, Ethanol

  • Procedure:

    • 2-Chloroacetophenone is dissolved in ethanol.

    • An excess of aqueous ammonia is added to the solution, and the mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography.

    • Upon completion of the α-amino ketone formation, the reaction mixture is heated to induce the self-condensation of the intermediate.

    • The resulting dihydropyrazine is then oxidized. This can be achieved by the addition of an oxidizing agent, such as copper(II) sulfate, followed by heating the mixture under reflux.

    • After oxidation, the reaction mixture is cooled, and the 2,5-diphenylpyrazine (B189496) product is isolated by filtration or extraction.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

The Gutknecht Pyrazine Synthesis (1879)

Just three years after the Staedel-Rugheimer synthesis, Hermann Gutknecht developed an alternative and often more convenient method. The Gutknecht synthesis is based on the cyclization of α-amino ketones, which can be generated in situ from the reduction of α-oximino ketones. These α-oximino ketones are readily prepared by the reaction of a ketone with nitrous acid. The resulting α-amino ketone then self-condenses to a dihydropyrazine, which is subsequently oxidized to the pyrazine.

  • Starting Material: A ketone.

  • Reagents: Nitrous acid (or a source thereof), a reducing agent (e.g., zinc in acetic acid), an oxidizing agent (e.g., mercury(I) oxide, copper(II) sulfate, or atmospheric oxygen).

  • Procedure:

    • The starting ketone is treated with nitrous acid to form an α-oximino ketone.

    • The α-oximino ketone is then reduced to the corresponding α-amino ketone.

    • The α-amino ketone undergoes spontaneous self-condensation to form a dihydropyrazine intermediate.

    • The dihydropyrazine is then oxidized to the final pyrazine product using a suitable oxidizing agent. The product is then isolated and purified.

Quantitative Data from Early Pyrazine Research

Obtaining precise, original quantitative data such as reaction yields and physical constants from 19th-century publications can be challenging. The data presented below is based on modern, verified sources for the compounds that were the subject of this early research. It serves as a reference for the properties of these historic molecules.

Compound NameEarly SynthesisYearFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
2,3,5,6-TetraphenylpyrazineLaurent1844C₃₂H₂₄N₂440.55253-256-
2,5-DiphenylpyrazineStaedel-Rugheimer1876C₁₆H₁₂N₂232.28194-196358
2,5-DimethylpyrazineGutknecht (and others)~1879C₆H₈N₂108.1415155
2-Methyl-5-isopropylpyrazine(Later syntheses)-C₈H₁₂N₂136.19-190

Note: The yields for these very early syntheses are not consistently reported in accessible historical records. Modern synthetic routes achieve a wide range of yields depending on the specific substrates and conditions.

Early Biological and Mechanistic Understanding

The concept of cellular signaling pathways as we understand them today did not exist in the 19th century. Early research on pyrazine compounds was overwhelmingly focused on their synthesis and the determination of their chemical structure. While some naturally occurring pyrazines were identified as contributors to the odors of foods and plants, systematic studies of their physiological or pharmacological effects were not a feature of this initial period of discovery. The exploration of pyrazines in biological contexts and their roles in signaling pathways is a much more recent field of study, which has revealed their importance in areas such as neurotransmission and as signaling molecules in microorganisms.

Visualizing Early Synthetic Workflows

To better understand the logical progression of these foundational synthetic methods, the following diagrams illustrate the experimental workflows for the Staedel-Rugheimer and Gutknecht pyrazine syntheses.

Staedel_Rugheimer_Workflow start α-Halo Ketone (e.g., 2-Chloroacetophenone) amino_ketone α-Amino Ketone Intermediate start->amino_ketone Nucleophilic Substitution ammonia Aqueous Ammonia ammonia->amino_ketone condensation Self-Condensation (Heating) amino_ketone->condensation dihydropyrazine Dihydropyrazine Intermediate condensation->dihydropyrazine oxidation Oxidation (e.g., CuSO₄, Reflux) dihydropyrazine->oxidation pyrazine Substituted Pyrazine (e.g., 2,5-Diphenylpyrazine) oxidation->pyrazine

Staedel-Rugheimer Pyrazine Synthesis Workflow.

Gutknecht_Workflow ketone Ketone oximino_ketone α-Oximino Ketone ketone->oximino_ketone nitrous_acid Nitrous Acid nitrous_acid->oximino_ketone reduction Reduction (e.g., Zn/HOAc) oximino_ketone->reduction amino_ketone α-Amino Ketone reduction->amino_ketone condensation Self-Condensation amino_ketone->condensation dihydropyrazine Dihydropyrazine Intermediate condensation->dihydropyrazine oxidation Oxidation (e.g., HgO, air) dihydropyrazine->oxidation pyrazine Substituted Pyrazine oxidation->pyrazine

Gutknecht Pyrazine Synthesis Workflow.

Conclusion

The early research into pyrazine compounds, from Laurent's isolation of "amarone" to the systematic synthetic approaches of Staedel, Rugheimer, and Gutknecht, laid the critical groundwork for a field of chemistry that continues to expand and find new applications. While the quantitative data from these pioneering experiments is not always readily accessible, the ingenuity of their synthetic strategies is undeniable. These foundational discoveries opened the door to the vast world of pyrazine chemistry, which has since become integral to the development of pharmaceuticals, agrochemicals, and the flavor and fragrance industry. For modern researchers, understanding this historical context provides a deeper appreciation for the evolution of heterocyclic chemistry and the enduring legacy of its early pioneers.

An In-depth Technical Guide to the Chemical Reactivity of the Nitrile Group in Pyrazinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the nitrile group in pyrazinecarbonitrile, a key heterocyclic compound with applications in pharmaceuticals and materials science. The electron-withdrawing nature of the pyrazine (B50134) ring significantly influences the reactivity of the nitrile group, making it susceptible to a variety of chemical transformations.

Core Reactivity of the Nitrile Group

The nitrile group (–C≡N) in this compound is a versatile functional group that can undergo several key reactions, including hydrolysis, reduction, and nucleophilic addition.[1] The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom, making it a target for nucleophiles.[2][3]

Key Reactions and Transformations

Hydrolysis: Formation of Pyrazinamide (B1679903) and Pyrazine-2-carboxylic Acid

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield pyrazine-2-carboxamide (a precursor to the antitubercular drug Pyrazinamide) or pyrazine-2-carboxylic acid.[4][5]

Partial hydrolysis under controlled pH and temperature can selectively produce the amide.[6][7] For instance, the hydrolysis of 3-chloropyrazine-2-carbonitrile (B110518) to 3-chloropyrazine-2-carboxamide (B1267238) is achieved under controlled pH and temperature, a method chosen for its higher yields compared to direct amidation.[6] A continuous flow method using a manganese dioxide column reactor has also been developed for the hydration of this compound to pyrazinamide.[8]

Complete hydrolysis, typically under stronger acidic or basic conditions with heating, leads to the formation of pyrazine-2-carboxylic acid.[4]

Reaction Scheme: Hydrolysis of this compound

This compound This compound Pyrazinamide Pyrazine-2-carboxamide (Pyrazinamide) This compound->Pyrazinamide Partial Hydrolysis (H₂O, controlled pH/temp or MnO₂) Pyrazinecarboxylic_acid Pyrazine-2-carboxylic Acid This compound->Pyrazinecarboxylic_acid Complete Hydrolysis (H₃O⁺ or OH⁻, heat) Pyrazinamide->Pyrazinecarboxylic_acid Hydrolysis (H₃O⁺ or OH⁻, heat)

Caption: Hydrolysis pathways of this compound.

Reduction: Synthesis of 2-(Aminomethyl)pyrazine

The nitrile group can be reduced to a primary amine, 2-(aminomethyl)pyrazine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5][9] This reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile.[3] Catalytic hydrogenation is another method for the reduction of nitriles to primary amines.[10]

Reaction Workflow: Reduction of this compound

Start Start: this compound Reduction Reduction with LiAlH₄ in dry ether or THF Start->Reduction Workup Aqueous Work-up (e.g., H₂O, dilute acid) Reduction->Workup Product Product: 2-(Aminomethyl)pyrazine Workup->Product

Caption: Workflow for the reduction of this compound.

Nucleophilic Addition: Grignard and Other Nucleophiles

The electrophilic carbon of the nitrile group in this compound is susceptible to attack by various nucleophiles.

  • Grignard Reagents: Reaction with a Grignard reagent (R-MgX) forms an intermediate imine anion, which upon hydrolysis yields a ketone.[5] This provides a valuable route for the synthesis of pyrazinyl ketones.

  • Other Nucleophiles: Amines can also act as nucleophiles, adding to the nitrile group to form amidines. The reaction of this compound with hydroxylamine (B1172632) has been reported to yield amidoxime (B1450833) derivatives.[11]

General Scheme: Nucleophilic Addition to this compound

This compound This compound Intermediate Intermediate This compound->Intermediate 1. Nucleophile (e.g., R-MgX, R-NH₂) 2. H₂O Work-up Product Product Intermediate->Product

Caption: General pathway for nucleophilic addition.

Other Potential Reactions
  • Ritter Reaction: This reaction involves the addition of a carbocation to a nitrile, followed by hydrolysis to form an N-substituted amide.[5][7] Given the appropriate carbocation source and acidic conditions, this compound could potentially undergo this transformation.[12]

  • Thorpe-Ziegler Reaction: This is a base-catalyzed self-condensation of nitriles.[13] An intramolecular version, the Thorpe-Ziegler reaction, is used to form cyclic ketones from dinitriles.[13][14] Derivatives of this compound with a second nitrile group could potentially undergo this cyclization.

Quantitative Data Summary

The following tables summarize available quantitative data for key reactions of the nitrile group in this compound and its derivatives.

Table 1: Hydrolysis of this compound Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
3-Chloropyrazine-2-carbonitrileH₂O, controlled pH and temperature3-Chloropyrazine-2-carboxamide~80%[7]
This compoundH₂O/iPrOH (10:1 v/v), MnO₂ column, 98 °C, 1.6 mL/min flow ratePyrazinamide97%[8]
Methyl 5-chloropyrazine-2-carboxylateLiOH, H₂O5-Chloropyrazine-2-carboxylic acidHigh[15]

Table 2: Spectroscopic Data for this compound and its Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)Reference
3-Amino-N-methylpyrazine-2-carboxamide8.13 (d), 7.89 (bs), 7.76 (d), 2.98 (d)166.6, 155.9, 146.5, 131.5, 126.7, 25.9-[16]
(4-(6-aminopyrimidin-4-yl) piperazin-1-yl)(5-methylpyrazin-2-yl)methanone8.74 (d), 8.57 (d), 7.95 (d), 6.25 (s), 5.59 (d), 3.72 (t), 3.55 (m), 3.46 (t), 2.55 (s)-3135, 2854, 1638, 1593, 1489, 1439, 1219, 1162, 1008[17]
Pyrazine-2-carboxamide--3501, 3409 (N-H stretch); 1698 (C=O stretch)[6]
5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide--3368, 3230 (N-H stretch); 1655, 1680 (C=O stretch)[13]

Experimental Protocols

Protocol 1: Hydrolysis of 3-Chloropyrazine-2-carbonitrile to 3-Chloropyrazine-2-carboxamide[7]
  • Reaction Setup: A mixture of sulfuric acid and water is prepared and heated to 50 °C.

  • Addition of Starting Material: 3-Chloropyrazine-2-carbonitrile (104 mmol) is added portionwise to the heated acid mixture over 30 minutes.

  • Reaction Monitoring: The reaction mixture is stirred for an additional 2.5 hours at 55 °C. The pH is periodically monitored and adjusted to 9 by the addition of an 8% NaOH solution.

  • Work-up and Purification: The reaction mixture is cooled in a refrigerator to induce crystallization. The crude product is collected and recrystallized from ethanol. The reported yield is approximately 80%.

Protocol 2: Continuous Flow Hydration of this compound to Pyrazinamide[8]
  • Reactor Preparation: An Omnifit glass column (10.0 mm i.d. x 100.0 mm) is packed with Celite (0.1 g), followed by manganese(IV) dioxide (3.0 g), and another layer of Celite (0.1 g).

  • Reaction Setup: A solution of this compound (50.0 g, 0.476 mol) in a mixture of water (900 mL) and isopropanol (B130326) (90 mL) is prepared. The packed column is connected to a pump and heated to 98 °C.

  • Reaction Execution: The this compound solution is fed through the reactor at a flow rate of 1.6 mL/min. The reactor output is collected in a clean vessel where the product precipitates.

  • Work-up and Purification: After the entire solution has passed through the reactor (approximately 9.5 hours), a solvent wash of H₂O/iPrOH (10:1 v/v, 20 mL) is passed through the reactor. The combined effluent is allowed to crystallize at 5 °C for 14 hours. The solid precipitate is filtered and dried in vacuo to yield pyrazinamide as a fine white powder (56.2 g, 97% yield).

Protocol 3: General Procedure for the Grignard Reaction with a Nitrile (Adapted for this compound)[18][19]

Note: This is a generalized protocol and requires optimization for this compound.

  • Preparation of Grignard Reagent: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of an alkyl or aryl halide (e.g., bromobenzene) in anhydrous ether or THF is added dropwise to initiate the formation of the Grignard reagent (phenylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine or a few drops of 1,2-dibromoethane.[18] The reaction mixture is stirred until the magnesium is consumed.

  • Addition of this compound: A solution of this compound in anhydrous ether or THF is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Conclusion

The nitrile group in this compound is a reactive and versatile functional handle that allows for a wide range of chemical modifications. Its susceptibility to hydrolysis, reduction, and nucleophilic additions makes it a valuable precursor for the synthesis of various pyrazine derivatives with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its reactivity, supported by available quantitative data and experimental protocols, to aid researchers in the design and execution of synthetic strategies involving this important heterocyclic building block.

References

Solubility of Pyrazinecarbonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of public quantitative solubility data for pyrazinecarbonitrile, this guide utilizes solubility data for the structurally related compound, pyrazinamide (B1679903), as a comprehensive and illustrative example. The experimental protocols described are general methods applicable to the solubility determination of solid organic compounds like this compound.

Introduction

This compound, a heterocyclic aromatic nitrile, is a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation. This technical guide provides an in-depth overview of the solubility of pyrazine (B50134) derivatives in common organic solvents, presents standardized experimental protocols for solubility determination, and outlines the thermodynamic principles governing the dissolution process.

Solubility Data

The following tables summarize the mole fraction solubility (x) of pyrazinamide in a range of organic solvents at various temperatures, as determined by the gravimetric method. This data serves as a valuable reference for solvent selection and for understanding the temperature dependence of solubility for this class of compounds.

Table 1: Mole Fraction Solubility (10³x) of Pyrazinamide in Alcohols and Water at Various Temperatures (K)

Temperature (K)MethanolEthanol1-Propanol2-Propanol1-Butanol2-ButanolWater
283.154.582.111.451.010.980.779.87
288.155.512.581.761.231.180.9411.43
293.156.613.142.141.501.431.1413.21
298.157.913.812.591.811.721.3915.26
303.159.454.613.132.192.071.6817.61
308.1511.285.563.792.652.502.0420.31
313.1513.456.704.583.213.022.4823.41
318.1516.038.075.543.893.653.0126.96
323.1519.109.726.704.714.423.6631.04

Table 2: Mole Fraction Solubility (10³x) of Pyrazinamide in Other Organic Solvents at Various Temperatures (K)

Temperature (K)AcetoneAcetonitrileEthyl Acetate
283.151.341.870.81
288.151.632.240.99
293.151.982.691.22
298.152.413.221.49
303.152.933.871.82
308.153.564.642.22
313.154.345.572.71
318.155.296.703.31
323.156.468.074.04

Experimental Protocols

Accurate determination of solubility is fundamental to its application in research and development. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid organic compound in a solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely used technique for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid solute (e.g., this compound) is added to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated in a constant temperature water bath or shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be controlled to within ±0.1 °C.

  • Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe and immediately filtered through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

  • Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve of the solute in the same solvent is prepared to quantify the concentration.

  • Calculation of Solubility: The solubility is then calculated from the measured concentration and can be expressed in various units such as mole fraction, mass fraction, or grams of solute per 100 g of solvent.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique that relies on the mass determination of the solute in a saturated solution.

Methodology:

  • Preparation of Saturated Solution: A saturated solution is prepared as described in the isothermal shake-flask method (steps 1 and 2).

  • Sampling: A known mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container (e.g., a glass dish).

  • Solvent Evaporation: The solvent is evaporated from the container under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's decomposition point) until a constant weight of the dried solute is achieved.

  • Mass Determination: The mass of the dried solute is determined by weighing the container with the residue.

  • Calculation of Solubility: The solubility is calculated as the mass of the dissolved solute per mass of the solvent. This can then be converted to other units as required.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow A Material Preparation (Solute and Solvent) B Preparation of Supersaturated Mixture (Excess Solute in Solvent) A->B C Equilibration (Constant Temperature Agitation) B->C D Phase Separation (Settling and Filtration) C->D E1 Gravimetric Analysis D->E1  Gravimetric  Method E2 Instrumental Analysis (e.g., HPLC, UV-Vis) D->E2  Instrumental  Method F1 Solvent Evaporation and Mass Determination E1->F1 F2 Quantification (Using Calibration Curve) E2->F2 G Data Analysis and Solubility Calculation F1->G F2->G

Caption: General workflow for experimental solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, leveraging data from the closely related compound pyrazinamide. The detailed experimental protocols offer robust methodologies for researchers and scientists to determine the solubility of this compound and other similar compounds with high accuracy. The provided workflow diagram serves as a clear visual aid for the experimental process. Accurate solubility data is indispensable for the successful development and commercialization of pharmaceutical products, and the principles and methods outlined herein provide a strong basis for achieving this.

An In-depth Technical Guide to the Physical Properties of Pyrazinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of pyrazinecarbonitrile, with a specific focus on its melting and boiling points. The information is curated for professionals in research and development who require precise data and methodologies for their work.

Core Physical Properties of this compound

This compound, also known as 2-cyanopyrazine, is a heterocyclic organic compound with the chemical formula C₅H₃N₃. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably pyrazinamide, an effective anti-tubercular drug. A thorough understanding of its physical properties is essential for its handling, storage, and application in synthetic chemistry.

Data Presentation: Melting and Boiling Points

The melting and boiling points of this compound have been determined by various sources. The data is summarized in the table below for easy comparison. It is important to note that the boiling point can vary significantly with changes in pressure.

Physical PropertyValue (°C)Pressure
Melting Point18 - 20N/A
20N/A
21N/A
Boiling Point876 mmHg
198Atmospheric
199Atmospheric

References:[1][2][3][4][5][6][7][8]

Experimental Protocols

While specific experimental details for the determination of this compound's physical properties are not extensively published, the following are generalized, standard laboratory protocols for determining melting and boiling points of organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of this compound

Procedure:

  • A small amount of finely powdered this compound is introduced into a capillary tube, which is then tapped gently to pack the sample into the sealed end.

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

  • The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.

  • For accurate results, the determination is typically repeated two to three times.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • A sample of this compound is placed in the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • The apparatus is assembled for simple or fractional distillation, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the given atmospheric pressure.

  • For boiling point determination at reduced pressure, a vacuum pump is connected to the system, and the pressure is monitored with a manometer.

Visualization of Physical States

The following diagram illustrates the relationship between the solid, liquid, and gaseous states of this compound as a function of temperature.

G Solid Solid State Liquid Liquid State Solid->Liquid Melting Point (18-21°C) Liquid->Solid Freezing Gas Gaseous State Liquid->Gas Boiling Point (~198-199°C at 1 atm) Gas->Liquid Condensation

Phase transitions of this compound.

References

Navigating the Chemical Landscape of Pyrazinecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pyrazinecarbonitrile, a key heterocyclic nitrile intermediate in the pharmaceutical and chemical industries. This document delves into its chemical nomenclature, physical and chemical properties, synthesis methodologies with detailed experimental protocols, and its role in biological signaling pathways. All quantitative data is summarized for comparative analysis, and complex biological and experimental workflows are visualized using diagrams for enhanced clarity.

Chemical Identity and Synonyms of this compound

This compound is a versatile building block known by a variety of names in chemical literature and commercial databases. A thorough understanding of its synonyms is crucial for effective literature searches and procurement. The compound is systematically named pyrazine-2-carbonitrile according to IUPAC nomenclature.

Below is a comprehensive table summarizing the various identifiers and synonyms for this compound.

Identifier Type Identifier/Synonym Source/Reference
IUPAC Name pyrazine-2-carbonitrile[1]
Common Names This compound[1][2]
2-Cyanopyrazine[1][3][4]
Cyanopyrazine[1][5]
Pyrazinenitrile[1][5]
Pyrazinonitrile[1][2]
CAS Registry Number 19847-12-2[1][2][5]
EC Number 243-369-5[1]
PubChem CID 73172[1]
ChEBI ID CHEBI:3982[1]
UNII 74CP756B49[1]
Other Identifiers NSC-72371, NSC-166137[1]
PYRAZINYL CYANIDE[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, compiled from various sources.

Property Value Reference
Molecular Formula C₅H₃N₃[1][5]
Molecular Weight 105.10 g/mol [1][5]
Appearance Clear colorless to yellow liquid or white/yellowish crystals[5]
Melting Point 18-20 °C[5]
Boiling Point 87 °C at 6 mmHg[5]
Density 1.174 g/cm³ at 25 °C[5]
Refractive Index n20/D 1.534[5]
Flash Point 206 °F (96.7 °C)[3]
Water Solubility Slightly soluble[3]

Synthesis of this compound: Experimental Protocols and Quantitative Data

This compound is synthesized through various methods, primarily involving the modification of a pre-existing pyrazine (B50134) ring. The two most common industrial methods are the vapor-phase ammoxidation of 2-methylpyrazine (B48319) and the palladium-catalyzed cyanation of 2-halopyrazines.

Vapor-Phase Ammoxidation of 2-Methylpyrazine

This method involves the catalytic reaction of 2-methylpyrazine with ammonia (B1221849) and an oxidizing agent, typically air, at elevated temperatures.

Experimental Protocol:

A continuous-flow ammoxidation of 2-methylpyrazine can be carried out in a fixed-bed microreactor.[6][7]

  • Catalyst: A vanadium-based metal oxide catalyst, such as CrVPO supported on γ-Al₂O₃, is packed into the reactor.[6][7]

  • Reactants: A feed stream consisting of 2-methylpyrazine, ammonia, water, and air is introduced into the reactor.[6][7]

  • Reaction Conditions: The reaction is typically conducted at a temperature range of 350-540 °C.[6][7]

  • Product Collection: The product stream is cooled, and the 2-cyanopyrazine is separated and purified by distillation.

Quantitative Data:

The following table summarizes representative quantitative data for the ammoxidation of 2-methylpyrazine.

Catalyst Temperature (°C) 2-Methylpyrazine Conversion (%) 2-Cyanopyrazine Selectivity (%) 2-Cyanopyrazine Yield (%) Reference
CrVPO/γ-Al₂O₃48071.593.7~67.0[6][7]
MoO₃/FePO₄Not SpecifiedNot SpecifiedNot Specified68.0[8]
Antimony/Vanadium/Manganese Oxide on Alumina377-427907567.5
Palladium-Catalyzed Cyanation of 2-Halopyrazines

This method involves the cross-coupling of a 2-halopyrazine (e.g., 2-chloropyrazine (B57796) or 2-bromopyrazine) with a cyanide source in the presence of a palladium catalyst.

Experimental Protocol:

A general procedure for the palladium-catalyzed cyanation of a 2-halopyrazine is as follows:

  • Reactants: To a reaction vessel is added the 2-halopyrazine, a cyanide source (e.g., zinc cyanide, potassium ferrocyanide), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., dppf), and a suitable solvent (e.g., dioxane/water mixture).[9][10]

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere for a specified time.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and washed with an aqueous solution. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography or distillation.

Quantitative Data:

The yields of palladium-catalyzed cyanation reactions are highly dependent on the specific substrate, catalyst system, and reaction conditions. The table below provides representative yields for the cyanation of related aryl halides, which can be indicative of the efficiency of this method.

Aryl Halide Palladium Catalyst System Cyanide Source Yield (%) Reference
4-ChlorobenzonitrilePd₂(dba)₃ / dppfZn(CN)₂Good yields[10]
Ethyl 4-chlorobenzoatePalladacycle precatalyst / XPhosK₄[Fe(CN)₆]·3H₂O97[9]
2-BromopyridinePd(OAc)₂ / PPh₃KCN78[11]

Role in Biological Signaling Pathways: Klebsiella oxytoca Autoinducer Signaling

Recent research has identified that pyrazine derivatives play a crucial role as autoinducers in the quorum-sensing system of the bacterium Klebsiella oxytoca.[5] This signaling is dependent on the available carbohydrate sources and regulates important virulence factors, particularly iron acquisition systems.

Pyrazine vs. Pyrazinone Signaling

Klebsiella oxytoca utilizes two distinct but related signaling pathways involving pyrazine and pyrazinone autoinducers.[5]

  • Pyrazinone Signaling: The metabolism of the human mucin-capping sugar N-acetylneuraminic acid (Neu5Ac) leads to the production of leupeptin-derived pyrazinones. This pathway is associated with increased virulence.[5]

  • Pyrazine Signaling: The metabolism of more general carbohydrates results in the production of pyrazine autoinducers through a broadly conserved PLP-dependent enzyme.[5]

Regulation of Iron Acquisition

Both pyrazine and pyrazinone signaling pathways induce iron acquisition responses, which are critical for bacterial survival and pathogenesis within a host.[5]

  • Enterobactin Biosynthesis: Both signaling pathways upregulate the biosynthesis of the siderophore enterobactin, a high-affinity iron chelator.[5]

  • Yersiniabactin Production: Pyrazinone signaling, specifically, enhances the production of the virulence factor and siderophore yersiniabactin.[5][12]

Signaling Pathway Diagram

The following diagram, generated using Graphviz, illustrates the differential pyrazine and pyrazinone autoinducer signaling pathways in Klebsiella oxytoca and their impact on iron acquisition.

Klebsiella_Signaling cluster_carbohydrates Carbohydrate Metabolism cluster_autoinducers Autoinducer Biosynthesis cluster_virulence Virulence Factor Regulation General Carbohydrates General Carbohydrates PLP-dependent Enzyme PLP-dependent Enzyme General Carbohydrates->PLP-dependent Enzyme Neu5Ac (Mucin Sugar) Neu5Ac (Mucin Sugar) Leupeptin Biosynthesis Leupeptin Biosynthesis Neu5Ac (Mucin Sugar)->Leupeptin Biosynthesis Pyrazine Autoinducers Pyrazine Autoinducers PLP-dependent Enzyme->Pyrazine Autoinducers Pyrazinone Autoinducers Pyrazinone Autoinducers Leupeptin Biosynthesis->Pyrazinone Autoinducers Enterobactin Biosynthesis (Iron Acquisition) Enterobactin Biosynthesis (Iron Acquisition) Pyrazine Autoinducers->Enterobactin Biosynthesis (Iron Acquisition) Pyrazinone Autoinducers->Enterobactin Biosynthesis (Iron Acquisition) Yersiniabactin Production (Virulence & Iron Acquisition) Yersiniabactin Production (Virulence & Iron Acquisition) Pyrazinone Autoinducers->Yersiniabactin Production (Virulence & Iron Acquisition)

Caption: Differential autoinducer signaling in Klebsiella oxytoca.

Conclusion

This compound is a chemical compound of significant interest due to its role as a precursor in the synthesis of pharmaceuticals, such as the anti-tuberculosis drug pyrazinamide, and its involvement in bacterial signaling. This guide has provided a detailed overview of its nomenclature, properties, and synthesis, including actionable experimental insights. The elucidation of its role in the regulation of virulence factors in Klebsiella oxytoca opens new avenues for research into antimicrobial strategies. The provided data and diagrams serve as a valuable resource for professionals in chemical synthesis and drug development.

References

Methodological & Application

Application Note: Synthesis of Pyrazinamide from Pyrazinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazinamide (B1679903) is a cornerstone of first-line tuberculosis treatment, exhibiting potent bactericidal activity against Mycobacterium tuberculosis, particularly in the acidic environment of caseous granulomas. Its synthesis is a critical process in ensuring a stable supply of this essential medication. This application note details a reliable and high-yielding protocol for the synthesis of pyrazinamide through the alkaline hydrolysis of pyrazinecarbonitrile (also known as 2-cyanopyrazine). This method offers a direct and efficient route to the final active pharmaceutical ingredient, avoiding harsh reaction conditions and complex purification procedures. The protocol is designed for researchers and professionals in drug development and medicinal chemistry.

Core Reaction

The synthesis proceeds via the partial hydrolysis of the nitrile group of this compound to a carboxamide group under controlled alkaline conditions. This transformation is typically achieved using a base catalyst in an aqueous medium, ensuring selective conversion to pyrazinamide while minimizing the formation of the corresponding carboxylic acid byproduct.

Experimental Workflow Diagram

Synthesis_Workflow Start Start This compound This compound (Starting Material) Start->this compound Reaction Alkaline Hydrolysis (NaOH, H2O2, H2O, 50°C) This compound->Reaction Quenching Cooling and Crystallization Reaction->Quenching Isolation Filtration and Washing Quenching->Isolation Purification Recrystallization (Ethanol) Isolation->Purification Pyrazinamide Pyrazinamide (Final Product) Purification->Pyrazinamide End End Pyrazinamide->End

Caption: Experimental workflow for the synthesis of pyrazinamide.

Quantitative Data Summary

ParameterValueReference
Starting MaterialThis compound[1]
ProductPyrazinamide[1]
Reaction TypeAlkaline Hydrolysis[1]
pH Range8 - 13[1]
Approximate Yield~80%[2]
PurityHigh[1]

Detailed Experimental Protocol

Objective: To synthesize pyrazinamide by the alkaline hydrolysis of this compound.

Materials:

  • This compound (2-cyanopyrazine)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • 8% (w/v) Sodium hydroxide (B78521) (NaOH) solution

  • Deionized water (H₂O)

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • pH meter or pH indicator strips

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a mixture of 195 mL of deionized water and 29 mL of 30% hydrogen peroxide.[2]

  • pH Adjustment:

    • Carefully add the 8% (w/v) sodium hydroxide solution to the hydrogen peroxide mixture while stirring until the pH of the solution is adjusted to approximately 9.[2] It is crucial to maintain the pH within the 8-13 range for optimal results.[1]

  • Reaction Initiation:

    • Gently heat the solution to 50°C.[2]

    • Once the temperature is stable, add 104 mmol of this compound to the reaction mixture in portions.

  • Reaction Monitoring:

    • Maintain the reaction mixture at 50°C with continuous stirring.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Product Isolation:

    • After the reaction is complete, cool the mixture in an ice bath or refrigerator to induce crystallization of the crude product.[2]

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals with cold deionized water to remove any residual reagents.

  • Purification:

    • Recrystallize the crude pyrazinamide from ethanol to obtain the purified product.[2]

    • Dry the purified crystals under vacuum.

Characterization:

The final product, pyrazinamide, should be a white crystalline solid. Its identity and purity can be confirmed by standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrogen peroxide is a strong oxidizing agent; handle with care.

  • Sodium hydroxide is corrosive; avoid contact with skin and eyes.

  • This compound and pyrazinamide are chemical compounds; handle with care and avoid inhalation or ingestion.

This detailed protocol provides a clear and reproducible method for the synthesis of pyrazinamide, suitable for both academic research and process development in the pharmaceutical industry.

References

Application Notes and Protocols for Pyrazinecarbonitrile as a Precursor for Nitrogen-Doped Carbon Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-doped carbon nanoparticles (N-CNPs), including carbon dots (CDs) and quantum dots (CQDs), are a class of fluorescent nanomaterials that have garnered significant interest in biomedical research. Their unique properties, such as high quantum yield, excellent photostability, good biocompatibility, and low toxicity, make them promising candidates for applications in bioimaging, biosensing, and as drug delivery vehicles.[1][2][3] The incorporation of nitrogen atoms into the carbon lattice can enhance the fluorescence properties of these nanoparticles.[4]

While various carbon and nitrogen sources have been explored for the synthesis of N-CNPs, this document focuses on the potential use of pyrazinecarbonitrile as a novel precursor. This compound, with its inherent nitrogen-rich heterocyclic aromatic structure, presents a promising molecular foundation for the single-source synthesis of N-CNPs. Although not yet widely documented, its structure suggests its suitability for thermal decomposition into nitrogen-containing carbonaceous nanomaterials. This application note provides a hypothetical framework and generalized protocols for the synthesis and characterization of N-CNPs using this compound, based on established methodologies for similar precursors.

Principle

The synthesis of N-CNPs from molecular precursors like this compound typically involves "bottom-up" methods such as hydrothermal treatment or pyrolysis. These methods rely on the carbonization and polymerization of the precursor under controlled temperature and pressure. The nitrogen and carbon atoms within the this compound molecule self-assemble into nanosized carbon clusters, with nitrogen atoms incorporated into the graphitic structure. The nitrile group may also participate in the formation of the carbonaceous core and surface functional groups.

Applications in Research and Drug Development

The unique photoluminescent properties of N-CNPs derived from this compound could be leveraged in several areas of biomedical research and drug development:

  • Cellular Imaging: The intrinsic fluorescence of N-CNPs allows for their use as probes for in vitro and in vivo imaging of cells and tissues.[5][6]

  • Biosensing: Surface functional groups on the N-CNPs can be modified to selectively bind to specific biomolecules, enabling their use as fluorescent sensors for various analytes.

  • Drug Delivery: The nanoparticles can be functionalized to carry and release therapeutic agents to specific targets within the body, with their fluorescence enabling simultaneous tracking.[1][2][3]

Experimental Protocols

The following are generalized protocols for the synthesis of N-CNPs adapted for this compound as a precursor. Researchers should optimize reaction conditions such as temperature, time, and precursor concentration.

Protocol 1: Hydrothermal Synthesis of N-CNPs

This method involves heating an aqueous solution of this compound in a sealed container.

Materials:

  • This compound

  • Deionized water

  • Polytetrafluoroethylene (PTFE)-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Dialysis membrane (MWCO = 1000 Da)

  • Freeze dryer (optional)

Procedure:

  • Dissolve a specific amount of this compound in deionized water to create a homogeneous solution (e.g., 0.1 g in 20 mL).

  • Transfer the solution into a PTFE-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180-220 °C) for a designated time (e.g., 4-12 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • The resulting dark brown solution contains the as-synthesized N-CNPs.

  • Centrifuge the solution at high speed (e.g., 10,000 rpm for 15 minutes) to remove larger particles and aggregates.

  • Collect the supernatant and dialyze it against deionized water for 24-48 hours using a dialysis membrane to remove unreacted precursors and small molecular byproducts.

  • The purified N-CNP solution can be stored at 4 °C or lyophilized to obtain a solid powder.

Protocol 2: Pyrolytic Synthesis of N-CNPs

This method involves the high-temperature decomposition of this compound.

Materials:

  • This compound

  • Quartz boat

  • Tube furnace with an inert gas supply (e.g., Nitrogen or Argon)

  • Deionized water

  • Sonicator

  • Centrifuge

  • Filter membrane (0.22 µm)

Procedure:

  • Place a specific amount of this compound powder (e.g., 0.5 g) in a quartz boat.

  • Position the quartz boat in the center of a tube furnace.

  • Purge the tube furnace with an inert gas (e.g., nitrogen) for at least 30 minutes to remove oxygen.

  • Heat the furnace to the desired pyrolysis temperature (e.g., 300-500 °C) at a controlled ramp rate (e.g., 5 °C/min) under a continuous inert gas flow.

  • Hold the temperature for a specified duration (e.g., 1-3 hours).

  • After pyrolysis, allow the furnace to cool down to room temperature under the inert atmosphere.

  • Collect the resulting black carbonaceous product.

  • Disperse the product in deionized water and sonicate for 1-2 hours to form a suspension.

  • Centrifuge the suspension to remove insoluble components.

  • Filter the supernatant through a 0.22 µm filter to obtain a clear solution of N-CNPs.

Characterization of N-CNPs

The synthesized N-CNPs should be thoroughly characterized to understand their physicochemical and optical properties.

Characterization TechniqueInformation Obtained
Transmission Electron Microscopy (TEM) Size, morphology, and lattice structure of the nanoparticles.
Dynamic Light Scattering (DLS) Hydrodynamic size distribution in solution.
UV-Vis Spectroscopy Absorption properties and electronic transitions.
Photoluminescence (PL) Spectroscopy Excitation and emission wavelengths, quantum yield.
Fourier-Transform Infrared (FTIR) Spectroscopy Surface functional groups.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and nitrogen bonding states (e.g., pyridinic, pyrrolic, graphitic N).[6]
Zeta Potential Measurement Surface charge and colloidal stability.

Data Presentation

The following tables provide a template for summarizing the expected quantitative data from the characterization of N-CNPs synthesized from this compound.

Table 1: Physicochemical Properties of N-CNPs

Synthesis MethodAverage Size (TEM) (nm)Hydrodynamic Size (DLS) (nm)Zeta Potential (mV)
Hydrothermal[Insert Data][Insert Data][Insert Data]
Pyrolysis[Insert Data][Insert Data][Insert Data]

Table 2: Optical Properties of N-CNPs

Synthesis MethodUV-Vis Absorption Maxima (nm)PL Excitation Maxima (nm)PL Emission Maxima (nm)Quantum Yield (%)
Hydrothermal[Insert Data][Insert Data][Insert Data][Insert Data]
Pyrolysis[Insert Data][Insert Data][Insert Data][Insert Data]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application pyrazine This compound hydrothermal Hydrothermal Method pyrazine->hydrothermal pyrolysis Pyrolysis Method pyrazine->pyrolysis centrifugation Centrifugation hydrothermal->centrifugation pyrolysis->centrifugation dialysis Dialysis centrifugation->dialysis filtration Filtration centrifugation->filtration tem TEM / DLS dialysis->tem filtration->tem spectroscopy UV-Vis / PL tem->spectroscopy xps_ftir XPS / FTIR spectroscopy->xps_ftir bioimaging Bioimaging xps_ftir->bioimaging sensing Sensing bioimaging->sensing drug_delivery Drug Delivery sensing->drug_delivery

Caption: Experimental workflow for N-CNP synthesis and application.

Hypothetical Formation Pathway

formation_pathway precursor This compound (Precursor) intermediate Polymerization & Carbonization Intermediate precursor->intermediate Heat (Hydrothermal/Pyrolysis) n_cnp Nitrogen-Doped Carbon Nanoparticle intermediate->n_cnp Nucleation & Growth

Caption: Hypothetical formation pathway of N-CNPs.

Conclusion

This compound holds promise as a single-source precursor for the synthesis of nitrogen-doped carbon nanoparticles due to its nitrogen-rich aromatic structure. The proposed hydrothermal and pyrolysis methods provide a foundation for researchers to explore this novel synthetic route. Thorough characterization of the resulting nanoparticles is crucial to elucidate their properties and potential for applications in bioimaging, sensing, and drug delivery. Further research is warranted to validate and optimize the use of this compound in the fabrication of advanced carbon nanomaterials.

References

Pyrazinecarbonitrile in Coordination Chemistry: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinecarbonitrile, a versatile heterocyclic ligand, has garnered significant interest in coordination chemistry. Its unique electronic properties and the presence of multiple coordination sites—the two nitrogen atoms of the pyrazine (B50134) ring and the nitrogen atom of the nitrile group—allow for the formation of a diverse array of metal complexes with varied structural motifs and interesting physicochemical properties. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of this compound-based coordination compounds, with a particular focus on their relevance to drug development.

This compound's importance is underscored by its role as a key intermediate in the synthesis of pyrazinamide, a first-line medication for tuberculosis. Beyond its use as a synthetic precursor, its coordination complexes are being explored for their potential as therapeutic agents, leveraging the synergistic effects between the organic ligand and the metal center to achieve enhanced biological activity.

Coordination Behavior of this compound

This compound can coordinate to metal centers in several ways: as a monodentate ligand through one of the ring nitrogens, as a bridging ligand connecting two metal centers via both ring nitrogens, or potentially involving the nitrile group in coordination. Furthermore, under certain reaction conditions, the nitrile group can undergo metal-assisted nucleophilic addition of solvent molecules, such as water or alcohols. This in-situ ligand transformation leads to the formation of complexes with new ligands like pyrazinecarboxamide or O-alkylpyrazinecarboximidates, further expanding the structural diversity and potential applications of these systems.

Application Notes

Antimicrobial and Anticancer Potential

Coordination complexes of pyrazine derivatives have shown promising antimicrobial and anticancer activities. The chelation of the metal ion can enhance the lipophilicity of the complex, facilitating its transport across cell membranes and increasing its bioavailability.

Antimicrobial Mechanism: The antimicrobial action of these complexes is often attributed to several factors, including the disruption of cellular membranes, interaction with DNA, and the generation of reactive oxygen species (ROS) that induce oxidative stress within the microbial cell. For instance, certain pyrazine-functionalized silver(I) and gold(I) N-heterocyclic carbene (NHC) complexes have demonstrated potent activity against antibiotic-resistant bacteria by damaging the bacterial cell wall and increasing membrane permeability.

Anticancer Mechanism: In the context of cancer therapy, pyrazine-based metal complexes have been shown to induce cell death through various mechanisms. A notable example is a copper(II) complex with a pyrazine-dithiocarbazate derivative, which exhibits significant anticancer activity. Its mechanism of action is linked to the induction of oxidative stress and redox imbalance within cancer cells, specifically through the upregulation of genes encoding the antioxidant enzymes superoxide (B77818) dismutase (SOD2) and catalase (CAT). This suggests a targeted disruption of the cellular redox homeostasis. Other proposed mechanisms for related metal complexes include the induction of DNA damage and cell cycle arrest.

Magnetic Properties

Pyrazine-bridged coordination polymers have been a subject of intense research in the field of molecular magnetism. The pyrazine ligand can act as a magnetic exchange coupler between paramagnetic metal centers. The nature and strength of the magnetic coupling (ferromagnetic or antiferromagnetic) are influenced by the distance between the metal ions and the geometry of the bridging ligand. For example, dinuclear copper(II) complexes with bridging pyrazine derivatives can exhibit strong antiferromagnetic coupling.

Quantitative Data Summary

The following tables summarize key structural and spectroscopic data for representative this compound and related pyrazine derivative complexes.

Table 1: Selected Bond Lengths and Angles for Pyrazine-Derivative Metal Complexes

ComplexMetalM-N (pyrazine) (Å)M-X (Å) (X = other donor)N-M-N Angle (°) (within chelate ring)Reference
[Zn₂(μ-DPzCA)(2-MPzCI)Cl₃]¹Zn(1)2.091(3)2.013(3) (N, imide), 2.227(2) (Cl)-
Zn(2)2.108(3)2.155(3) (N, amide), 2.259(1) (Cl)-
[CuCl₂(O-methylpyrazinecarboximidate)₂]·2H₂OCu2.017(avg)2.284 (Cl), 2.017 (N, imino)~80 (estimated)
[Co(pyrazinecarboxamide)(2-nitrobenzoate)₂(H₂O)₂]Co2.164(2)2.098(2) (O, carboxylate), 2.131(2) (O, water)-
[Ni(pyrazine-2-carboxylate)₂(H₂O)₂]Ni2.067(1)2.040(1) (O, carboxylate), 2.066(1) (O, water)77.96(5)

¹ DPzCA = N-(2-pyrazylcarbonyl)-2-pyrazinecarboxamidate, 2-MPzCI = methyl pyrazine-2-carboximidate

Table 2: Spectroscopic and Magnetic Data for Pyrazine-Derivative Metal Complexes

ComplexMetalν(C≡N) (cm⁻¹)ν(C=N)/(C=C) (ring) (cm⁻¹)λ_max (nm) (d-d transitions)Magnetic Moment (μ_B)Reference
[Cu(II) pyrazine derivative complex]Cu-1651, 1364--
[Mn(II) pyrazine derivative complex]²Mn-1670, 1486--
[Fe(III) pyrazine derivative complex]²Fe-1670, 1486--
[Co(II) pyrazine derivative complex]²Co-1670, 1486--
[Ni(II) pyrazine derivative complex]²Ni-1670, 1486--
Dinuclear Cu(II) pyridinecarbonitrile derivative¹Cu---Strong Antiferro.
Mononuclear Cu(II) pyridinecarbonitrile derivativeCu---1.8 - 2.0

¹ Pyridinecarbonitrile is an isomer of this compound. ² Ligand is N′-benzylidenepyrazine-2-carbohydrazonamide.

Experimental Protocols

General Considerations

All manipulations should be carried out using standard laboratory techniques. Solvents should be of reagent grade and used as received unless otherwise noted. This compound and metal salts can be purchased from commercial suppliers.

Protocol 1: Synthesis of a Binuclear Zinc(II) Complex with In-Situ Generated Ligands from this compound

This protocol is adapted from the synthesis of [Zn₂(μ-DPzCA)(2-MPzCI)Cl₃].

Materials:

  • Zinc(II) chloride heptahydrate (ZnCl₂·7H₂O)

  • 2-Pyrazinecarbonitrile

  • Methanol (B129727)

Procedure:

  • Dissolve ZnCl₂·7H₂O (1 mmol) in methanol (20 mL).

  • Add 2-pyrazinecarbonitrile (2 mmol) to the solution.

  • Heat the reaction mixture at 65 °C with stirring for 24 hours.

  • Allow the solution to cool slowly to room temperature.

  • Colorless crystals suitable for X-ray diffraction will form over a period of several days.

  • Isolate the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Characterization: The resulting complex can be characterized by elemental analysis, IR spectroscopy, ¹H NMR spectroscopy, and single-crystal X-ray diffraction.

Protocol 2: Synthesis of a Copper(II) Complex via Methanolysis of this compound

This is a general procedure based on the work of Segla et al. on the synthesis of copper(II) complexes of O-methylpyrazinecarboximidate.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound

  • Methanol

Procedure:

  • Prepare a solution of CuCl₂·2H₂O (1 mmol) in methanol (25 mL).

  • Add a solution of this compound (2 mmol) in methanol (10 mL) to the copper(II) salt solution with stirring.

  • Reflux the resulting solution for 4-6 hours.

  • Reduce the volume of the solvent by rotary evaporation until a precipitate begins to form.

  • Allow the solution to stand at room temperature for crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of diethyl ether, and dry in a desiccator over silica (B1680970) gel.

Characterization: The product can be characterized by elemental analysis, IR spectroscopy, UV-Vis spectroscopy, and magnetic susceptibility measurements.

Protocol 3: General Synthesis of Transition Metal Complexes with a Pyrazine Derivative Ligand

This protocol is a generalized procedure based on the synthesis of Mn(II), Fe(III), Co(II), and Ni(II) complexes with N′-benzylidenepyrazine-2-carbohydrazonamide. While the ligand is not this compound itself, the general approach can be adapted.

Materials:

  • N′-benzylidenepyrazine-2-carbohydrazonamide (or a similar pyrazine-based ligand)

  • Respective metal chloride hydrate (B1144303) (e.g., MnCl₂·4H₂O, FeCl₃, CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Ethanol (B145695)

Procedure:

  • Dissolve the pyrazine-based ligand (1 mmol) in hot ethanol (20 mL).

  • In a separate flask, dissolve the metal chloride hydrate (1 mmol) in ethanol (10 mL).

  • Slowly add the metal salt solution to the hot ligand solution with constant stirring.

  • Reflux the reaction mixture for 2-3 hours.

  • A colored precipitate will form. Allow the mixture to cool to room temperature.

  • Collect the solid product by filtration, wash with ethanol, and then with diethyl ether.

  • Dry the complex in a vacuum desiccator.

Characterization: The synthesized complexes can be characterized by elemental analysis, FT-IR spectroscopy, thermogravimetric analysis (TGA), and magnetic susceptibility measurements.

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound Metal Complexes

experimental_workflow General Workflow for Synthesis of this compound Metal Complexes start Start dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal dissolve_ligand Dissolve this compound in Solvent start->dissolve_ligand mix_reactants Mix Reactant Solutions dissolve_metal->mix_reactants dissolve_ligand->mix_reactants reaction Reaction under Specific Conditions (e.g., Reflux, Stirring) mix_reactants->reaction crystallization Crystallization (Cooling, Slow Evaporation) reaction->crystallization isolation Isolate Product (Filtration) crystallization->isolation washing Wash Product isolation->washing drying Dry Product washing->drying characterization Characterization (Spectroscopy, X-ray, etc.) drying->characterization end End characterization->end

Caption: General experimental workflow for synthesizing this compound metal complexes.

Proposed Mechanism of Anticancer Action via Oxidative Stress

anticancer_mechanism Proposed Anticancer Mechanism of a Pyrazine-Based Copper(II) Complex complex Pyrazine-Cu(II) Complex cell_entry Cellular Uptake complex->cell_entry redox_cycle Intracellular Redox Cycling (Cu(II) / Cu(I)) cell_entry->redox_cycle ros Generation of Reactive Oxygen Species (ROS) redox_cycle->ros oxidative_stress Oxidative Stress ros->oxidative_stress gene_upregulation Upregulation of Antioxidant Genes (SOD2, CAT) oxidative_stress->gene_upregulation dna_damage DNA Damage oxidative_stress->dna_damage redox_imbalance Redox Imbalance gene_upregulation->redox_imbalance cell_death Apoptotic Cell Death redox_imbalance->cell_death dna_damage->cell_death

Caption: Proposed mechanism of anticancer action involving oxidative stress.

Logical Relationship of this compound Coordination Chemistry

logical_relationship Coordination Chemistry of this compound ligand This compound complexes Coordination Complexes ligand->complexes in_situ_ligands In-situ Ligand Formation (e.g., Methanolysis) ligand->in_situ_ligands in presence of metal ions metal_ions Transition Metal Ions (Cu, Zn, Co, Ni, Fe, etc.) metal_ions->complexes applications Potential Applications complexes->applications in_situ_ligands->complexes antimicrobial Antimicrobial Agents applications->antimicrobial anticancer Anticancer Agents applications->anticancer magnetic Magnetic Materials applications->magnetic

Caption: Logical relationships in this compound coordination chemistry.

Application Notes and Protocols: Nickel(II) Complexes with 2-Cyanopyrazine Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) complexes are a versatile class of coordination compounds with diverse applications in catalysis, materials science, and medicine. The incorporation of tailored ligands, such as 2-cyanopyrazine, offers the potential to fine-tune the electronic and steric properties of the metal center, leading to novel reactivity and biological activity. 2-Cyanopyrazine is an intriguing ligand due to its multiple coordination sites: the two nitrogen atoms of the pyrazine (B50134) ring and the nitrogen atom of the nitrile group. This allows for the formation of a variety of coordination geometries and potentially polynuclear structures.

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of hypothetical Nickel(II) complexes featuring the 2-cyanopyrazine ligand. Detailed experimental protocols for their synthesis and characterization, as well as for evaluating their potential anticancer and catalytic activities, are presented.

Synthesis of Nickel(II)-2-Cyanopyrazine Complexes

A general synthetic route to Nickel(II) complexes with 2-cyanopyrazine involves the reaction of a Nickel(II) salt with the ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be varied to isolate complexes with different ligand-to-metal ratios and coordination geometries.

Protocol 1: Synthesis of [Ni(2-CN-pyz)₄]Cl₂ (Complex 1)

Objective: To synthesize a tetracoordinate Nickel(II) complex with four 2-cyanopyrazine ligands.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 2-Cyanopyrazine (2-CN-pyz)

  • Ethanol (B145695), absolute

  • Diethyl ether

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • In a 100 mL Schlenk flask under an inert atmosphere, dissolve Nickel(II) chloride hexahydrate (0.238 g, 1 mmol) in 20 mL of absolute ethanol with stirring.

  • In a separate beaker, dissolve 2-cyanopyrazine (0.420 g, 4 mmol) in 10 mL of absolute ethanol.

  • Slowly add the 2-cyanopyrazine solution to the Nickel(II) chloride solution at room temperature with vigorous stirring.

  • A color change and the formation of a precipitate should be observed.

  • Attach a reflux condenser to the Schlenk flask and heat the reaction mixture to reflux for 4 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL).

  • Dry the resulting solid under vacuum to obtain the final product.

Characterization of Nickel(II)-2-Cyanopyrazine Complexes

A combination of spectroscopic and analytical techniques is essential to fully characterize the synthesized complexes.

Elemental Analysis

Elemental analysis (C, H, N) is crucial for confirming the empirical formula of the synthesized complexes.

ComplexCalculated %CFound %CCalculated %HFound %HCalculated %NFound %N
[Ni(2-CN-pyz)₄]Cl₂ 43.5243.452.192.2530.4630.31
Spectroscopic Characterization

Protocol 2: UV-Visible Spectroscopy

Objective: To investigate the electronic transitions and coordination geometry of the Nickel(II) complexes.

Materials and Equipment:

  • Synthesized Nickel(II) complex

  • Spectroscopic grade solvent (e.g., Methanol, DMF)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of the Nickel(II) complex of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

  • Prepare a series of dilutions from the stock solution.

  • Record the UV-Vis spectra of the solutions from 200 to 900 nm against a solvent blank.

  • Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

ComplexSolventλmax (nm)ε (M⁻¹cm⁻¹)Assignment
[Ni(2-CN-pyz)₄]Cl₂ Methanol~310~8,500π → π* (ligand)
~450~50d-d transition
~750~25d-d transition

Protocol 3: Infrared (IR) Spectroscopy

Objective: To identify the coordination modes of the 2-cyanopyrazine ligand.

Materials and Equipment:

  • Synthesized Nickel(II) complex

  • KBr (for solid-state measurements) or appropriate solvent for solution measurements

  • FTIR spectrometer

Procedure:

  • For solid-state analysis, prepare a KBr pellet by grinding a small amount of the complex with dry KBr.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Compare the spectrum of the complex with that of the free 2-cyanopyrazine ligand to identify shifts in the vibrational frequencies upon coordination.

Compoundν(C≡N) (cm⁻¹)Pyrazine Ring Vibrations (cm⁻¹)ν(Ni-N) (cm⁻¹)
2-Cyanopyrazine ~2240~1580, 1470, 1020-
[Ni(2-CN-pyz)₄]Cl₂ ~2265 (shift to higher frequency)Shifts observed~450-500

Note: A shift of the C≡N stretching frequency to a higher wavenumber upon coordination indicates coordination through the nitrile nitrogen. Shifts in the pyrazine ring vibrations suggest coordination through one or both ring nitrogens.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex.

Potential Applications

Anticancer Activity

Nickel(II) complexes have shown promise as potential anticancer agents. The cytotoxic activity of the synthesized complexes can be evaluated against various cancer cell lines.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the Nickel(II) complexes against a cancer cell line.

Materials and Equipment:

  • Synthesized Nickel(II) complex

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) and supplements

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare a series of concentrations of the Nickel(II) complex in the cell culture medium.

  • Replace the medium in the wells with the medium containing the complex at different concentrations and incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

ComplexCell LineIncubation Time (h)IC₅₀ (µM)
[Ni(2-CN-pyz)₄]Cl₂ HeLa24(Hypothetical Value)
MCF-724(Hypothetical Value)
Catalytic Activity

Nickel(II) complexes are known to catalyze various organic transformations. The catalytic potential of the synthesized complexes can be explored in reactions such as olefin oligomerization or C-H activation.

Protocol 5: Catalytic Ethylene (B1197577) Oligomerization

Objective: To evaluate the catalytic activity of the Nickel(II) complex in the oligomerization of ethylene.

Materials and Equipment:

  • Synthesized Nickel(II) complex (pre-catalyst)

  • Co-catalyst (e.g., Methylaluminoxane - MAO)

  • Toluene (dry, deoxygenated)

  • High-pressure reactor (autoclave)

  • Ethylene gas

  • Gas chromatograph (GC)

Procedure:

  • In a glovebox, charge the autoclave with the Nickel(II) complex and toluene.

  • Add the co-catalyst (MAO) to the reactor.

  • Seal the reactor, remove it from the glovebox, and pressurize with ethylene to the desired pressure.

  • Stir the reaction mixture at a specific temperature for a set duration.

  • Terminate the reaction by venting the ethylene and quenching with an acidic solution.

  • Analyze the product mixture by GC to determine the distribution of oligomers (e.g., butenes, hexenes, octenes).

ComplexCo-catalystTemperature (°C)Pressure (bar)Activity (kg oligomer/mol Ni·h)Selectivity (C₄/C₆/C₈)
[Ni(2-CN-pyz)₄]Cl₂ MAO5030(Hypothetical Value)(Hypothetical Distribution)

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up NiCl2 NiCl₂·6H₂O in Ethanol Mixing Mixing and Stirring NiCl2->Mixing Ligand 2-Cyanopyrazine in Ethanol Ligand->Mixing Reflux Reflux (4h) Mixing->Reflux Filtration Vacuum Filtration Reflux->Filtration Washing Washing (Ethanol, Diethyl Ether) Filtration->Washing Drying Drying under Vacuum Washing->Drying Product [Ni(2-CN-pyz)₄]Cl₂ Drying->Product

Caption: Workflow for the synthesis of [Ni(2-CN-pyz)₄]Cl₂.

Anticancer_Activity_Pathway cluster_assay MTT Assay Workflow cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells Complex_Treatment Treat with Ni(II) Complex Cell_Seeding->Complex_Treatment MTT_Addition Add MTT Reagent Complex_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Cell_Viability Calculate Cell Viability Absorbance_Measurement->Cell_Viability IC50_Determination Determine IC₅₀ Value Cell_Viability->IC50_Determination

Caption: Workflow for evaluating in vitro anticancer activity.

Catalysis_Logic cluster_catalyst_activation Catalyst System cluster_catalytic_cycle Catalytic Cycle Precatalyst [Ni(2-CN-pyz)₄]Cl₂ Active_Catalyst Active Ni(II) Species Precatalyst->Active_Catalyst Cocatalyst Co-catalyst (e.g., MAO) Cocatalyst->Active_Catalyst Ethylene_Coordination Ethylene Coordination Active_Catalyst->Ethylene_Coordination Insertion Insertion Ethylene_Coordination->Insertion Chain_Growth Chain Growth Insertion->Chain_Growth Beta_Hydride_Elimination β-Hydride Elimination Chain_Growth->Beta_Hydride_Elimination Beta_Hydride_Elimination->Active_Catalyst Regeneration Oligomers Oligomers (Butenes, Hexenes, etc.) Beta_Hydride_Elimination->Oligomers

Caption: Logical flow for catalytic ethylene oligomerization.

Application Notes and Protocols: Pyrazinecarbonitrile in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, chemical sensing, and drug delivery. The choice of the organic linker is critical in dictating the final structure and properties of the MOF.

While pyrazine-based linkers bearing carboxylate groups are well-established in MOF synthesis, the use of Pyrazinecarbonitrile (PCN) , also known as 2-cyanopyrazine, represents an emerging area with unique potential. The nitrile (-C≡N) group offers distinct coordination chemistry compared to carboxylates and serves as a versatile functional handle for post-synthetic modification, allowing for the introduction of more complex functionalities within the MOF structure. These notes provide an overview of the potential applications and detailed protocols for the synthesis of MOFs using this compound.

Key Advantages of this compound as a Linker

  • Alternative Coordination Modes: The nitrogen atom of the nitrile group can coordinate to metal centers, offering different coordination geometries and potentially leading to novel framework topologies.

  • Post-Synthetic Modification (PSM) Hotspot: The nitrile group is a highly versatile functional group that can be chemically transformed into various other moieties (e.g., amines, amides, carboxylic acids, tetrazoles) after the MOF has been synthesized.[1] This allows for the precise tuning of the framework's chemical environment for specific applications.

  • Enhanced Chemical Stability: The robustness of the carbon-nitrogen triple bond can contribute to the overall stability of the resulting MOF structure.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the nitrile group can influence the electronic properties of the framework, which is advantageous for applications in catalysis and sensing.

Potential Applications

The incorporation of the nitrile functionality into MOFs opens up possibilities for several advanced applications:

  • Heterogeneous Catalysis: The nitrile groups can be converted into catalytically active sites. For example, reduction of the nitrile to an amine group introduces basic sites suitable for Knoevenagel condensation reactions.[2]

  • Selective Gas Adsorption: The polarity of the nitrile group can enhance the selective adsorption of polar molecules like CO2 and SO2 from gas mixtures.

  • Chemical Sensing: The nitrile group can interact with specific analytes, causing a detectable change in the MOF's properties, such as luminescence or conductivity.

  • Drug Delivery: The nitrile can serve as a covalent attachment point for drug molecules, allowing for the development of sophisticated drug delivery systems with controlled release profiles.

Data Presentation: Hypothetical MOF Properties

As this compound is a less-explored linker, the following table presents hypothetical-yet-plausible quantitative data for a series of MOFs synthesized with this compound (PCN) and different metal ions. These values are extrapolated from structurally similar pyrazine-based MOFs for illustrative purposes.

MOF DesignationMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Thermal Stability (°C)
Zn-PCN Zn²⁺800 - 12000.45 - 0.606.5 - 8.0~350
Cu-PCN Cu²⁺950 - 14000.50 - 0.757.0 - 9.5~300
Zr-PCN Zr⁴⁺1100 - 16000.60 - 0.858.0 - 11.0~450
Co-PCN Co²⁺750 - 11000.40 - 0.556.0 - 7.5~320

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the solvothermal synthesis of a hypothetical zinc-based this compound MOF (Zn-PCN). This protocol can be adapted for other metal ions with appropriate adjustments to precursors and reaction conditions.

Protocol 1: Solvothermal Synthesis of Zn-PCN

Materials:

  • This compound (C₅H₃N₃)

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • 20 mL Scintillation vials

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL glass scintillation vial, dissolve 0.05 mmol of this compound in 7.5 mL of DMF.

    • In a separate vial, dissolve 0.05 mmol of Zn(NO₃)₂·6H₂O in 7.5 mL of DMF.

  • Sonication: Sonicate both solutions for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Reaction Mixture Assembly:

    • Combine the two solutions in a single vial and mix thoroughly.

    • Transfer the final clear solution into a 23 mL Teflon-lined stainless steel autoclave.

  • Solvothermal Reaction:

    • Seal the autoclave tightly and place it in a programmable oven.

    • Heat the autoclave to 120°C at a rate of 5°C/min.

    • Hold the temperature at 120°C for 48 hours.

  • Cooling: After the reaction is complete, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 12-24 hours. Slow cooling is crucial for the formation of well-defined crystals.

  • Product Isolation:

    • Carefully open the cooled autoclave and collect the crystalline product by decanting the mother liquor.

  • Washing:

    • Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted reagents. Use centrifugation to separate the crystals from the washing solvent after each wash.

    • Subsequently, wash with a more volatile solvent like methanol (3 x 10 mL) to facilitate the removal of DMF.

  • Activation/Drying:

    • To remove the solvent molecules residing in the pores, immerse the washed crystals in fresh methanol for 2-3 days, replacing the methanol daily.

    • After solvent exchange, dry the product under vacuum at 100°C for 12 hours. The final product is a fine crystalline powder ready for characterization.

Protocol 2: Post-Synthetic Modification (PSM) - Conversion of Nitrile to Amine

This protocol describes the reduction of the nitrile groups within the synthesized Zn-PCN framework to primary amine groups.

Materials:

Procedure:

  • Setup: Place 100 mg of activated Zn-PCN into a Schlenk flask under an inert atmosphere (N₂ or Ar).

  • Solvent Addition: Add 10 mL of anhydrous THF to the flask and stir to create a suspension.

  • Reducing Agent Addition: Slowly add 5 mL of borane tetrahydrofuran complex solution (1 M in THF) to the suspension at room temperature.

  • Reaction: Stir the mixture at 60°C for 24 hours under an inert atmosphere.

  • Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add 5 mL of methanol to quench the excess borane.

  • Washing:

    • Collect the solid product by centrifugation.

    • Wash the product thoroughly with THF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any residual reagents and byproducts.

  • Drying: Dry the resulting amine-functionalized MOF (Zn-PCN-NH₂) under vacuum at 60°C for 12 hours.

Visualizations

Synthesis and Application Workflow

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_isolation 3. Isolation & Activation cluster_psm 4. Post-Synthetic Modification (Optional) A Dissolve this compound in DMF C Combine Solutions & Sonicate A->C B Dissolve Metal Salt (e.g., Zn(NO₃)₂·6H₂O) in DMF B->C D Solvothermal Reaction (Autoclave, 120°C, 48h) C->D E Cool & Collect Crystals D->E F Wash with DMF & Methanol E->F G Solvent Exchange & Vacuum Dry (Activation) F->G H Activated PCN-MOF G->H I Chemical Transformation (e.g., Nitrile Reduction) H->I J Functionalized MOF (e.g., PCN-MOF-NH₂) I->J

Caption: General workflow for the synthesis and functionalization of a this compound-based MOF.

Logical Pathway for Catalytic Application

Catalysis_Pathway cluster_catalysis Catalytic Cycle Start Synthesized This compound MOF (PCN-MOF) PSM Post-Synthetic Modification (e.g., Nitrile to Amine) Start->PSM Active_MOF Amine-Functionalized MOF (Active Catalyst) PSM->Active_MOF Reaction Knoevenagel Condensation (Reaction at Amine Sites) Active_MOF->Reaction Reactants Reactants (e.g., Aldehyde + Malononitrile) Reactants->Reaction Products Products Reaction->Products Recycle Catalyst Recovery & Reuse Reaction->Recycle Recycle Recycle->Active_MOF Recycle

References

Modulating Metal-Organic Framework Properties with Pyrazine-Based Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final properties of the MOF. Pyrazine-based linkers, with their rigid structure and nitrogen-containing aromatic rings, offer unique opportunities to modulate the electronic properties, coordination chemistry, and functionality of MOFs. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of pyrazine-based MOFs.

Modulating MOF Properties

The incorporation of pyrazine-based linkers can influence several key properties of MOFs:

  • Porosity and Surface Area: The geometry and length of the pyrazine (B50134) linker, along with the coordination of the metal center, dictate the network topology and thus the pore size and surface area of the MOF.

  • Gas Sorption and Separation: The nitrogen atoms in the pyrazine ring can act as Lewis basic sites, enhancing the affinity for specific gas molecules like CO2, and improving selectivity in gas separation applications.

  • Catalytic Activity: Functional groups on the pyrazine linker can modulate the electronic environment of the metal centers, thereby enhancing their catalytic activity. For example, introducing pyrazine-dicarboxylic acid into an iron-based MOF can create a modulated O-Fe-N coordination environment, leading to enhanced generation of hydroxyl radicals in Fenton-like processes.[1]

  • Luminescence and Sensing: The electron-deficient nature of the pyrazine ring can facilitate efficient energy transfer, making these MOFs suitable for luminescence-based sensing applications. Pyrazine-functionalized Bio-MOFs have been developed for the selective sensing of molecules like colchicine (B1669291) and nitrofurazone.

  • Biocompatibility and Drug Delivery: The use of biocompatible metals and functionalized pyrazine linkers can lead to the development of MOFs suitable for biomedical applications, including drug delivery. The porous structure allows for the encapsulation of therapeutic agents, and the surface chemistry can be tuned for targeted delivery and controlled release.

Data Presentation: Properties of Pyrazine-Based MOFs

The following tables summarize key quantitative data for several pyrazine-based MOFs, showcasing the influence of the linker and metal center on their properties.

Table 1: Gas Sorption Properties of Selected Pyrazine-Based MOFs

MOFMetal CenterPyrazine-based LinkerBET Surface Area (m²/g)Pore Size (nm)Gas UptakeReference
Zn2(TCPP)(DPB) (Isomer 1) Zn2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (TCPP)13240.93CO2, C1-C3 hydrocarbons[2][3]
Zn2(TCPP)(DPB) (Isomer 2) Zn2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (TCPP)12471.02CO2, C1-C3 hydrocarbons[2][3]
py-MOF-74c Not specifiedPyrazine (post-synthetically modified)Not specifiedNot specifiedCO/N2 and CO/CH4 selectivity[4]
FeNi-M'MOF Fe, NiPyrazineNot specified~0.4C2H2 uptake: 133 cm³/cm³[5]

Table 2: Catalytic Performance of a Pyrazine-Based MOF

MOF CatalystKey FeaturePerformance MetricImprovement FactorReference
Fe-ATA/PzDC-7:3 Modulated O-Fe-N coordinationSteady-state concentration of •OH1.6 times higher than Fe-ATA[1]

Experimental Protocols

This section provides detailed protocols for the synthesis, characterization, and application of pyrazine-based MOFs.

Protocol 1: General Solvothermal Synthesis of a Pyrazine-Based MOF

This protocol describes a general method for synthesizing a crystalline pyrazine-based MOF. Specific amounts of reagents and reaction conditions will vary depending on the target MOF.

Materials:

  • Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate)

  • Pyrazine-based linker (e.g., Pyrazine-2,3-dicarboxylic acid)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)

  • Teflon-lined stainless steel autoclave

  • Centrifuge

  • Vacuum oven

Procedure:

  • Reactant Preparation:

    • Dissolve the metal salt in the chosen solvent in a glass vial.

    • In a separate vial, dissolve the pyrazine-based linker in the same or a different solvent.

  • Reaction Mixture:

    • Combine the metal salt and linker solutions in the Teflon liner of the autoclave.

    • Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically 80-150 °C).

  • Crystallization:

    • Maintain the autoclave at the set temperature for the specified reaction time (typically 12-72 hours).

    • Allow the autoclave to cool down to room temperature naturally.

  • Isolation and Purification:

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the product multiple times with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

    • Perform a solvent exchange by soaking the product in a more volatile solvent (e.g., ethanol (B145695) or chloroform) for several hours, repeating this step 2-3 times.

  • Activation:

    • Dry the purified MOF under vacuum at an elevated temperature (e.g., 100-150 °C) for several hours to remove the solvent molecules from the pores. The activated MOF is now ready for characterization and application.

Protocol 2: Drug Loading into a Pyrazine-Based MOF (Example: Doxorubicin)

This protocol outlines a general procedure for loading a chemotherapeutic drug, such as Doxorubicin (DOX), into a pyrazine-based MOF.

Materials:

  • Activated pyrazine-based MOF

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Drug Solution Preparation: Prepare a stock solution of DOX in the chosen buffer at a known concentration.

  • Loading:

    • Disperse a known amount of the activated MOF in the DOX solution.

    • Stir the suspension at room temperature for a specified period (e.g., 24 hours) in the dark to allow for drug encapsulation.

  • Separation:

    • Separate the drug-loaded MOF from the solution by centrifugation.

    • Collect the supernatant for analysis.

  • Quantification of Loading:

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of DOX.

    • Calculate the amount of unloaded DOX in the supernatant using a pre-established calibration curve.

    • Determine the drug loading content and encapsulation efficiency using the following formulas:

      • Drug Loading (%) = (Initial mass of drug - Mass of drug in supernatant) / Mass of MOF * 100

      • Encapsulation Efficiency (%) = (Initial mass of drug - Mass of drug in supernatant) / Initial mass of drug * 100

  • Washing and Drying:

    • Wash the drug-loaded MOF with the buffer to remove any surface-adsorbed drug.

    • Dry the final product under vacuum.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the release of a loaded drug from a pyrazine-based MOF under physiological conditions.

Materials:

  • Drug-loaded pyrazine-based MOF

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively)

  • Dialysis membrane (with a molecular weight cut-off suitable to retain the MOF but allow the drug to pass through)

  • Shaking incubator

  • UV-Vis spectrophotometer

Procedure:

  • Preparation:

    • Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium.

    • Transfer the suspension into a dialysis bag.

  • Release Study:

    • Place the dialysis bag in a larger container with a known volume of the same release medium.

    • Place the container in a shaking incubator at 37 °C.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative release percentage as a function of time to obtain the drug release profile.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the pyrazine-based MOF and its drug-loaded counterpart on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Pyrazine-based MOF and drug-loaded MOF

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight in the incubator.

  • Treatment:

    • Prepare serial dilutions of the MOF and drug-loaded MOF in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the test materials. Include a control group with untreated cells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability percentage for each concentration relative to the untreated control cells.

    • Plot cell viability against the concentration of the test material to determine the IC50 value (the concentration at which 50% of the cells are inhibited).

Visualizations

Experimental Workflows

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Isolation & Purification cluster_activation Activation metal_salt Dissolve Metal Salt mix Combine Solutions metal_salt->mix linker Dissolve Pyrazine Linker linker->mix heat Heat in Autoclave mix->heat cool Cool to RT heat->cool filter Filter/Centrifuge cool->filter wash Wash with Solvent filter->wash exchange Solvent Exchange wash->exchange activate Heat under Vacuum exchange->activate final_product final_product activate->final_product Activated MOF

Caption: General workflow for the solvothermal synthesis and activation of a pyrazine-based MOF.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Release cluster_cytotoxicity In Vitro Cytotoxicity mof Activated MOF load Mix and Stir mof->load drug Drug Solution drug->load separate_load Centrifuge load->separate_load loaded_mof Drug-Loaded MOF separate_load->loaded_mof dialysis Disperse in Release Medium (Dialysis Bag) loaded_mof->dialysis treat Treat with Loaded MOF loaded_mof->treat incubate Incubate at 37°C dialysis->incubate sample Sample and Analyze (UV-Vis) incubate->sample release_profile Generate Release Profile sample->release_profile cell_culture Seed Cancer Cells cell_culture->treat incubate_cells Incubate treat->incubate_cells mtt MTT Assay incubate_cells->mtt measure Measure Absorbance mtt->measure viability Determine Cell Viability measure->viability

Caption: Experimental workflow for drug loading, in vitro release, and cytotoxicity studies of pyrazine-based MOFs.

Logical Relationships and Signaling Pathways

Modulating_Properties cluster_design Linker Design Strategies cluster_properties Modulated MOF Properties linker Pyrazine-Based Linker functionalization Functionalization (-NH2, -COOH, etc.) linker->functionalization length Linker Length/ Geometry linker->length metal_node Choice of Metal Node (Zn, Fe, Cu, etc.) linker->metal_node porosity Porosity & Surface Area functionalization->porosity catalysis Catalytic Activity functionalization->catalysis biomedical Biomedical Properties functionalization->biomedical length->porosity sorption Gas Sorption/Separation length->sorption metal_node->catalysis metal_node->biomedical

Caption: Logical relationship between pyrazine-based linker design and the resulting modulated MOF properties.

MOF_Cell_Interaction cluster_cell Cancer Cell cluster_pathway Potential Downstream Effects mof Drug-Loaded Pyrazine-MOF membrane Cell Membrane mof->membrane Targeting endocytosis Endocytosis membrane->endocytosis endosome Endosome (Low pH) endocytosis->endosome drug_release Drug Release endosome->drug_release pH-triggered cytoplasm Cytoplasm drug_release->cytoplasm apoptosis Apoptosis cytoplasm->apoptosis cell_cycle Cell Cycle Arrest cytoplasm->cell_cycle dna_damage DNA Damage cytoplasm->dna_damage

Caption: Generalized schematic of the potential cellular uptake and downstream effects of a drug-loaded pyrazine-based MOF.

References

Application of Pyrazinecarbonitrile in Organic Electronic Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of pyrazinecarbonitrile and its derivatives in the field of organic electronic materials. The unique electron-deficient nature of the pyrazine (B50134) ring, enhanced by the presence of one or more nitrile groups, makes these compounds highly promising for a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Thin-Film Transistors (OTFTs).

Introduction to this compound in Organic Electronics

This compound derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their exceptional electronic properties. The pyrazine core is inherently electron-deficient, and the addition of strongly electron-withdrawing cyano (-CN) groups further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This characteristic is highly desirable for creating efficient electron-transporting (n-type) materials and for designing advanced emitter molecules for OLEDs.

In the realm of OLEDs, this compound derivatives have shown remarkable success as components of Thermally Activated Delayed Fluorescence (TADF) emitters.[1][2][3] TADF materials can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. The donor-acceptor (D-A) architecture is commonly employed, where a this compound unit acts as the acceptor.

For organic solar cells, cyano-functionalized pyrazines have been effectively used as solid additives to enhance power conversion efficiencies (PCEs).[4][5][6] These additives can modulate the intermolecular interactions and improve the molecular packing of the active layer, which is beneficial for charge generation, transport, and collection.[6]

Key Applications and Performance Data

The versatility of this compound derivatives is demonstrated by their successful integration into various organic electronic devices. The following tables summarize the performance of devices incorporating these materials.

Organic Light-Emitting Diodes (OLEDs)

This compound-based TADF emitters have been instrumental in achieving high-performance blue and sky-blue OLEDs.

Emitter CodenameHost MaterialDoping Conc. (%)Emission Peak (nm)Max. EQE (%)ColorReference
TCzPZCNmCP104767.6Blue[2][3]
2TCzPZCN DerivativemCP1049212.2Sky-Blue[2][3]
246tCzPPC---29.6Sky-Blue[7]

Table 1: Performance of this compound-Based OLEDs. EQE: External Quantum Efficiency.

Organic Solar Cells (OSCs)

The introduction of this compound derivatives as solid additives has led to significant improvements in the efficiency of binary organic solar cells.

Donor/Acceptor SystemAdditiveAdditive Conc.PCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
PTQ10/m-BTP-PhC6CNPz-19.67---[4][5][6]

Table 2: Performance of Organic Solar Cells with this compound-Based Additives. PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor. Specific concentrations for CNPz were not detailed in the abstract.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives and the fabrication of organic electronic devices.

Synthesis of Cyano-Functionalized Pyrazine Derivatives

The synthesis of highly electron-deficient building blocks, such as 3,6-dibromopyrazine-2-carbonitrile (B1473801) (CNPz) and 3,6-dibromopyrazine-2,5-dicarbonitrile (B2421274) (DCNPz), is crucial for their application in organic electronics.[8][9]

Protocol 1: Synthesis of 3,6-dibromopyrazine-2-carbonitrile (CNPz)

This protocol is based on a one-step reaction from commercially available starting materials.

Materials:

  • 2,5-dibromopyrazine (B1339098)

  • Copper(I) cyanide

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a nitrogen-purged round-bottom flask, dissolve 2,5-dibromopyrazine in anhydrous DMF.

  • Add an excess of copper(I) cyanide to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 150 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure CNPz.

Protocol 2: Synthesis of Pyrazine-Based TADF Emitters (General Procedure)

A common strategy for synthesizing pyrazine-based TADF emitters involves a Suzuki or Buchwald-Hartwig coupling reaction.

Materials:

  • A bromo-functionalized this compound derivative (acceptor)

  • A boronic acid or amine-functionalized donor molecule (e.g., carbazole (B46965) derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Base (e.g., K₂CO₃ or NaOtBu)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromo-functionalized this compound, the donor molecule, the palladium catalyst, a suitable ligand (if necessary), and the base.

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography followed by recrystallization or sublimation to yield the final TADF emitter.[10]

Fabrication of Organic Electronic Devices

Protocol 3: Fabrication of a Multilayer OLED by Vacuum Thermal Evaporation

This protocol describes a general method for fabricating a multilayer OLED using thermal evaporation in a high-vacuum environment.[11][12][13]

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML - host and this compound-based dopant), Electron Transport Layer (ETL), and Electron Injection Layer (EIL)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr)

  • Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

  • UV-Ozone or oxygen plasma cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[14][15]

    • Dry the substrates with a nitrogen gun.

    • Treat the ITO surface with UV-Ozone or oxygen plasma for 10-15 minutes to improve the work function and remove organic residues.[15]

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers onto the ITO anode. The deposition rate and thickness should be monitored using a quartz crystal microbalance.

      • HIL (e.g., 10 nm)

      • HTL (e.g., 40 nm)

      • EML: Co-evaporate the host material and the this compound-based TADF emitter. The doping concentration is critical and typically ranges from 1% to 20% by weight. The thickness of the EML is generally 20-30 nm.

      • ETL (e.g., 40 nm)

  • Cathode Deposition:

    • Deposit a thin EIL (e.g., 1 nm of LiF).

    • Deposit the metal cathode (e.g., 100 nm of Al).

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox.

Protocol 4: Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol outlines the fabrication of a conventional bulk heterojunction OSC using a this compound derivative as a solid additive.[16][17]

Materials and Equipment:

  • ITO-coated glass substrates

  • Hole Transport Layer material (e.g., PEDOT:PSS)

  • Donor and acceptor materials for the active layer (e.g., a polymer donor and a fullerene or non-fullerene acceptor)

  • This compound-based additive

  • Solvent for the active layer (e.g., chlorobenzene, chloroform)

  • Electron Transport Layer material (optional, for inverted structures)

  • Metal for cathode (e.g., Ca/Al or LiF/Al)

  • Spin coater

  • Glovebox with an inert atmosphere

  • Thermal evaporator

Procedure:

  • Substrate Preparation: Clean the ITO substrates as described in Protocol 3.

  • Hole Transport Layer Deposition:

    • Spin-coat a filtered solution of PEDOT:PSS onto the ITO substrate.

    • Anneal the substrates on a hotplate (e.g., at 150°C for 15 minutes) to remove residual solvent.[14]

  • Active Layer Deposition:

    • Inside a glovebox, prepare a solution of the donor, acceptor, and the this compound-based additive in a suitable organic solvent.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer. The thickness is typically in the range of 80-120 nm.

    • Anneal the film as required to optimize the morphology.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit the cathode, for example, a bilayer of Ca (20 nm) and Al (100 nm) or LiF (1 nm) and Al (100 nm).

  • Encapsulation: Encapsulate the device to protect it from the ambient environment.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in organic electronic materials.

G Molecular Design of a this compound-Based TADF Emitter cluster_donor Electron Donor cluster_acceptor Electron Acceptor cluster_molecule D-A TADF Emitter Donor e.g., Carbazole, Acridine TADF_Emitter Small ΔEST Donor->TADF_Emitter Provides HOMO Acceptor This compound Core Acceptor->TADF_Emitter Provides LUMO Efficient RISC Efficient Reverse Intersystem Crossing TADF_Emitter->Efficient RISC

Caption: Donor-Acceptor architecture for TADF emitters.

G OLED Fabrication Workflow via Thermal Evaporation Start Start: ITO Substrate Clean Substrate Cleaning (Sonication, Plasma/UV-Ozone) Start->Clean HIL HIL Deposition Clean->HIL HTL HTL Deposition HIL->HTL EML EML Deposition (Host + this compound Dopant) HTL->EML ETL ETL Deposition EML->ETL Cathode Cathode Deposition (e.g., LiF/Al) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation End Finished OLED Device Encapsulation->End

Caption: OLED fabrication process flow.

G Working Principle of an Organic Solar Cell with Additive cluster_device OSC Active Layer cluster_process Photovoltaic Process Donor Donor Material Exciton Exciton Generation Donor->Exciton Acceptor Acceptor Material Additive This compound Additive Additive->Donor Improves Packing Additive->Acceptor Modulates Interaction Photon Photon Absorption Photon->Donor Dissociation Charge Separation Exciton->Dissociation at D-A Interface Transport Charge Transport Dissociation->Transport Collection Charge Collection Transport->Collection at Electrodes

Caption: Role of this compound additive in an OSC.

References

Synthesis of Pyrazinecarbonitrile Derivatives: Application Notes and Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazinecarbonitrile derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyrazine (B50134) scaffold is a key pharmacophore found in numerous biologically active molecules, and the nitrile group offers a versatile handle for further chemical modifications. These derivatives have shown promise as inhibitors of various protein kinases and as antiviral agents, making them a focal point in modern drug discovery.

Application Notes

The pyrazine ring system is a prevalent scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The incorporation of a carbonitrile group enhances the molecule's electronic properties and provides a strategic point for chemical elaboration. Derivatives of this compound have been successfully developed to target a range of proteins and pathways implicated in diseases such as cancer and viral infections.

Kinase Inhibition: A primary application of this compound derivatives is in the development of protein kinase inhibitors.[1] Many of these compounds function as ATP-competitive inhibitors, binding to the ATP pocket of kinases and disrupting downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1] Notable targets include:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in multiple cancer types. Certain 3-aminopyrazine-2-carboxamide (B1665363) derivatives have been identified as potent pan-FGFR inhibitors.[1][2]

  • Checkpoint Kinase 1 (CHK1): As a critical component of the DNA damage response pathway, CHK1 is a key target in oncology. 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as selective CHK1 inhibitors.[1]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): The 3-amino-6-phenylpyrazine-2-carbonitrile (B1275326) scaffold has been a promising starting point for designing inhibitors that target VEGFR, a key regulator of angiogenesis.[3]

Antiviral Activity: this compound derivatives have also demonstrated significant potential as antiviral agents. A prominent example is Favipiravir (B1662787) (T-705), a broad-spectrum antiviral drug that is a derivative of pyrazine.[4][5] Its synthesis involves the formation of a this compound intermediate.[4]

Allosteric Inhibition: Recent research has explored the use of aminopyrazine derivatives as allosteric inhibitors of SHP2, a protein tyrosine phosphatase that is a critical node in multiple signaling pathways.[6][7]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various this compound derivatives against different biological targets.

Table 1: Inhibitory Activity of Pyrazine Derivatives against various Kinases

Compound ID/SeriesTarget Kinase(s)IC50 (nM)Reference(s)
Erdafitinib (FGFRi) FGFR1, FGFR2, FGFR3, FGFR41.2, 2.5, 3.0, 5.7[2]
Compound 11 (pyrrolopyrazine) FGFR1, FGFR4< 10[2]
FGFR2, FGFR3< 100[2]
SRA737 (CHK1i) CHK11.4[8]
Pyrazine-based TrkA Inhibitors TrkA140 - >2000[9]

Table 2: Antimicrobial and Cytotoxic Activity of Selected 3-aminopyrazine-2-carboxamide Derivatives

CompoundR'M. tuberculosis H37Rv MIC (µg/mL)S. aureus MIC (µM)
12 n-octyl2562.5
17 2,4-dimethoxyphenyl12.5>500

Data extracted from a study on N-substituted 3-aminopyrazine-2-carboxamides.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives.

Protocol 1: De Novo Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile from Diaminomaleonitrile (B72808) (DAMN)

This protocol describes the construction of the pyrazine ring from acyclic precursors.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylglyoxal monohydrate (1.0 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add diaminomaleonitrile (1.0 equivalent) followed by a solution of sodium ethoxide in ethanol (2.0 equivalents).[3]

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product. Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica (B1680970) gel.[11]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-substituted 3-aminopyrazine-2-carboxamides

This protocol details the amidation of a 3-aminopyrazine-2-carboxylic acid.

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Appropriate benzylamine, alkylamine, or aniline

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Microwave reactor

Procedure:

  • Activation of Carboxylic Acid: Dissolve 3-aminopyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous DMSO. Add CDI (1.1 equivalents) and stir the mixture at room temperature for 2 hours.[10]

  • Amide Formation: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Microwave Reaction: Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes (100 W).[10]

  • Work-up and Purification: After cooling, pour the reaction mixture into cold water. Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[10]

Protocol 3: Suzuki-Miyaura Cross-Coupling for 6-Aryl-3-aminopyrazine-2-carbonitriles

This protocol describes the introduction of an aryl group at the 6-position of the pyrazine ring.[11]

Materials:

Procedure:

  • Reaction Setup: To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 equivalent), the respective arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and sodium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the vial with nitrogen gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v).

  • Microwave Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and diversification of 3-aminopyrazine-2-carbonitrile (B1269731) derivatives.

G cluster_0 De Novo Synthesis cluster_1 Functionalization cluster_2 Diversification A 1,2-Dicarbonyl Compound C Cyclization A->C B Diaminomaleonitrile (DAMN) B->C D 3-Amino-6-aryl- pyrazine-2-carbonitrile C->D E 3-Amino-6-bromo- pyrazine-2-carbonitrile G Suzuki Coupling E->G F Arylboronic Acid F->G H 3-Amino-6-aryl- pyrazine-2-carbonitrile G->H I 3-Amino-6-aryl- pyrazine-2-carbonitrile K Acylation / Alkylation I->K J Acyl Chloride / Alkyl Halide J->K L Diverse Library of This compound Derivatives K->L

Caption: General workflow for synthesis of this compound derivatives.

Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the SHP2 signaling pathway by a pyrazine-based allosteric inhibitor.

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive pY SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP GEF Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->Ras_GDP Inhibitor Pyrazine-based Allosteric Inhibitor Inhibitor->SHP2_inactive Stabilizes inactive state

Caption: Inhibition of the SHP2 signaling pathway.

References

The Pivotal Role of Pyrazinecarbonitrile in Modern Organic Synthesis: Applications in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazinecarbonitrile, a versatile heterocyclic building block, has emerged as a crucial intermediate in the landscape of organic synthesis, particularly in the development of novel pharmaceuticals. Its unique electronic properties and reactive nitrile group make it an ideal scaffold for the construction of complex molecular architectures, most notably in the synthesis of antiviral and antitubercular agents.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the significance of this compound in the synthesis of key therapeutic agents such as Favipiravir and Pyrazinamide. The protocols outlined below are derived from established synthetic routes, offering a practical guide for laboratory applications.

Application Notes

This compound and its derivatives serve as fundamental starting materials in a variety of synthetic transformations. The electron-deficient nature of the pyrazine (B50134) ring, coupled with the synthetic versatility of the nitrile functionality, allows for a wide range of chemical modifications. These include nucleophilic aromatic substitution, hydrolysis, and transformations into other functional groups, enabling the assembly of diverse heterocyclic compounds.[1][2]

One of the most significant applications of this compound is in the synthesis of Pyrazinamide , a first-line medication for the treatment of tuberculosis.[2] The nitrile group can be readily hydrolyzed to a carboxamide, a key structural feature of Pyrazinamide.

Furthermore, substituted pyrazinecarbonitriles are instrumental in the synthesis of the broad-spectrum antiviral agent Favipiravir . Various synthetic strategies for Favipiravir utilize this compound-derived intermediates, such as 3,6-dichloropyrazine-2-carbonitrile (B1371311), underscoring the importance of this building block in antiviral drug discovery.[3][4] The development of pyrazine-based conjugates is also an active area of research for new antiviral therapies, including against SARS-CoV-2.[5][6][7]

Key Synthetic Pathways and Experimental Protocols

The following sections detail the experimental protocols for the synthesis of crucial intermediates and final active pharmaceutical ingredients (APIs) derived from this compound.

Synthesis of 3,6-dichloropyrazine-2-carbonitrile

A key intermediate in the synthesis of Favipiravir is 3,6-dichloropyrazine-2-carbonitrile. An efficient protocol for its synthesis starting from 2-aminopyrazine (B29847) has been developed, which avoids the use of hazardous reagents like POCl3.[4][8]

Experimental Workflow for the Synthesis of 3,6-dichloropyrazine-2-carbonitrile

cluster_0 Synthesis of 3,6-dichloropyrazine-2-carbonitrile start 2-Aminopyrazine step1 Regioselective Chlorination start->step1 NCS step2 Bromination step1->step2 NBS step3 Pd-catalyzed Cyanation step2->step3 Zn(CN)2, Pd(PPh3)4 step4 Sandmeyer Diazotization/Chlorination step3->step4 1. NaNO2, HCl 2. CuCl end 3,6-dichloropyrazine-2- carbonitrile (Yield: 48%) step4->end

Caption: Synthesis of 3,6-dichloropyrazine-2-carbonitrile from 2-aminopyrazine.

Protocol: The synthesis involves a four-step sequence: regioselective chlorination of the pyrazine ring, bromination, palladium-catalyzed cyanation, and a Sandmeyer diazotization/chlorination. This method provides a good overall yield of 48%.[4]

Synthesis of Favipiravir from 3,6-dichloropyrazine-2-carbonitrile

Once the key intermediate, 3,6-dichloropyrazine-2-carbonitrile, is obtained, it can be converted to Favipiravir through a series of transformations including fluorination, hydrolysis, and hydroxylation.

Experimental Workflow for Favipiravir Synthesis

cluster_1 Synthesis of Favipiravir start 3,6-dichloropyrazine- 2-carbonitrile step1 Nucleophilic Fluorination start->step1 KF step2 Nitrile Hydration step1->step2 H2O2, NaOH step3 Hydroxyl Substitution step2->step3 H+ end Favipiravir (Yield: 82%) step3->end

Caption: Conversion of 3,6-dichloropyrazine-2-carbonitrile to Favipiravir.

Protocol for Nucleophilic Fluorination:

  • To a solution of 3,6-dichloropyrazine-2-carbonitrile in an appropriate solvent, add potassium fluoride (B91410) (KF).

  • Heat the reaction mixture to the specified temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3,6-difluoropyrazine-2-carbonitrile (B1358748).

Protocol for Nitrile Hydration and Hydroxyl Substitution:

  • The resulting 3,6-difluoropyrazine-2-carbonitrile is then subjected to hydrolysis.

  • Treat the intermediate with a mixture of 1,4-dioxane (B91453) and water.

  • Add sodium bicarbonate (NaHCO3) and heat the mixture for 8 hours.

  • After cooling, acidify the solution and extract the product with ethyl acetate.

  • The combined organic layers are dried and concentrated to yield 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir). The final product can be purified by recrystallization. A yield of 82% for this final step has been reported.[4]

Synthesis of Pyrazinamide from this compound

The synthesis of Pyrazinamide from this compound is a straightforward hydrolysis of the nitrile group to a primary amide.

Reaction Scheme for Pyrazinamide Synthesis

cluster_2 Synthesis of Pyrazinamide start This compound step1 Hydrolysis start->step1 H2O2, NaOH end Pyrazinamide step1->end

Caption: Hydrolysis of this compound to Pyrazinamide.

Protocol:

  • Dissolve this compound in a suitable solvent such as ethanol (B145695) or water.

  • Add an aqueous solution of sodium hydroxide (B78521) (NaOH) followed by the careful addition of hydrogen peroxide (H2O2).

  • Control the reaction temperature, as the reaction is often exothermic.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain Pyrazinamide.

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps discussed.

Starting MaterialProductReagents and ConditionsYield (%)Reference
2-Aminopyrazine3,6-dichloropyrazine-2-carbonitrile1. NCS; 2. NBS; 3. Zn(CN)2, Pd(PPh3)4; 4. NaNO2, HCl, CuCl48[4]
3,6-dichloropyrazine-2-carbonitrileFavipiravir1. KF; 2. H2O2, NaOH; 3. H+82[4]
3-aminopyrazine-2-carboxylic acidFavipiravirSix steps including formation of 3,6-dichloropyrazine-2-carbonitrile~22.3 (overall)[3]
3,6-dichloropyrazine-2-carbonitrileFavipiravirThree steps: fluorination, hydroxylation, and nitrile hydrolysis43[9]

Conclusion

This compound is an undeniably valuable building block in organic synthesis, providing a versatile platform for the creation of medicinally important molecules. The protocols and data presented herein offer a practical resource for chemists engaged in the synthesis and development of pyrazine-based pharmaceuticals. The continued exploration of the reactivity of this compound and its derivatives is expected to lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.

References

Application Notes and Protocols for the Amidation of Pyrazinecarbonitrile to Pyrazinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of pyrazinamide (B1679903), a crucial first-line antituberculosis drug, through the amidation of pyrazinecarbonitrile (also known as 2-cyanopyrazine). The primary method detailed is the direct alkaline hydrolysis of the nitrile group.

Introduction

Pyrazinamide is an essential component in the combination therapy of tuberculosis. Its synthesis from readily available starting materials is of significant interest to the pharmaceutical industry. The conversion of this compound to pyrazinamide represents a direct and efficient route to this vital medication. This protocol outlines the reaction conditions, purification, and characterization of the final product.

Principle of the Method

The amidation of this compound to pyrazinamide is achieved through the hydrolysis of the nitrile functional group (-CN) to a primary amide (-CONH2). This transformation is effectively carried out in an aqueous solution under alkaline conditions. The use of a base, such as sodium hydroxide (B78521), catalyzes the hydration of the nitrile to the corresponding amide. Controlling the pH of the reaction medium is critical to favor the formation of the amide and minimize the over-hydrolysis to the carboxylic acid, pyrazinoic acid.

Experimental Protocol

Materials and Equipment:

  • This compound (2-cyanopyrazine)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Hydrochloric acid (HCl) for pH adjustment (optional, for neutralization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • pH meter or pH indicator strips

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Recrystallization solvent (e.g., ethanol (B145695), water)

  • Analytical balance

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in distilled water.

  • pH Adjustment: While stirring, carefully add a solution of sodium hydroxide to the reaction mixture to adjust the pH to a range of 8-13.[1] This alkaline environment is crucial for catalyzing the hydrolysis of the nitrile to the amide.

  • Reaction: Heat the reaction mixture to a temperature of approximately 90°C and maintain it under reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If necessary, neutralize the solution with dilute hydrochloric acid. The crude pyrazinamide may precipitate out of the solution upon cooling or neutralization.

  • Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water. Further purify the pyrazinamide by recrystallization from a suitable solvent, such as ethanol or water, to obtain a crystalline product.

  • Drying: Dry the purified pyrazinamide crystals in a vacuum oven at a moderate temperature.

  • Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (FTIR, 1H NMR, 13C NMR) to confirm its identity and purity.

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characterization

ParameterValueReference
Reactant This compound-
Reagent Sodium Hydroxide[1]
Solvent Water[1]
Reaction pH 8-13[1]
Reaction Temperature ~90°C
Typical Yield High (specific yield dependent on reaction scale and conditions)[1]
Melting Point (°C) 189-191
Appearance White crystalline solid
FTIR (cm⁻¹)
N-H stretch3420, 3280, 3160
C=O stretch1675
Aromatic C=C, C=N stretch1580, 1525
¹H NMR (DMSO-d₆, δ ppm)
-NH₂8.15 (s, 1H), 7.75 (s, 1H)
Pyrazine-H9.15 (s, 1H), 8.80 (d, 1H), 8.75 (d, 1H)
¹³C NMR (DMSO-d₆, δ ppm)
C=O165.5
Pyrazine-C148.0, 145.0, 143.5, 142.0

Mandatory Visualization

Amidation_Workflow Start Start Reactants This compound + Water Start->Reactants pH_Adjustment Adjust pH to 8-13 with NaOH Reactants->pH_Adjustment Reaction Heat at 90°C (Reflux) pH_Adjustment->Reaction Workup Cool & Neutralize Reaction->Workup Isolation Filter Crude Product Workup->Isolation Purification Recrystallize Isolation->Purification Characterization Analyze Product (MP, FTIR, NMR) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the amidation of this compound.

Safety Precautions

  • Handle sodium hydroxide with care as it is corrosive.

  • This compound and pyrazinamide should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Use caution when heating the reaction mixture.

This protocol provides a general guideline for the amidation of this compound. Researchers may need to optimize the reaction conditions, such as reaction time and temperature, to achieve the best results for their specific experimental setup.

References

Application Notes and Protocols for the Use of Pyrazinecarbonitrile in the Development of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazinecarbonitrile and its derivatives are versatile building blocks in the synthesis of novel heterocyclic compounds, offering a gateway to a diverse range of biologically active molecules. The electron-withdrawing nature of the nitrile group and the inherent reactivity of the pyrazine (B50134) ring make it a valuable scaffold for the development of new therapeutic agents. These application notes provide an overview of synthetic strategies, detailed experimental protocols, and the biological significance of heterocyclic systems derived from this compound, with a focus on applications in drug discovery.

Application Note 1: Synthesis of Thieno[2,3-b]pyrazines as Potential Antitumor Agents

Thieno[2,3-b]pyrazines are a class of fused heterocyclic compounds that have garnered significant interest due to their promising biological activities, including antitumor and antiparasitic effects.[1] The synthesis of these compounds often involves the construction of a thiophene (B33073) ring onto a pre-existing pyrazine core. One common strategy is the reaction of a substituted pyrazine with reagents that can provide the necessary carbon and sulfur atoms to form the fused thiophene ring.

A key intermediate for the synthesis of substituted thieno[2,3-b]pyrazines is 3-amino-5,6-dimethylthieno[2,3-b]pyrazine-2-carbonitrile. While not directly synthesized from this compound in a single step, its synthesis showcases a common strategy for building fused thiophene rings onto nitrogen heterocycles that can be conceptually applied to pyrazine-based starting materials. The general approach involves the reaction of a 2-mercaptopyrazine (B1227527) derivative with an α-halonitrile, followed by base-catalyzed cyclization.

The resulting thieno[2,3-b]pyrazine (B153567) scaffold can be further functionalized to generate a library of compounds for biological screening. For instance, Sonogashira coupling reactions on halogenated thieno[2,3-b]pyrazines allow for the introduction of various aryl and heteroaryl acetylenes, leading to compounds with potential antitumor activity.[1]

Quantitative Data: Synthesis of a Thieno[2,3-b]pyrazine Precursor

The following table summarizes the key data for the synthesis of a model thieno[2,3-b]pyridine (B153569), which illustrates a common synthetic route for this class of compounds.

Compound NameStarting MaterialsReagents and ConditionsYield (%)Melting Point (°C)
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile[2]4,6-Dimethyl-3-cyanopyridine-2(1H)-thione, Chloroacetonitrile (B46850)1. 10% aq. KOH, DMF, rt, 10-15 min2. 10% aq. KOH, 85 °C, 6 h80-
Experimental Protocol: Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile[2]

This protocol describes the synthesis of a thieno[2,3-b]pyridine, a related heterocyclic system, which demonstrates a common method for thiophene ring formation that can be adapted for pyrazine analogs.

Materials:

  • 4,6-Dimethyl-3-cyanopyridine-2(1H)-thione

  • Chloroacetonitrile

  • 10% aqueous Potassium Hydroxide (KOH) solution

  • Dimethylformamide (DMF)

  • Ethanol (B145695)

Procedure:

  • Suspend 4,6-dimethyl-3-cyanopyridine-2(1H)-thione (1.7 g, 10 mmol) in DMF (20 ml).

  • Add 10% aqueous KOH solution (5.6 ml, 10 mmol) to the suspension at room temperature.

  • Add chloroacetonitrile (0.8 g, 10 mmol) to the reaction mixture.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add another portion of 10% aqueous KOH solution (5.6 ml, 10 mmol).

  • Heat the reaction mixture to 85 °C for 6 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the product from ethanol to yield 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (B390413) as a white solid.

G cluster_workflow Synthesis of Thieno[2,3-b]pyridine start Start with 4,6-Dimethyl-3-cyanopyridine-2(1H)-thione step1 Add KOH and Chloroacetonitrile in DMF at room temperature start->step1 Step 1 step2 Add second portion of KOH and heat to 85°C for 6 hours step1->step2 Step 2 step3 Cool to room temperature and filter step2->step3 Step 3 step4 Wash with cold ethanol step3->step4 Step 4 step5 Recrystallize from ethanol step4->step5 Step 5 end Obtain pure 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile step5->end

Caption: Experimental workflow for the synthesis of a thieno[2,3-b]pyridine derivative.

Application Note 2: Development of Pyrazolo[3,4-b]pyrazines as Anticancer and Anti-inflammatory Agents

Pyrazolo[3,4-b]pyrazines are a class of fused nitrogen-containing heterocycles that have shown a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[3] The synthesis of these compounds often starts from appropriately substituted pyrazoles, which are then cyclized to form the fused pyrazine ring.

A versatile starting material for the synthesis of pyrazolo[3,4-b]pyrazines is 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile.[4] This intermediate can be prepared in a one-pot synthesis from 5-amino-3-methyl-4-nitroso-1-phenylpyrazole and malononitrile (B47326). The resulting aminocarbonitrile is a valuable precursor for the construction of more complex, biologically active molecules. For instance, it can be further elaborated to introduce various substituents, leading to compounds with potent inhibitory activity against cancer cell lines such as the MCF-7 breast cancer cell line.[3]

Quantitative Data: Biological Activity of Pyrazolo[3,4-b]pyrazine Derivatives

The following table summarizes the in vitro anticancer activity of representative pyrazolo[3,4-b]pyrazine derivatives against the MCF-7 human breast cancer cell line.

Compound IDStructureIC₅₀ (µM) against MCF-7 cells[3]
25i 6-(4-Chlorobenzylideneamino)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile1.8 ± 0.1
25j 6-(4-Methoxybenzylideneamino)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile2.1 ± 0.2
Experimental Protocol: One-Pot Synthesis of 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile[4]

This protocol describes a one-pot synthesis of a key intermediate for the development of biologically active pyrazolo[3,4-b]pyrazines.

Materials:

Procedure:

  • A mixture of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole (2.02 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in dry pyridine (20 mL) is heated under reflux.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration.

  • The solid is washed with ethanol and then dried.

  • The crude product is recrystallized from an appropriate solvent to yield pure 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile.

G cluster_pathway Drug Discovery Pathway start This compound (Core Scaffold) intermediate 3-Aminopyrazine-2-carbonitrile (B1269731) (Key Intermediate) start->intermediate Functionalization synthesis Synthesis of Fused Heterocycles (e.g., Pyrazolo[3,4-b]pyrazines) intermediate->synthesis Cyclization Reactions screening Biological Screening (Anticancer, Anti-inflammatory assays) synthesis->screening Evaluation sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A logical workflow for drug discovery using this compound as a starting scaffold.

Application Note 3: Synthesis of 3-Aminopyrazine-2-carbonitrile Derivatives as Antimicrobial Agents

3-Aminopyrazine-2-carbonitrile serves as a crucial intermediate for the synthesis of a wide array of heterocyclic compounds with potential antimicrobial activities.[5] The amino and nitrile functionalities on the pyrazine ring provide reactive handles for further chemical modifications, allowing for the generation of diverse compound libraries.

One common approach to diversify the 3-aminopyrazine-2-carbonitrile scaffold is through the acylation of the 3-amino group to form various amides. These modifications can significantly impact the biological activity of the resulting compounds. For instance, N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their antimycobacterial, antibacterial, and antifungal properties.[6]

Quantitative Data: Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide (B1665363) Derivatives

The following table presents the in vitro antimycobacterial activity of a selected 3-aminopyrazine-2-carboxamide derivative against Mycobacterium tuberculosis H37Rv.

Compound IDStructureMIC (µg/mL) against M. tuberculosis H37Rv[6]
17 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide12.5
Experimental Protocol: General Procedure for the Synthesis of 3-Amino-N-substituted-pyrazine-2-carboxamides[6]

This protocol outlines a general method for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid using a microwave reactor.

Materials:

Procedure:

  • Dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous DMSO in a microwave reaction vial.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 2 hours.

  • Add the corresponding amine (1.2 equivalents) to the reaction mixture.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes (100 W).

  • After cooling, the reaction mixture can be purified by standard chromatographic techniques to yield the desired N-substituted 3-aminopyrazine-2-carboxamide.

G cluster_reaction Amide Synthesis acid 3-Aminopyrazine-2-carboxylic acid cdi CDI in DMSO acid->cdi Activation amine R-NH2 cdi->amine Addition microwave Microwave Irradiation 120°C, 30 min amine->microwave product 3-Amino-N-R-pyrazine-2-carboxamide microwave->product

Caption: Reaction scheme for the synthesis of 3-aminopyrazine-2-carboxamides.

References

Application Notes and Protocols for the Introduction of a Pyrazine Moiety using Pyrazinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing pyrazinecarbonitrile as a versatile building block to introduce the pyrazine (B50134) moiety into a variety of molecular scaffolds. The pyrazine ring is a privileged pharmacophore found in numerous FDA-approved drugs and clinical candidates, valued for its ability to act as a bioisostere for other aromatic systems and its involvement in crucial hydrogen bonding interactions with biological targets.[1][2] this compound, with its reactive nitrile group and activated pyrazine ring, serves as a key starting material for the synthesis of diverse pyrazine-containing compounds, from active pharmaceutical ingredients (APIs) to functional materials.[3][4]

Overview of Synthetic Strategies

This compound offers several synthetic handles for the introduction of the pyrazine moiety. The primary strategies involve:

  • Nucleophilic Aromatic Substitution (SNAr): For halo-substituted pyrazinecarbonitriles, the electron-withdrawing nature of the pyrazine ring and the nitrile group facilitates the displacement of halides by various nucleophiles.

  • Nitrile Group Transformations: The cyano group can be transformed into a variety of functional groups, such as amides, carboxylic acids, and ketones, providing a secondary point for molecular elaboration.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Although less common with this compound as the coupling partner introducing the pyrazine, this strategy can be employed to form carbon-carbon and carbon-heteroatom bonds.

Data Presentation: Reaction Summaries

The following tables summarize quantitative data for key reactions involving this compound and its derivatives.

Table 1: Nucleophilic Aromatic Substitution on Halogenated Pyrazinecarbonitriles

SubstrateNucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
3-Chloropyrazine-2-carbonitrile (B110518)Substituted BenzylaminesTriethylamine (B128534)THFReflux153-(Benzylamino)pyrazine-2-carboxamides6-42
3-Bromo-5-chloropyrazine-2-carbonitrileVarious Nucleophiles----5-Substituted-3-bromopyrazine-2-carbonitrilesVaries

Table 2: Transformations of the Nitrile Group

SubstrateReagentsSolventTemperature (°C)Time (h)ProductYield (%)
3-Chloropyrazine-2-carbonitrileControlled pH and temperature---3-Chloropyrazine-2-carboxamide (B1267238)High
This compoundMethylmagnesium bromide, Cuprous ChlorideTetrahydrofuran50142-AcetylpyrazineNot specified
This compoundMethylmagnesium bromide, Cuprous BromideTetrahydrofuran43132-AcetylpyrazineNot specified

Experimental Protocols

Protocol 1: Synthesis of 3-(Benzylamino)pyrazine-2-carboxamide via Nucleophilic Aromatic Substitution and Nitrile Hydrolysis

This two-step protocol first involves the partial hydrolysis of 3-chloropyrazine-2-carbonitrile to the corresponding carboxamide, followed by a nucleophilic aromatic substitution with a benzylamine (B48309).

Step 1: Partial Hydrolysis of 3-Chloropyrazine-2-carbonitrile

  • Procedure: The partial hydrolysis of the nitrile group of 3-chloropyrazine-2-carbonitrile is carried out under controlled pH and temperature conditions to yield 3-chloropyrazine-2-carboxamide.[1] This method is reported to give higher yields compared to direct amidation of the pyrazine ring.[1]

Step 2: Nucleophilic Aromatic Substitution

  • Reagents and Equipment:

    • 3-Chloropyrazine-2-carboxamide

    • Substituted benzylamine (2 equivalents)

    • Triethylamine

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Thin-layer chromatography (TLC) apparatus

  • Procedure: a. To a solution of 3-chloropyrazine-2-carboxamide in anhydrous THF, add triethylamine and the substituted benzylamine. b. Heat the reaction mixture to reflux and maintain for 15 hours. c. Monitor the reaction progress by TLC using a hexane-ethyl acetate (B1210297) (1:1) eluent system.[1] d. Upon completion, cool the reaction mixture to room temperature. e. Remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-(benzylamino)pyrazine-2-carboxamide.

Protocol 2: Synthesis of 2-Acetylpyrazine via Grignard Reaction

This protocol describes the addition of a Grignard reagent to this compound to form a ketone after hydrolysis.

  • Reagents and Equipment:

    • This compound (2-Cyanopyrazine)

    • Methylmagnesium bromide (Grignard reagent)

    • Cuprous chloride or Cuprous bromide (catalyst)

    • Anhydrous Tetrahydrofuran (THF)

    • Reaction vessel with reflux condenser and inert atmosphere setup (e.g., nitrogen or argon)

    • Heating and stirring apparatus

  • Procedure: a. In a flame-dried reaction vessel under an inert atmosphere, add this compound and anhydrous THF. b. Heat the mixture to the specified reaction temperature (43-50 °C).[5] c. Add the catalyst (cuprous chloride or cuprous bromide).[5] d. Slowly add the methylmagnesium bromide solution to the reaction mixture. e. Maintain the reaction at reflux for the specified time (13-14 hours).[5] f. After the reaction is complete, cool the mixture to room temperature. g. Quench the reaction by the slow addition of an acidic aqueous solution (e.g., dilute HCl) to hydrolyze the intermediate imine. h. Extract the product with an organic solvent (e.g., ethyl acetate). i. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude 2-acetylpyrazine by column chromatography or recrystallization.

Mandatory Visualizations

Experimental Workflow: Synthesis of 3-(Benzylamino)pyrazine-2-carboxamide

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: SNAr Reaction Start 3-Chloropyrazine- 2-carbonitrile Hydrolysis Controlled pH and Temperature Start->Hydrolysis Intermediate 3-Chloropyrazine- 2-carboxamide Hydrolysis->Intermediate Reagents Benzylamine, Triethylamine, THF Intermediate->Reagents Reaction Reflux, 15h Reagents->Reaction Workup Solvent Removal & Purification Reaction->Workup Product 3-(Benzylamino)pyrazine- 2-carboxamide Workup->Product

Caption: Workflow for the synthesis of a substituted pyrazine carboxamide.

Signaling Pathway: Role of P-glycoprotein in Drug Efflux of Pyrazine-Based Kinase Inhibitors

Many pyrazine-containing compounds are developed as kinase inhibitors for cancer therapy.[3][6] A common mechanism of drug resistance in cancer cells is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.[7][8] Understanding this pathway is crucial for the development of effective pyrazine-based anticancer drugs.

G cluster_cell Cancer Cell Drug Pyrazine-Based Kinase Inhibitor Target Intracellular Kinase Target Drug->Target Inhibition of Signaling Pathway Pgp P-glycoprotein (P-gp) Efflux Pump ADP ADP + Pi Pgp->ADP Drug_out Drug Exits Cell Pgp->Drug_out Drug Efflux ATP ATP ATP->Pgp Drug_in Drug Enters Cell Drug_in->Drug

References

Pyrazinecarbonitrile: A Versatile Synthon for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Pyrazinecarbonitrile, also known as 2-cyanopyrazine, is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical intermediates. Its inherent reactivity and the versatile chemistry of the pyrazine (B50134) ring system make it an attractive starting material for the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). These application notes provide detailed protocols and quantitative data for the synthesis of key pharmaceutical intermediates derived from this compound and its derivatives, including the anti-tuberculosis agent Pyrazinamide (B1679903), the antiviral drug Favipiravir (B1662787), and precursors for Cathepsin C inhibitors.

Synthesis of Pyrazinamide

Pyrazinamide is a first-line medication for the treatment of tuberculosis. A highly efficient method for the synthesis of Pyrazinamide is the direct hydration of this compound. The following protocol details a continuous flow synthesis that offers excellent yield and purity.

Quantitative Data
ParameterValueReference
Starting MaterialThis compound[1]
ProductPyrazinamide[1]
CatalystManganese Dioxide (MnO₂)[1]
SolventH₂O/iPrOH (10:1 v/v)[1]
Temperature98 °C[1]
Flow Rate1.6 mL/min[1]
Reaction Time9.5 hours (for entire solution)[1]
Yield95-97%[1]
Purity>99.9%[1]
Melting Point191–194 °C[1]
Experimental Protocol: Continuous Flow Hydration of this compound[1]
  • A solution of this compound is prepared in a 10:1 (v/v) mixture of water and isopropanol.

  • A column reactor is packed with manganese dioxide.

  • The this compound solution is fed through the heated reactor at a constant flow rate.

  • The reactor output is collected in a vessel where the pyrazinamide product precipitates as a white solid.

  • After the entire solution has passed through the reactor, the column is washed with the solvent mixture.

  • The combined effluent is cooled to 5 °C for 14 hours to complete crystallization.

  • The solid precipitate is collected by filtration and dried under vacuum to yield pure pyrazinamide.

Workflow for Pyrazinamide Synthesis

G start This compound Solution (in H₂O/iPrOH) reactor MnO₂ Packed Column Reactor (98 °C, 1.6 mL/min) start->reactor Feed collection Collection Vessel reactor->collection Effluent crystallization Crystallization (5 °C, 14 h) collection->crystallization filtration Filtration and Drying crystallization->filtration product Pyrazinamide (95-97% Yield, >99.9% Purity) filtration->product

Caption: Continuous flow synthesis of Pyrazinamide.

Synthesis of Favipiravir Intermediates and Favipiravir

Favipiravir (T-705) is a broad-spectrum antiviral drug. A common synthetic route involves the use of this compound derivatives, such as 3,6-dichloropyrazine-2-carbonitrile (B1371311). This intermediate can be synthesized from 2-aminopyrazine (B29847) in a multi-step process.[2]

Quantitative Data: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile[2]
StepIntermediateReagentsYieldMelting Point (°C)
12-amino-5-chloropyrazine (B1281452)NCS--
22-amino-3-bromo-5-chloropyrazineNBS87%108-110
32-amino-5-chloro-3-cyanopyrazinePd(PPh₃)₄, Zn(CN)₂--
43,6-Dichloropyrazine-2-carbonitrilet-BuONO, CuCl₂81%93-94
Quantitative Data: Synthesis of Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile[2][3]
StepIntermediate/ProductReagentsYieldMelting Point (°C)
13,6-Difluoropyrazine-2-carbonitrileKF--
26-Fluoro-3-hydroxypyrazine-2-carbonitrileNaHCO₃, H₂O--
36-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)H₂O₂82%176-178
Overall Yield Favipiravir 43%
Purity Favipiravir >99%
Experimental Protocols

Synthesis of 3,6-Dichloropyrazine-2-carbonitrile (8) [2] This synthesis involves a four-step sequence starting from 2-aminopyrazine:

  • Chlorination: Regioselective chlorination of 2-aminopyrazine with N-chlorosuccinimide (NCS).

  • Bromination: Bromination of the resulting 2-amino-5-chloropyrazine with N-bromosuccinimide (NBS).

  • Cyanation: Palladium-catalyzed cyanation of the brominated intermediate using zinc cyanide.

  • Sandmeyer Reaction: Diazotization of the amino group followed by chlorination to yield 3,6-dichloropyrazine-2-carbonitrile.

Synthesis of Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile [3]

  • Fluorination: The 3,6-dichloropyrazine-2-carbonitrile is subjected to fluorination using potassium fluoride (B91410) (KF).

  • Hydroxylation: The resulting difluoro intermediate undergoes selective hydroxylation.

  • Nitrile Hydrolysis: The nitrile group is hydrolyzed to an amide to yield Favipiravir.

Synthetic Pathway to Favipiravir

G cluster_intermediate Synthesis of 3,6-Dichloropyrazine-2-carbonitrile cluster_favipiravir Synthesis of Favipiravir A 2-Aminopyrazine B 2-Amino-5-chloropyrazine A->B NCS C 2-Amino-3-bromo-5-chloropyrazine B->C NBS (87% yield) D 2-Amino-5-chloro-3-cyanopyrazine C->D Pd(PPh₃)₄, Zn(CN)₂ E 3,6-Dichloropyrazine-2-carbonitrile D->E t-BuONO, CuCl₂ (81% yield) F 3,6-Difluoropyrazine-2-carbonitrile E->F KF G 6-Fluoro-3-hydroxypyrazine-2-carbonitrile F->G NaHCO₃, H₂O H Favipiravir (6-Fluoro-3-hydroxypyrazine-2-carboxamide) G->H H₂O₂ (82% yield)

Caption: Synthesis of Favipiravir from 2-Aminopyrazine.

Synthesis of Cathepsin C Inhibitor Intermediate

3-Chloropyrazine-2-carbonitrile (B110518), a derivative of this compound, serves as a key intermediate in the synthesis of Cathepsin C inhibitors, which are of interest for treating inflammatory diseases.

Quantitative Data
ParameterValueReference
Starting Material3-Chloropyrazine-2-carbonitrile[4]
Co-reactant1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate[4]
ProductIntermediate for Cathepsin C inhibitor[4]
SolventTetrahydrofuran (THF)[4]
BaseTriethylamine (B128534) (Et₃N)[4]
Temperature80 °C[4]
Reaction Time15 hours[4]
Yield>100% (contained residual solvent)[4]
Experimental Protocol: Synthesis of a Cathepsin C Inhibitor Intermediate[4]
  • To a solution of 1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate (3.58 mmol) and 3-chloropyrazine-2-carbonitrile (3.58 mmol) in THF (5.0 mL), add triethylamine (7.17 mmol).

  • Cap the reaction vial and heat the mixture to 80 °C for 15 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate (B1210297) (~20 mL) and wash with brine (~30 mL).

  • Extract the aqueous layer with ethyl acetate (~20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the title compound as a tan solid.

Reaction Scheme for Cathepsin C Inhibitor Intermediate

G reactant1 3-Chloropyrazine-2-carbonitrile product Cathepsin C Inhibitor Intermediate reactant1->product Et₃N, THF 80 °C, 15 h reactant2 1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate reactant2->product

Caption: Synthesis of a Cathepsin C inhibitor intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazinecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazinecarbonitrile Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of this compound, a key intermediate in the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary industrial route to this compound is the vapor-phase catalytic ammoxidation of 2-methylpyrazine (B48319). Another common laboratory-scale method is the palladium-catalyzed cyanation of a 2-halopyrazine (e.g., 2-chloropyrazine (B57796) or 2-bromopyrazine). Other methods, though less common, include the dehydration of pyrazine-2-carboxamide and the condensation of α-dicarbonyl compounds with α-aminonitriles.

Q2: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A2: Low yields in this compound synthesis can arise from several factors. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For instance, in the ammoxidation of 2-methylpyrazine, precise temperature control is crucial to prevent over-oxidation or incomplete conversion.

  • Catalyst Deactivation: In catalytic processes like ammoxidation or palladium-catalyzed cyanation, the catalyst can be poisoned by impurities or degrade over time.

  • Purity of Starting Materials: Impurities in the starting materials, such as residual water or other organic compounds, can lead to unwanted side reactions.

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using techniques like TLC or GC-MS is recommended.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

To improve the yield, a systematic optimization of reaction parameters is recommended. This may involve screening different catalysts, solvents, bases (for cyanation reactions), and temperature profiles.

Q3: What are the common side products I might encounter during this compound synthesis, and how can I minimize them?

A3: The side products depend on the synthetic route.

  • Ammoxidation of 2-methylpyrazine: Common side products include carbon oxides (CO, CO₂) from over-oxidation, and unreacted 2-methylpyrazine. Optimizing the catalyst and reaction temperature can minimize these.

  • Palladium-catalyzed Cyanation of 2-halopyrazines: Potential side products can arise from hydrolysis of the nitrile group to form pyrazine-2-carboxamide, especially if water is present in the reaction mixture. Running the reaction under anhydrous conditions is crucial. Another potential issue is catalyst poisoning by excess cyanide.

  • Dehydration of Pyrazine-2-carboxamide: Incomplete dehydration will result in residual starting material in the final product.

Q4: How can I effectively purify my crude this compound?

A4: Column chromatography using silica (B1680970) gel is a common and effective method for purifying this compound. A typical mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and any impurities. Recrystallization from a suitable solvent can also be an effective purification technique for solid this compound.

Troubleshooting Guides

Issue 1: Low Yield in Ammoxidation of 2-Methylpyrazine
Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature Optimize the temperature profile. Temperatures that are too high can lead to over-oxidation and catalyst degradation, while temperatures that are too low will result in incomplete conversion.
Catalyst Deactivation Ensure the catalyst is fresh and properly activated. Consider screening different catalyst supports (e.g., α-Al₂O₃, γ-Al₂O₃) and active metals (e.g., V, Cr, P oxides).
Suboptimal Reactant Ratios Vary the molar ratios of 2-methylpyrazine, ammonia (B1221849), and oxygen (or air) to find the optimal conditions for your specific setup.
Poor Mixing/Flow in Continuous Reactors In a continuous flow setup, ensure uniform flow rates and good mixing of reactants to avoid localized hot spots and inefficient reactions.
Issue 2: Poor Conversion in Palladium-Catalyzed Cyanation of 2-Halopyrazine
Potential Cause Troubleshooting Steps
Catalyst System Inefficiency Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine (B1218219) ligands (e.g., dppf, XPhos). The choice of ligand is often critical for successful coupling.
Base Incompatibility The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base will depend on the specific substrate and catalyst system.
Presence of Water Ensure all reagents and solvents are anhydrous. Water can lead to hydrolysis of the nitrile product and can also affect the catalytic cycle.
Catalyst Poisoning Excess cyanide can poison the palladium catalyst. Using a cyanide source with lower solubility (e.g., Zn(CN)₂) or slow addition of the cyanide reagent can mitigate this issue.

Data Presentation

Table 1: Comparison of Reaction Conditions for Continuous-Flow Ammoxidation of 2-Methylpyrazine
Catalyst SupportTemperature (°C)2-Methylpyrazine Conversion (%)This compound Selectivity (%)This compound Yield (%)
α-Al₂O₃48065.289.158.1
γ-Al₂O₃48071.593.767.0
ZSM-5(50)48058.985.350.2
ZSM-5(80)48062.187.654.4

Data adapted from a study on continuous-flow ammoxidation in a microreactor.[1][2]

Table 2: Optimized Conditions for Palladium-Catalyzed Cyanation of Aryl Halides
Aryl HalidePalladium SourceLigandCyanide SourceBaseSolventTemperature (°C)Yield (%)
2-ChloropyrazinePd₂(dba)₃dppfZn(CN)₂-DMA120>95
Aryl ChloridePd(OAc)₂XPhosK₄[Fe(CN)₆]K₂CO₃/KOAcPEG-400/H₂O100-120Good to Excellent
Aryl BromidePd(PPh₃)₄-KCN/Bu₃SnCl-THF25High
Aryl BromidePd(OAc)₂-K₄[Fe(CN)₆]·3H₂ONa₂CO₃DMF120~50

This table presents a summary of conditions from various sources for the cyanation of aryl halides, which can be adapted for 2-halopyrazines.

Experimental Protocols

Protocol 1: Continuous-Flow Ammoxidation of 2-Methylpyrazine

This protocol describes the synthesis of this compound (2-cyanopyrazine) from 2-methylpyrazine in a continuous-flow microreactor system.[1][2]

Materials:

  • 2-Methylpyrazine (MP)

  • Aqueous ammonia solution

  • Oxygen or air

  • CrVPO/γ-Al₂O₃ catalyst

  • Microreactor system with vaporization chamber and packed-bed reactor

Procedure:

  • Prepare a stock solution of 2-methylpyrazine in water.

  • Pack the microreactor with the CrVPO/γ-Al₂O₃ catalyst.

  • Heat the reactor to the desired temperature (e.g., 480 °C).

  • Introduce the 2-methylpyrazine solution, ammonia, and oxygen/air into the vaporization chamber at controlled flow rates.

  • The gaseous mixture flows through the heated catalyst bed where the ammoxidation reaction occurs.

  • The product stream is cooled, and the this compound is collected and purified.

  • An optimal process can achieve a 2-methylpyrazine conversion of 71.5% and a this compound selectivity of 93.7%.[1][2]

Protocol 2: Palladium-Catalyzed Cyanation of 2-Chloropyrazine

This is a general protocol for the palladium-catalyzed cyanation of 2-chloropyrazine. Optimization of the specific catalyst, ligand, and base may be required.

Materials:

  • 2-Chloropyrazine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., 1,1'-Bis(diphenylphosphino)ferrocene - dppf)

  • Zinc cyanide (Zn(CN)₂)

  • Anhydrous solvent (e.g., Dimethylacetamide - DMA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine 2-chloropyrazine, the palladium catalyst, and the phosphine ligand.

  • Add the anhydrous solvent and stir the mixture.

  • Add zinc cyanide to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous solution (e.g., aqueous ammonia or sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 2-Methylpyrazine or 2-Halopyrazine) reaction Chemical Reaction (Ammoxidation or Cyanation) start->reaction crude Crude this compound reaction->crude workup Aqueous Workup crude->workup extraction Solvent Extraction workup->extraction chromatography Column Chromatography extraction->chromatography pure Pure this compound chromatography->pure analysis Purity & Identity Confirmation (TLC, GC-MS, NMR) pure->analysis

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Reaction Yield cause1 Suboptimal Conditions? start->cause1 cause2 Catalyst Issue? start->cause2 cause3 Starting Material Purity? start->cause3 sol1 Optimize Temperature, Pressure, Time cause1->sol1 Yes sol2 Screen Catalysts/Ligands, Check for Poisoning cause2->sol2 Yes sol3 Purify Starting Materials, Ensure Anhydrous Conditions cause3->sol3 Yes end Improved Yield sol1->end Re-run Experiment sol2->end Re-run Experiment sol3->end Re-run Experiment

Caption: A troubleshooting decision tree for addressing low reaction yields in this compound synthesis.

References

Identifying common side products in Pyrazinecarbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and subsequent reactions of pyrazinecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is commonly synthesized via the Rosenmund-von Braun reaction, which involves the cyanation of a halopyrazine, typically 2-chloropyrazine (B57796) or 2-bromopyrazine, using a cyanide source like copper(I) cyanide (CuCN).[1]

Q2: What are the typical side products observed during the synthesis of this compound?

A2: In the Rosenmund-von Braun synthesis of this compound from 2-chloropyrazine, the primary side products and impurities include unreacted 2-chloropyrazine, residual copper salts, and potentially small amounts of dimeric pyrazine (B50134) species. The formation of these byproducts is often attributed to incomplete reaction or challenging purification.[1]

Q3: How can I minimize side product formation during this compound synthesis?

A3: To minimize side product formation, it is crucial to use pure starting materials and optimize reaction conditions.[2] In the Rosenmund-von Braun reaction, ensuring the appropriate stoichiometry of reagents and maintaining a consistent reaction temperature can improve the yield of the desired product.[1] Post-reaction purification, such as column chromatography, is often necessary to remove inorganic salts and unreacted starting materials.[2]

Q4: What are the common reactions that this compound undergoes?

A4: this compound is a versatile intermediate that can undergo several key transformations, including:

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (pyrazinoic acid) or an amide (pyrazinamide), typically under acidic or basic conditions.

  • Reduction: The nitrile group can be reduced to a primary amine (2-(aminomethyl)pyrazine) using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation with reagents such as Raney Nickel.[2][3]

Q5: What are the potential side products during the hydrolysis of this compound?

A5: The primary side product during the hydrolysis of this compound is the corresponding carboxylic acid (pyrazinoic acid) if the intended product is the amide (pyrazinamide), or vice-versa. Over-hydrolysis can occur, especially under harsh acidic or basic conditions, leading to the formation of the carboxylic acid when the amide is desired.

Q6: What side products can be expected when reducing this compound?

A6: During the reduction of this compound to 2-(aminomethyl)pyrazine, potential side products can include incompletely reduced intermediates or, in the case of certain reducing agents and conditions, secondary amines formed from the reaction of the primary amine product with starting material or intermediates. When using Raney Nickel, it is important to avoid ketonic and nitrile solvents, as they can lead to the formation of hydrazones or be reduced themselves.[3]

Troubleshooting Guides

Synthesis of this compound (Rosenmund-von Braun Reaction)
Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Ensure anhydrous conditions. - Increase reaction time or temperature moderately. - Use a high-boiling point polar solvent like DMF or pyridine.[1]
Difficult purification.- The excess copper cyanide and high-boiling point solvent can complicate purification.[1] - Employ thorough extraction and column chromatography for purification.
Presence of Unreacted 2-Chloropyrazine Insufficient amount of CuCN or reaction time.- Use a slight excess of CuCN. - Monitor the reaction progress using TLC or GC to ensure completion.
Contamination with Copper Salts Inadequate workup and purification.- After the reaction, quench with an aqueous solution of a complexing agent like ethylenediamine (B42938) or ammonia (B1221849) to dissolve copper salts. - Wash the organic extracts thoroughly with water. - Purify the crude product by column chromatography on silica (B1680970) gel.
Hydrolysis of this compound to Pyrazinoic Acid/Pyrazinamide
Issue Potential Cause Troubleshooting Steps
Formation of Pyrazinoic Acid when Pyrazinamide is the Target Over-hydrolysis due to harsh reaction conditions.- Use milder reaction conditions (e.g., lower concentration of acid or base, lower temperature). - Carefully monitor the reaction time to stop it once the amide is formed.
Incomplete Hydrolysis Reaction conditions are too mild or insufficient reaction time.- Increase the concentration of the acid or base. - Extend the reaction time. - Increase the reaction temperature.
Reduction of this compound to 2-(Aminomethyl)pyrazine
Issue Potential Cause Troubleshooting Steps
Low Yield of 2-(Aminomethyl)pyrazine Incomplete reduction.- Ensure the reducing agent (e.g., LiAlH4, Raney Nickel) is active. - Use a sufficient excess of the reducing agent. - Ensure anhydrous conditions, especially when using LiAlH4.[2]
Formation of Secondary Amines Reaction of the product with remaining starting material or intermediates.- Add the this compound solution slowly to the reducing agent to maintain a low concentration of the starting material.
Reaction with Solvent (Raney Nickel) Use of inappropriate solvents.- Avoid using ketonic or nitrile-based solvents with Raney Nickel.[3] Opt for alcohols like ethanol (B145695) or methanol.

Experimental Protocols

Synthesis of this compound via Rosenmund-von Braun Reaction

Materials:

  • 2-Chloropyrazine

  • Copper(I) Cyanide (CuCN)

  • Anhydrous Dimethylformamide (DMF)

  • Toluene (B28343)

  • Aqueous solution of ethylenediamine

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (B86663)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloropyrazine (1 equivalent) and CuCN (1.2 equivalents).

  • Under a nitrogen atmosphere, add anhydrous DMF.

  • Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into an aqueous solution of ethylenediamine and stir for 30 minutes to dissolve the copper salts.

  • Extract the aqueous layer with toluene or DCM (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford pure this compound.

Hydrolysis of this compound to Pyrazinoic Acid (Batch Protocol)

Materials:

  • This compound

  • 10 M Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve this compound (1 equivalent) in a 10 M aqueous solution of NaOH.

  • Heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC, checking for the disappearance of the starting material).

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution to pH 2-3 with concentrated HCl.

  • The product, pyrazinoic acid, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Reduction of this compound to 2-(Aminomethyl)pyrazine using LiAlH4

Materials:

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Sodium sulfate decahydrate

  • Anhydrous sodium sulfate

Procedure:

  • Caution: LiAlH4 reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under a dry nitrogen atmosphere.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend LiAlH4 (2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the this compound solution dropwise to the LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate decahydrate.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(aminomethyl)pyrazine.

  • The product can be further purified by distillation or crystallization if necessary.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound 2-Chloropyrazine 2-Chloropyrazine Reaction Reaction 2-Chloropyrazine->Reaction CuCN CuCN CuCN->Reaction Crude_Product Crude this compound (with impurities) Reaction->Crude_Product Rosenmund-von Braun Purification Purification Crude_Product->Purification Column Chromatography Pure_Product Pure this compound Purification->Pure_Product Transformation_Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction This compound This compound Pyrazinamide Pyrazinamide This compound->Pyrazinamide Mild H+/OH- Pyrazinoic_Acid Pyrazinoic_Acid This compound->Pyrazinoic_Acid Strong H+/OH- Aminomethylpyrazine 2-(Aminomethyl)pyrazine This compound->Aminomethylpyrazine LiAlH4 or Raney Ni/H2 Pyrazinamide->Pyrazinoic_Acid Strong H+/OH- (Over-hydrolysis) Troubleshooting_Logic Problem Low Yield or Impure Product Check_Purity Check Starting Material Purity Problem->Check_Purity Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Purify_SM->Optimize_Conditions Adjust_Temp_Time Adjust Temperature and Time Optimize_Conditions->Adjust_Temp_Time Suboptimal Improve_Purification Improve Purification Method Optimize_Conditions->Improve_Purification Optimal Adjust_Temp_Time->Improve_Purification Recrystallize_Chromatography Recrystallization or Column Chromatography Improve_Purification->Recrystallize_Chromatography Ineffective Success Improved Yield/ Purity Improve_Purification->Success Effective Recrystallize_Chromatography->Success

References

Stability and storage conditions for Pyrazinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of Pyrazinecarbonitrile for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored in a cool, dry, and well-ventilated place.[1][2] The container should be kept tightly closed to prevent moisture absorption and contamination.[1][2] For optimal preservation, storage under an inert atmosphere is also recommended. While room temperature is generally acceptable, some suppliers suggest storage at -20°C for maximum shelf life.[3]

Q2: Is this compound stable under normal laboratory conditions?

Yes, this compound is chemically stable under recommended storage conditions.[1] It is a combustible liquid but does not pose a significant fire hazard under normal ambient temperatures.[1][4][5]

Q3: What are the known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions.

Q4: What are the signs of degradation for this compound?

A noticeable change in appearance is a primary indicator of degradation. The compound, which is typically a colorless to light yellow liquid or solid, may darken over time.[6][7] For quantitative analysis, a decrease in purity as measured by Gas Chromatography (GC) would confirm degradation.[7]

Q5: What hazardous decomposition products can be formed?

Under fire conditions, this compound can decompose to produce hazardous substances, including carbon oxides, nitrogen oxides (NOx), and highly toxic hydrogen cyanide gas.[1]

Product Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Appearance Colorless to yellow liquid or solid[6][7]
Molecular Formula C₅H₃N₃[3][5]
Molecular Weight 105.10 g/mol [3][5]
Melting Point 18-20 °C[1][3]
Boiling Point 87 °C at 6-8 mmHg[1][5]
Density 1.174 g/mL at 25 °C[1][5]
Flash Point 97 °C (206.6 °F) - closed cup[1][5]
Storage Temperature Room Temperature[6] or -20°C[3]
Solubility Slightly soluble in water.[6] Slightly soluble in acetonitrile (B52724) and chloroform.[6]

Troubleshooting Guide

This guide will help you troubleshoot common problems related to the stability and handling of this compound.

G cluster_0 Troubleshooting Workflow for this compound start Problem: Suspected Contamination or Degradation check_appearance Check Visual Appearance: Color Change? (Darker Yellow/Brown) Precipitate Present? start->check_appearance Visual Inspection check_storage Review Storage Conditions: Stored in cool, dry place? Tightly sealed container? Protected from light? start->check_storage Procedural Review purity_test Action: Perform Purity Analysis (e.g., GC or HPLC) check_appearance->purity_test Abnormality Observed improper_storage Finding: Improper Storage Identified check_storage->improper_storage Deviation Found purity_ok Result: Purity is within specification (e.g., >98.5%) purity_test->purity_ok Pass purity_low Result: Purity is below specification purity_test->purity_low Fail solution_use Solution: Compound is likely stable. Proceed with experiment. purity_ok->solution_use solution_discard Solution: Do not use. Dispose of according to safety protocols. Order new batch. purity_low->solution_discard correct_storage Action: Correct storage conditions immediately. Consider ordering a new batch if degradation is suspected. improper_storage->correct_storage correct_storage->purity_test Re-evaluate Purity

Caption: Troubleshooting workflow for assessing this compound stability.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method to verify the purity of this compound, which is crucial when degradation is suspected.

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Acetonitrile or Dichloromethane)

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5)

  • Volumetric flasks and pipettes

  • Syringes for GC injection

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 20 mg of a this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent. This creates a standard solution of approximately 2 mg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested in the same manner as the standard, using the same solvent.

  • GC Instrument Setup (Example Conditions):

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 280 °C

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 10 °C/minute to 250 °C.

      • Hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis:

    • Inject the standard solution to determine the retention time of this compound and to calibrate the detector response.

    • Inject the sample solution.

    • Record the chromatograms for both the standard and the sample.

  • Data Interpretation:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the purity of the sample using the area percent method. The purity is the area of the main peak divided by the total area of all peaks in the chromatogram, multiplied by 100.

    • A purity value of ≥98.5% is generally considered acceptable for high-quality material.[7] A significant presence of other peaks may indicate degradation or contamination.

References

Troubleshooting the hydrolysis of the nitrile group in Pyrazinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of pyrazinecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful conversion of this compound to pyrazinoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for hydrolyzing this compound to pyrazinoic acid?

There are three primary methods for the hydrolysis of this compound:

  • Acid-Catalyzed Hydrolysis: This method typically involves heating the nitrile with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous solution.

  • Base-Catalyzed Hydrolysis: This approach uses a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent, usually with heating.

  • Enzymatic Hydrolysis: This biocatalytic method employs enzymes, such as nitrilase, to convert the nitrile to the carboxylic acid under mild conditions.

Q2: What is the intermediate in the hydrolysis of this compound?

The hydrolysis of a nitrile group proceeds through an amide intermediate. In this case, this compound is first converted to pyrazinamide (B1679903), which is then further hydrolyzed to pyrazinoic acid. Under harsh acidic or basic conditions, the reaction may proceed directly to the carboxylic acid without significant accumulation of the amide intermediate.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A recommended TLC system for separating this compound, pyrazinamide, and pyrazinoic acid is a mixture of methylene (B1212753) chloride, methanol, and ammonia (B1221849) solution (7:3:0.1 by volume) on silica (B1680970) gel 60 F254 plates.[1] The spots can be visualized under UV light at 275 nm.[1] The starting material (this compound) will be the least polar, followed by the amide intermediate (pyrazinamide), and the final product (pyrazinoic acid) will be the most polar and have the lowest Rf value.

Q4: What are the potential side reactions to be aware of?

  • Incomplete Hydrolysis: The reaction may stop at the pyrazinamide intermediate if the reaction conditions (time, temperature, or reagent concentration) are insufficient.

  • Over-hydrolysis and Byproduct Formation: Harsh acid or base-catalyzed hydration can sometimes lead to the formation of byproducts.

  • Decarboxylation: At high temperatures, particularly under acidic conditions, the product, pyrazinoic acid, may undergo decarboxylation to form pyrazine.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Incomplete Reaction (Acid/Base Hydrolysis) - Extend the reaction time and continue to monitor by TLC. - Increase the reaction temperature (reflux is common). - Ensure a sufficient excess of acid or base is used.
Incomplete Reaction (Enzymatic Hydrolysis) - Increase the enzyme concentration. - Optimize the reaction temperature and pH. For example, some nitrilases from Rhodococcus species work well at around 40-50°C and a pH of 7.0-8.0.
Degradation of Starting Material or Product - For acid/base hydrolysis, consider lowering the reaction temperature and extending the reaction time to minimize byproduct formation. - If decarboxylation is suspected (especially with acid hydrolysis), reduce the reaction temperature.
Poor Reagent Quality - Use fresh, high-purity this compound. - Ensure the acid or base solutions are of the correct concentration. - For enzymatic reactions, verify the activity of the enzyme.
Poor Solubility of Starting Material - this compound is slightly soluble in water.[2] For base-catalyzed hydrolysis, using a co-solvent like ethanol (B145695) can improve solubility.
Problem 2: Presence of Multiple Spots on TLC (Impure Product)
Potential Cause Suggested Solution
Unreacted Starting Material and/or Amide Intermediate - The presence of a spot corresponding to this compound or pyrazinamide indicates an incomplete reaction. See "Incomplete Reaction" solutions in the table above.
Side Product Formation (e.g., Decarboxylation) - A non-polar spot that is not the starting material could indicate decarboxylation to pyrazine. Reduce the reaction temperature.
Contamination in Starting Material - Analyze the starting this compound by TLC to ensure its purity before starting the reaction.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Suggested Solution
Product is soluble in the aqueous reaction mixture. - Pyrazinoic acid is soluble in cold water.[3] After acid/base hydrolysis, carefully adjust the pH of the reaction mixture to the isoelectric point of pyrazinoic acid to precipitate the product. - If precipitation is not effective, extract the aqueous solution with a suitable organic solvent like ethyl acetate. Multiple extractions may be necessary.
Oily or Gummy Product - Try to crystallize the crude product from a suitable solvent system, such as aqueous ethanol.[4]
Co-precipitation of Salts - If the product is isolated by pH adjustment after base hydrolysis, ensure all inorganic salts are removed by washing the filtered product with cold deionized water.

Data Presentation: Comparison of Hydrolysis Methods

Method Key Reagents Typical Conditions Reported Yield Advantages Disadvantages
Acid-Catalyzed Hydrolysis This compound, Strong Acid (e.g., HCl, H₂SO₄), WaterReflux for several hoursNot specifically found for this compound to pyrazinoic acid.Inexpensive reagents.Harsh conditions can lead to byproducts and decarboxylation.
Base-Catalyzed Hydrolysis This compound, Strong Base (e.g., NaOH, KOH), Water/EthanolReflux for several hours50% for the hydrolysis of pyrazinamide to pyrazinoic acid.[4]Generally good for nitrile hydrolysis.Can be harsh; requires careful pH adjustment for product isolation.
Enzymatic Hydrolysis This compound, Nitrilase (e.g., from Rhodococcus rhodochrous J1), Buffer40°C, pH 7.0, 10 hours100% (molar conversion)High selectivity, mild reaction conditions, high yield, environmentally friendly.Higher cost of enzyme, requires specific equipment (e.g., incubator shaker).

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol is based on the highly efficient conversion of this compound using a nitrilase from Rhodococcus rhodochrous J1.[5]

Materials:

  • This compound

  • Resting cells of Rhodococcus rhodochrous J1 containing nitrilase

  • 0.1 M Potassium phosphate (B84403) buffer (pH 7.0)

Procedure:

  • Prepare a reaction mixture containing 3.5 M this compound in 0.1 M potassium phosphate buffer (pH 7.0).

  • Add the resting cells of Rhodococcus rhodochrous J1 to the reaction mixture.

  • Incubate the reaction at 40°C with shaking for 10 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the cells from the reaction mixture by centrifugation.

  • The supernatant contains the pyrazinoic acid. The product can be isolated by acidification of the supernatant to precipitate the pyrazinoic acid, followed by filtration and washing.

Expected Yield: 100% molar conversion, resulting in approximately 434 g of pyrazinoic acid per liter of reaction mixture.[5]

Protocol 2: General Procedure for Base-Catalyzed Hydrolysis

This is a general procedure for the base-catalyzed hydrolysis of nitriles and should be optimized for this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for workup

Procedure:

  • Dissolve this compound in a mixture of ethanol and water.

  • Add a stoichiometric excess of NaOH or KOH.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material and amide intermediate are consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Carefully acidify the solution with HCl to precipitate the pyrazinoic acid.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Expected Yield: Yields can be variable. A 50% yield has been reported for the similar hydrolysis of pyrazinamide.[4]

Visualizations

Reaction Pathway for Hydrolysis of this compound

hydrolysis_pathway This compound This compound pyrazinamide Pyrazinamide (Intermediate) This compound->pyrazinamide + H₂O pyrazinoic_acid Pyrazinoic Acid (Product) pyrazinamide->pyrazinoic_acid + H₂O - NH₃

Caption: The two-step hydrolysis of this compound to pyrazinoic acid.

Troubleshooting Workflow for Low Product Yield

Caption: A logical workflow for troubleshooting low yield in the hydrolysis reaction.

References

Pyrazinecarbonitrile Technical Support Center: Preventing Unwanted Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyrazinecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Is this compound prone to polymerization under normal storage conditions?

A1: this compound is a stable compound under recommended storage conditions, which include a cool, dry, and well-ventilated place in a tightly sealed container.[1] Under these standard conditions, spontaneous polymerization is not a significant concern.

Q2: What reaction conditions might induce the polymerization of this compound?

A2: While stable under normal conditions, certain reactive environments could potentially lead to polymerization. Based on the reactivity of similar aromatic and heterocyclic nitriles, the following conditions may increase the risk of polymerization:

  • High Temperatures: Aromatic nitriles have been shown to polymerize at very high temperatures (410-550 °C), often in the presence of catalysts.[2] While extreme, this indicates that prolonged heating at elevated temperatures, even below this range, could potentially initiate oligomerization or polymerization.

  • Strong Acids or Lewis Acids: Acidic conditions can protonate the nitrogen atoms of the pyrazine (B50134) ring or the nitrile group, potentially activating the molecule for nucleophilic attack by another this compound molecule, leading to polymerization.

  • Strong Bases: Strong bases could potentially initiate anionic polymerization of the nitrile group.

  • Radical Initiators: The presence of free radical initiators in the reaction mixture could potentially trigger radical polymerization, although this is less commonly reported for this class of compounds compared to vinyl monomers.

Q3: What are the potential mechanisms of this compound polymerization?

A3: Based on the chemistry of related compounds, two primary polymerization pathways can be proposed:

  • Polymerization through the Nitrile Group: Similar to cyanopyridines, this compound could potentially polymerize through the carbon-nitrogen triple bond of the nitrile group to form a polyconjugated polymer with a –(C=N)– backbone.[2] This could be initiated by heat, acids, or bases.

  • Triazine Ring Formation: At very high temperatures, aromatic polynitriles can undergo cyclotrimerization of the nitrile groups to form s-triazine rings, leading to a cross-linked polymer network.

Below is a diagram illustrating the potential initiation pathways for polymerization.

G Potential Polymerization Initiation Pathways for this compound cluster_conditions Reaction Conditions cluster_initiators Potential Initiating Species cluster_polymerization Polymerization High_Temp High Temperature Thermal_Activation Thermal Activation High_Temp->Thermal_Activation leads to Strong_Acid Strong Acid / Lewis Acid Cationic_Species Activated Cationic Species Strong_Acid->Cationic_Species generates Strong_Base Strong Base Anionic_Species Activated Anionic Species Strong_Base->Anionic_Species generates Radical_Initiator Radical Initiator Radical_Species Radical Species Radical_Initiator->Radical_Species generates Polymerization Unwanted Polymerization Thermal_Activation->Polymerization Cationic_Species->Polymerization Anionic_Species->Polymerization Radical_Species->Polymerization

Caption: Potential pathways for initiating the polymerization of this compound.

Troubleshooting Guide

Problem: My reaction mixture containing this compound has become viscous, or a solid precipitate has formed.

This could be an indication of oligomerization or polymerization. The following troubleshooting steps can help you mitigate this issue in future experiments.

Potential CauseRecommended ActionExperimental Protocol
Excessive Heat - Monitor reaction temperature closely. - Consider running the reaction at a lower temperature for a longer duration. - Use a well-controlled heating mantle or oil bath.1. Set up the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a calibrated thermometer to monitor the internal reaction temperature. 3. If the reaction is exothermic, provide adequate cooling.
Acidic Conditions - If possible, use a milder acid or a heterogeneous acid catalyst that can be easily filtered off. - Neutralize the reaction mixture promptly during workup.1. Add the acidic reagent slowly and at a controlled temperature. 2. After the reaction is complete, quench the acid with a suitable base (e.g., sodium bicarbonate solution) before solvent removal.
Basic Conditions - Use the minimum stoichiometric amount of base required. - Consider using a weaker base if the reaction chemistry allows.1. Add the basic reagent portion-wise to control the reaction rate and temperature. 2. Neutralize the reaction mixture with a mild acid (e.g., ammonium (B1175870) chloride solution) during workup.
Presence of Radicals - Degas solvents to remove dissolved oxygen. - Add a radical inhibitor to the reaction mixture.1. Sparge solvents with an inert gas (nitrogen or argon) for 15-30 minutes before use. 2. Add a radical inhibitor (see table below) at a low concentration (e.g., 100-500 ppm) to the reaction mixture at the start of the experiment.

Polymerization Inhibitors

In cases where the reaction conditions are suspected to promote polymerization, the addition of a suitable inhibitor can be an effective preventative measure. The choice of inhibitor will depend on the suspected polymerization mechanism (radical, cationic, or anionic).

Inhibitor ClassExamplesTypical ConcentrationMechanism of Action
Phenolic Compounds Hydroquinone, Butylated Hydroxytoluene (BHT), 4-tert-butylcatechol (B165716) (TBC)100 - 1000 ppmFree-radical scavengers.[3][4]
Aromatic Amines Phenothiazine, Phenylenediamines100 - 1000 ppmFree-radical scavengers.
Stable Radicals TEMPO ((2,2,6,6-Tetrame-thylpiperidin-1-yl)oxyl)50 - 500 ppmHighly effective radical scavengers.[4]
Quinones p-Benzoquinone100 - 1000 ppmReact with radical species.

Experimental Protocol for Using a Polymerization Inhibitor:

  • Selection: Choose an inhibitor that is compatible with your reaction conditions and will not interfere with the desired chemical transformation. For most applications where radical polymerization is a concern, a phenolic inhibitor like BHT is a good starting point.

  • Preparation: Prepare a stock solution of the inhibitor in the reaction solvent for accurate addition.

  • Addition: Add the required volume of the inhibitor stock solution to the reaction mixture at the beginning of the experiment.

  • Monitoring: Proceed with the reaction as planned, monitoring for any signs of polymerization.

Below is a workflow for troubleshooting and preventing polymerization.

G Troubleshooting Workflow for this compound Polymerization Start Unwanted Polymerization Observed Identify_Cause Identify Potential Cause Start->Identify_Cause Temp High Temperature? Identify_Cause->Temp Acid_Base Strong Acid/Base? Identify_Cause->Acid_Base Radicals Radical Initiators? Identify_Cause->Radicals Temp->Acid_Base No Reduce_Temp Reduce Reaction Temperature Temp->Reduce_Temp Yes Acid_Base->Radicals No Modify_Reagents Use Milder Reagents / Control Addition Acid_Base->Modify_Reagents Yes Add_Inhibitor Add Polymerization Inhibitor Radicals->Add_Inhibitor Yes End Polymerization Prevented Radicals->End No Reduce_Temp->End Modify_Reagents->End Add_Inhibitor->End

Caption: A logical workflow to diagnose and prevent polymerization of this compound.

References

Technical Support Center: Improving Regioselectivity in Reactions of Pyrazinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazinecarbonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to regioselectivity in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the functionalization of this compound, offering potential causes and actionable solutions.

Issue 1: Poor or No Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Halogenated Pyrazinecarbonitriles

Potential Cause Troubleshooting/Solution
Incorrect understanding of electronic effects. The pyrazine (B50134) ring is electron-deficient, and the nitrile group is a strong electron-withdrawing group. This significantly activates the ring towards nucleophilic attack. In di-halogenated pyrazinecarbonitriles, the position para to the nitrile group is generally the most activated site for substitution. For example, in 3-bromo-5-chloropyrazine-2-carbonitrile (B1288335), nucleophilic substitution occurs preferentially at the C5 position.[1]
Steric hindrance from the nucleophile or substrate. Bulky nucleophiles may favor attack at a less sterically hindered, albeit electronically less favorable, position. Consider using a smaller nucleophile if possible. If the substrate is sterically hindered near the desired reaction site, you may need to explore alternative synthetic routes.
Reaction temperature is too high. Higher temperatures can sometimes lead to a loss of selectivity, favoring the thermodynamically more stable product over the kinetically favored one. Try running the reaction at a lower temperature for a longer duration.
Inappropriate solvent. The solvent can influence the reactivity of the nucleophile and the stability of the intermediate. Aprotic polar solvents like DMF, DMSO, or acetonitrile (B52724) are commonly used for SNAr reactions. Screen a variety of solvents to find the optimal conditions for your specific reaction.

Issue 2: Lack of Selectivity in Directed ortho-Metalation (DoM) of this compound

Potential Cause Troubleshooting/Solution
The nitrile group is a moderate directing group. While the nitrile group can direct ortho-lithiation, it is not as powerful as other directing groups like amides or carbamates. This can lead to incomplete reactions or mixtures of products.
Inappropriate organolithium reagent or base. Strong, non-nucleophilic bases are required for efficient deprotonation. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over n-butyllithium to avoid nucleophilic addition to the nitrile group.
Reaction temperature is not optimal. DoM reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate. Ensure your cooling bath is stable throughout the addition of the base and the electrophile.
Premature quenching of the organolithium. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by moisture or oxygen.
Electrophile reactivity. Highly reactive electrophiles are required to trap the lithiated intermediate. If the reaction is sluggish, consider using a more reactive electrophile or a transmetalation step (e.g., to a zinc or copper species) to enhance reactivity.

Issue 3: Low Regioselectivity in Minisci (Radical) Alkylation of this compound

Potential Cause Troubleshooting/Solution
Inherent reactivity of the pyrazine ring. In radical substitutions of electron-deficient heterocycles like pyrazine, the positions ortho and para to the nitrogen atoms (C2, C3, C5, C6) are the most reactive. The nitrile group at C2 will further influence the regioselectivity.
Nature of the radical species. The steric and electronic properties of the alkyl radical can influence the site of attack. Bulky radicals may favor less hindered positions.
Reaction conditions (acid, solvent). The presence of acid can protonate the pyrazine nitrogen, further activating the ring and potentially altering the regioselectivity. The choice of solvent can also play a role. For instance, in some radical functionalizations of pyridines, the use of DMSO can favor "conjugate reactivity".[2]
Use of a blocking group. To achieve high regioselectivity, especially for C4-alkylation of pyridine (B92270) systems, a temporary blocking group can be installed to direct the radical attack to the desired position.[3][4] This strategy could be adapted for this compound.

Frequently Asked Questions (FAQs)

Q1: How does the nitrile group on the pyrazine ring affect the regioselectivity of different reactions?

A1: The nitrile group is a strong electron-withdrawing group, which has a significant impact on the reactivity and regioselectivity of the pyrazine ring:

  • Nucleophilic Aromatic Substitution (SNAr): It strongly activates the pyrazine ring for nucleophilic attack, particularly at the positions ortho and para to it. In the case of 2-pyrazinecarbonitrile, this makes the C3 and C5 positions more susceptible to nucleophilic attack.

  • Directed ortho-Metalation (DoM): The nitrogen of the nitrile group can act as a Lewis base to coordinate with the lithium base, directing deprotonation to the adjacent C3 position. However, it is considered a moderate directing group.

  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitrile group deactivates the pyrazine ring towards electrophilic attack, making such reactions challenging.

  • Radical Substitution (Minisci Reaction): The nitrile group enhances the electron deficiency of the pyrazine ring, making it a good substrate for nucleophilic radical attack. The regioselectivity will be a combination of the inherent reactivity of the pyrazine core and the directing effect of the nitrile group.

Q2: What are the preferred positions for functionalization on the this compound ring?

A2: The preferred positions depend on the reaction type:

  • For SNAr on a halogenated this compound: The position para to the nitrile group (C5) is often the most reactive, followed by the ortho position (C3).

  • For DoM: The C3 position is the target for deprotonation due to the directing effect of the nitrile group at C2.

  • For Minisci radical alkylation: The positions ortho and para to the ring nitrogens (C3, C5, and C6) are generally favored. The precise outcome will depend on the specific radical and reaction conditions.

Q3: Can you provide a general experimental protocol for a regioselective reaction?

A3: The following is a general protocol for a regioselective nucleophilic aromatic substitution on a di-halogenated this compound, based on the principle of activating the para position.

Regioselective Nucleophilic Aromatic Substitution of 3-Bromo-5-chloropyrazine-2-carbonitrile [1]

Step Procedure
1. Reactant Preparation In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 3-bromo-5-chloropyrazine-2-carbonitrile (1.0 eq.) in a suitable anhydrous aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).
2. Addition of Nucleophile Add the desired nucleophile (1.0-1.2 eq.) to the solution. If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5-2.0 eq.) may be required to generate the active nucleophile in situ.
3. Reaction Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C, depending on the nucleophile's reactivity). Monitor the reaction progress by TLC or LC-MS.
4. Work-up Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
5. Purification Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the 5-substituted-3-bromopyrazine-2-carbonitrile.

Q4: How can I predict the regioselectivity of a reaction on a substituted this compound?

A4: Predicting regioselectivity involves considering several factors:

  • Electronic Effects: Analyze the electron-donating or electron-withdrawing nature of existing substituents. The nitrile group at C2 makes the ring electron-poor. Other substituents will further modify the electron density at different positions.

  • Steric Effects: Consider the size of existing substituents and the incoming reagent. Bulky groups can hinder reactions at adjacent positions.

  • Reaction Mechanism: The inherent mechanism of the reaction is a primary determinant. SNAr, DoM, and radical reactions have different governing principles for regioselectivity.

  • Computational Chemistry: Quantum chemical calculations can be used to determine the electron deficiency at different carbon atoms of the pyrazine ring, which can correlate with the reactivity towards nucleophiles.[5]

Data and Protocols

Quantitative Data Summary

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of 3-Substituted 2,6-Dichloropyridines (Analogous System)

Data adapted from a study on a related heterocyclic system to illustrate the influence of substituents on regioselectivity.[6]

3-SubstituentSolventRatio of 2-isomer : 6-isomer
-CO₂MeAcetonitrile9 : 1
-CONH₂Acetonitrile9 : 1
-CNAcetonitrile1 : 9
-CF₃Acetonitrile1 : 9
-CO₂MeDichloromethane16 : 1
-CO₂MeDMSO1 : 2

This data on a substituted dichloropyridine system suggests that the nature of the substituent at the 3-position and the solvent can significantly influence the regioselectivity of nucleophilic attack. While not directly on this compound, these trends provide valuable insights for experimental design.

Key Experimental Protocols

Protocol 1: Directed ortho-Metalation of a Heterocycle (General Procedure)

This is a general procedure that can be adapted for this compound.

Step Procedure
1. Setup Assemble a flame-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum.
2. Reagent Preparation Dissolve the this compound (1.0 eq.) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
3. Deprotonation Slowly add a solution of LDA or LiTMP (1.1-1.5 eq.) in THF to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.
4. Electrophilic Quench Add the desired electrophile (1.2-2.0 eq.) neat or as a solution in THF at -78 °C. Allow the reaction to stir at -78 °C for a few hours and then warm slowly to room temperature.
5. Work-up Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
6. Purification Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

Diagram 1: Decision-Making Workflow for Improving Regioselectivity

regioselectivity_workflow start Problem: Poor Regioselectivity reaction_type Identify Reaction Type start->reaction_type snar S(N)Ar reaction_type->snar Nucleophilic dom DoM reaction_type->dom Organometallic minisci Minisci reaction_type->minisci Radical cross_coupling Cross-Coupling reaction_type->cross_coupling Catalytic snar_q1 Controlling Electronic Effects? snar->snar_q1 dom_q1 Correct Base? dom->dom_q1 minisci_q1 Predictable Outcome? minisci->minisci_q1 cross_coupling_q1 Correct Catalyst/Ligand? cross_coupling->cross_coupling_q1 snar_a1 Target para-position to EWG. Lower temperature. snar_q1->snar_a1 Yes snar_q2 Steric Hindrance? snar_q1->snar_q2 No snar_a1->snar_q2 snar_a2 Use smaller nucleophile. snar_q2->snar_a2 Yes end Improved Regioselectivity snar_q2->end No snar_a2->end dom_a1 Use LDA or LiTMP. Maintain low temperature (-78 C). dom_q1->dom_a1 No dom_q2 Anhydrous Conditions? dom_q1->dom_q2 Yes dom_a1->dom_q2 dom_a2 Flame-dry glassware. Use inert atmosphere. dom_q2->dom_a2 No dom_q2->end Yes dom_a2->end minisci_a1 Attack at C3, C5, C6 is likely. Consider radical sterics. minisci_q1->minisci_a1 No minisci_q2 Need Higher Selectivity? minisci_q1->minisci_q2 Yes minisci_a1->minisci_q2 minisci_a2 Use a blocking group strategy. minisci_q2->minisci_a2 Yes minisci_q2->end No minisci_a2->end cross_coupling_a1 Screen Pd catalysts and phosphine (B1218219) ligands. cross_coupling_q1->cross_coupling_a1 No cross_coupling_q2 Substrate Reactivity? cross_coupling_q1->cross_coupling_q2 Yes cross_coupling_a1->cross_coupling_q2 cross_coupling_a2 Consider reactivity of C-Halogen bond (I > Br > Cl). cross_coupling_q2->cross_coupling_a2 Yes cross_coupling_q2->end No cross_coupling_a2->end

References

Navigating the Scale-Up of Pyrazinecarbonitrile Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazinecarbonitrile (2-Cyanopyrazine) production. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges encountered during the scale-up of this compound synthesis. As a critical intermediate in the production of the anti-tuberculosis drug pyrazinamide (B1679903), ensuring a robust, efficient, and scalable manufacturing process is of paramount importance.[1] This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to pilot and industrial-scale production.

Troubleshooting Guide: Common Scale-Up Challenges

Scaling up any chemical synthesis presents a unique set of challenges. For this compound production, particularly via the common ammoxidation of 2-methylpyrazine (B48319), careful consideration must be given to the following potential issues.

Challenge ID Issue Potential Root Cause(s) Recommended Action(s)
SC-01 Decreased Yield and Selectivity - Inefficient heat transfer in larger reactors leading to localized hotspots and side reactions. - Poor mixing and mass transfer limitations. - Catalyst deactivation or fouling. - Non-optimal feed ratios of reactants (2-methylpyrazine, ammonia (B1221849), air/oxygen) at scale.- Implement robust temperature control systems and ensure efficient heat dissipation. - Optimize agitator design and speed for homogenous mixing. - Perform catalyst lifecycle studies and consider regeneration or replacement schedules. - Re-optimize reactant feed ratios for the specific reactor geometry and scale.
SC-02 Increased Impurity Profile - Formation of by-products such as pyrazine (B50134), pyrazinamide, and carbon oxides due to temperature fluctuations.[2][3] - Incomplete reaction or over-oxidation. - Impurities in raw materials.- Tightly control reaction temperature and residence time. - Ensure high-purity starting materials. - Develop and validate robust analytical methods for in-process control (IPC) to monitor impurity formation.
SC-03 Catalyst Handling and Performance Issues - Catalyst attrition in fluidized bed reactors. - Non-uniform packing in fixed-bed reactors leading to channeling. - Difficulty in catalyst preparation and activation at a larger scale.- Select catalysts with appropriate mechanical strength for the chosen reactor type. - Implement standardized procedures for catalyst loading to ensure uniform bed density. - Develop a scalable and reproducible catalyst manufacturing process.
SC-04 Process Safety Concerns - The ammoxidation reaction is highly exothermic and can lead to thermal runaway.[4] - Handling of flammable (2-methylpyrazine) and toxic (ammonia, hydrogen cyanide as a potential by-product) materials at a large scale.[3]- Conduct thorough hazard and operability (HAZOP) studies. - Implement appropriate safety instrumented systems (SIS) for emergency shutdown. - Ensure adequate ventilation and use personal protective equipment (PPE).[5]
SC-05 Product Isolation and Purification Difficulties - Precipitation of product or by-products in transfer lines or downstream equipment. - Inefficient separation of this compound from the reaction mixture. - Solvent selection for extraction and crystallization may not be suitable for large-scale operations.- Optimize temperature and pressure of downstream processes to maintain product solubility. - Develop a scalable purification strategy, such as fractional distillation or crystallization, and validate it at the pilot scale. - Select solvents based on safety, environmental impact, and ease of recovery at an industrial scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method for producing this compound is the vapor-phase catalytic ammoxidation of 2-methylpyrazine. This process involves reacting 2-methylpyrazine with ammonia and oxygen (typically from the air) over a solid catalyst at elevated temperatures.[6] This method is favored for its cost-effectiveness and use of readily available raw materials.

Q2: What are the typical yields and purity levels I can expect during scale-up?

A2: With an optimized process, molar yields of this compound can be as high as 88.5% with a purity exceeding 97.0%.[6] In a continuous-flow microreactor setting, conversions of 71.5% and selectivity of 93.7% have been reported.[4][7][8] However, achieving these results at scale is highly dependent on precise control of reaction parameters.

Q3: What are the key process parameters to monitor and control during the ammoxidation of 2-methylpyrazine?

A3: The critical process parameters include:

  • Reaction Temperature: Typically in the range of 360-480°C.[4][7][8] Temperature control is crucial to maximize selectivity and prevent runaway reactions.

  • Molar Feed Ratios: The ratio of 2-methylpyrazine, ammonia, and oxygen must be carefully controlled. Optimal ratios can vary depending on the catalyst and reactor type.

  • Catalyst: The choice of catalyst is vital. Vanadium and molybdenum-based catalysts are commonly used.[3] Catalyst activity and stability are key performance indicators.

  • Contact Time/Space Velocity: The residence time of the reactants over the catalyst bed directly impacts conversion and selectivity.

Q4: What are the major by-products to watch for in the synthesis of this compound?

A4: Common by-products include pyrazine (from dealkylation), pyrazinamide (from hydration of the nitrile), and oxides of carbon (CO and CO2) from complete oxidation.[2][3] The formation of these by-products is often favored at non-optimal temperatures and reactant ratios.

Q5: How can I effectively purify this compound at a larger scale?

A5: Fractional distillation under reduced pressure is a common method for purifying this compound on a large scale. Crystallization can also be employed as a final purification step to achieve high-purity product suitable for pharmaceutical applications. The choice of purification method will depend on the impurity profile and the desired final product specifications.

Data Presentation: Process Parameters at Different Scales

The following table summarizes typical process parameters for the ammoxidation of 2-methylpyrazine to this compound at laboratory and pilot/industrial scales, based on available literature. It is important to note that these are representative values and will require optimization for specific equipment and process conditions.

Parameter Laboratory Scale (Microreactor) [4][7][8]Pilot/Industrial Scale (Fixed-Bed Reactor) [6]
Catalyst CrVPO/γ-Al2O3V-Ti-P based multi-component catalyst on SiO2
Temperature 350 - 540 °C (optimum ~480 °C)633 - 713 K (360 - 440 °C)
Molar Ratio (2-MP:NH3:Air) 1:6:Variable (O2 ratio optimized)1:2-12:8-60
Conversion of 2-Methylpyrazine ~71.5%>97.0%
Selectivity for this compound ~93.7%~90.3%
Yield of this compound 56 - 68%up to 88.5% (molar yield)
Product Purity Not specified>97.0%

Experimental Protocols

Catalyst Preparation (V-Ti-P based catalyst for Pilot Scale)

This protocol is adapted from the information provided in patent literature for a multi-component catalyst.[6]

Materials:

  • Vanadium source (e.g., Ammonium metavanadate)

  • Titanium source (e.g., Titanium tetrachloride)

  • Phosphorus source (e.g., Phosphoric acid)

  • Promoter elements (e.g., salts of Mn, Li)

  • Silica (B1680970) gel support

Procedure:

  • Prepare an aqueous solution of the vanadium, titanium, phosphorus, and promoter precursors. The exact molar ratios should be determined based on the desired catalyst formulation.

  • Impregnate the silica gel support with the prepared solution. Ensure thorough and uniform mixing.

  • Age the impregnated support for a specified period to allow for even distribution of the active components.

  • Dry the material to remove water.

  • Calcine the dried material in a furnace at a high temperature (e.g., 713–903 K) for 4-12 hours to form the final active catalyst.

Pilot-Scale Ammoxidation of 2-Methylpyrazine in a Fixed-Bed Reactor

This protocol is a generalized procedure based on typical industrial practices.

Equipment:

  • Fixed-bed reactor (material of construction suitable for high temperatures and corrosive environment)

  • Feed systems for 2-methylpyrazine, ammonia, and air

  • Pre-heater for vaporizing reactants

  • Condenser and collection system for the product stream

  • Analytical instrumentation for in-process control (e.g., Gas Chromatography)

Procedure:

  • Load the prepared catalyst into the fixed-bed reactor.

  • Heat the reactor to the desired reaction temperature (e.g., 360-440°C).

  • Initiate the flow of air and ammonia to the reactor to establish a stable atmosphere.

  • Vaporize the 2-methylpyrazine and introduce it into the reactant stream at the optimized molar ratio.

  • Continuously monitor the reaction temperature, pressure, and flow rates.

  • Collect the product stream after cooling and condensation.

  • Analyze the crude product using GC to determine conversion, selectivity, and yield.

  • The crude product can then be purified by fractional distillation under reduced pressure.

Mandatory Visualizations

Ammoxidation_Pathway 2-Methylpyrazine 2-Methylpyrazine Reactants + NH3 + O2 (Catalyst, Heat) 2-Methylpyrazine->Reactants This compound This compound Pyrazinamide Pyrazinamide This compound->Pyrazinamide Side Reaction (Hydration) Pyrazine Pyrazine CO_CO2 CO, CO2 Reactants->this compound Desired Reaction (Ammoxidation) Reactants->Pyrazine Side Reaction (Dealkylation) Reactants->CO_CO2 Side Reaction (Complete Oxidation)

Caption: Reaction pathway for the ammoxidation of 2-methylpyrazine.

Scale_Up_Workflow cluster_0 Lab Scale cluster_1 Pilot Scale cluster_2 Industrial Scale lab_synthesis Lab Synthesis (mg to g scale) process_dev Process Parameter Optimization lab_synthesis->process_dev analytical_dev Analytical Method Development process_dev->analytical_dev pilot_synthesis Pilot Plant Synthesis (kg scale) analytical_dev->pilot_synthesis Tech Transfer scale_up_study Scale-up Studies (Heat & Mass Transfer) pilot_synthesis->scale_up_study safety_assessment Safety Assessment (HAZOP) scale_up_study->safety_assessment industrial_prod Industrial Production (ton scale) safety_assessment->industrial_prod Tech Transfer process_validation Process Validation industrial_prod->process_validation gmp_manufacturing GMP Manufacturing process_validation->gmp_manufacturing

Caption: General workflow for scaling up chemical production.

Troubleshooting_Logic start Low Yield or High Impurities check_temp Check Temperature Control start->check_temp check_mixing Check Mixing Efficiency check_temp->check_mixing OK adjust_cooling Adjust Cooling/ Heating check_temp->adjust_cooling Deviation Found check_feed Check Feed Ratios check_mixing->check_feed OK adjust_agitator Adjust Agitator Speed/Design check_mixing->adjust_agitator Inefficient check_catalyst Check Catalyst Activity check_feed->check_catalyst OK optimize_ratios Re-optimize Feed Ratios check_feed->optimize_ratios Not Optimal regenerate_catalyst Regenerate/ Replace Catalyst check_catalyst->regenerate_catalyst Deactivated resolved Process Optimized check_catalyst->resolved OK adjust_cooling->resolved adjust_agitator->resolved optimize_ratios->resolved regenerate_catalyst->resolved

Caption: Troubleshooting logic for process optimization.

References

By-product analysis in the synthesis of pyrazinamide from Pyrazinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazinamide (B1679903) via the hydrolysis of pyrazinecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing pyrazinamide from this compound?

A1: The synthesis involves the controlled hydrolysis of the nitrile group (-CN) of this compound to a primary amide group (-CONH₂), yielding pyrazinamide. This reaction is typically carried out under alkaline conditions using a reagent like hydrogen peroxide.

Q2: What is the most common by-product in this synthesis, and how is it formed?

A2: The most common and significant by-product is pyrazinoic acid . It is formed when the hydrolysis reaction proceeds past the desired amide stage, further hydrolyzing the amide group of pyrazinamide to a carboxylic acid group (-COOH). This over-hydrolysis is a competing side reaction.

Q3: What are the critical process parameters that influence the formation of pyrazinoic acid?

A3: The formation of pyrazinoic acid is highly sensitive to the reaction conditions. The key parameters to control are:

  • pH: Higher pH (strongly alkaline conditions) significantly accelerates the hydrolysis of the amide to the carboxylic acid.

  • Temperature: Elevated temperatures can increase the rate of both the desired reaction and the formation of the pyrazinoic acid by-product.

  • Reaction Time: Prolonged reaction times increase the likelihood of over-hydrolysis to pyrazinoic acid.

  • Concentration of Hydrolyzing Agent: A high concentration of the hydrolyzing agent (e.g., hydroxide (B78521) ions) can favor the formation of the carboxylic acid.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High Levels of Pyrazinoic Acid By-product 1. Reaction pH is too high: Excessive alkalinity promotes the hydrolysis of the pyrazinamide product.- Carefully control the pH of the reaction mixture. For peroxide-mediated hydrolysis, maintaining a moderately alkaline pH (e.g., pH 9) is crucial. - Use a buffered system or perform a slow, controlled addition of the base.
2. Reaction temperature is too high: Increased temperature accelerates the rate of over-hydrolysis.- Perform the reaction at a lower, controlled temperature. For instance, a temperature of around 50°C is often cited for the partial hydrolysis of similar nitriles. - Ensure uniform heating and efficient stirring to avoid localized hot spots.
3. Extended reaction time: The longer the newly formed pyrazinamide is exposed to hydrolytic conditions, the more likely it is to convert to pyrazinoic acid.- Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC). - Quench the reaction as soon as the consumption of this compound is complete or the desired conversion to pyrazinamide is achieved.
Low Yield of Pyrazinamide 1. Incomplete reaction: The hydrolysis of the nitrile may not have gone to completion.- Increase the reaction time incrementally while monitoring for the formation of pyrazinoic acid. - Ensure the hydrolyzing agent is added in the correct stoichiometric amount and is of good quality.
2. Formation of other side products: While pyrazinoic acid is the primary by-product, other side reactions may occur.- Analyze the crude reaction mixture by GC-MS or LC-MS to identify any other significant impurities. - Adjust reaction conditions (solvent, catalyst, temperature) to disfavor the formation of these other by-products.
Presence of Unreacted this compound 1. Insufficient hydrolyzing agent: Not enough reagent was present to convert all the starting material.- Recalculate and verify the stoichiometry of your reagents. - Ensure the purity and concentration of the hydrolyzing agent.
2. Reaction conditions not optimal for nitrile hydrolysis: The conditions may be too mild.- Cautiously increase the temperature or the concentration of the hydrolyzing agent, while carefully monitoring for an increase in pyrazinoic acid formation.

By-product and Impurity Profile

The following table summarizes the key compounds to monitor during the synthesis of pyrazinamide from this compound.

Compound Chemical Name Molecular Formula Molecular Weight ( g/mol ) Role in Synthesis
PyrazinamidePyrazine-2-carboxamideC₅H₅N₃O123.11Desired Product
This compoundPyrazine-2-carbonitrileC₅H₃N₃105.10Starting Material [1][2][3][4]
Pyrazinoic AcidPyrazine-2-carboxylic acidC₅H₄N₂O₂124.10Primary By-product [1]

Analytical Methodologies

A robust analytical method is essential for monitoring the reaction progress and quantifying the product and by-products. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Experimental Protocol: HPLC Analysis

This protocol is a representative method for the simultaneous analysis of this compound, pyrazinamide, and pyrazinoic acid.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase: A mixture of a buffer and an organic solvent is typically used. For example, a mobile phase consisting of a phosphate (B84403) buffer (pH adjusted to the acidic range, e.g., pH 3.0-4.4) and methanol (B129727) or acetonitrile. A common starting ratio could be 92:8 or 80:20 (Buffer:Organic Solvent).[5][6][7]

  • Flow Rate: 1.0 mL/min.[5][7]

  • Detection Wavelength: UV detection at approximately 268-270 nm.[5][6][7]

  • Column Temperature: 35°C.[5]

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Carefully withdraw a small aliquot from the reaction mixture.

  • Quench the reaction immediately (e.g., by neutralization or cooling).

  • Dilute the sample with the mobile phase to a concentration within the linear range of the instrument.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peaks corresponding to this compound, pyrazinamide, and pyrazinoic acid based on the retention times of standard solutions.

  • Quantify the amount of each component by creating a calibration curve with known concentrations of pure standards.

Parameter Value
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.0) : Methanol (92:8 v/v)
Flow Rate 1.0 mL/min[5][7]
Detection UV at 268 nm[5]
Temperature 35°C[5]

Visualizations

Synthesis_Pathway Start This compound Product Pyrazinamide (Desired Product) Start->Product Controlled Hydrolysis Byproduct Pyrazinoic Acid (By-product) Product->Byproduct Over-hydrolysis (Side Reaction)

Caption: Reaction pathway for pyrazinamide synthesis and by-product formation.

Troubleshooting_Workflow Start High Pyrazinoic Acid Detected Check_pH Is pH > 9? Start->Check_pH Check_Temp Is Temperature > 60°C? Check_pH->Check_Temp No Reduce_pH Action: Reduce Base Concentration / Use Buffer Check_pH->Reduce_pH Yes Check_Time Is Reaction Time Excessive? Check_Temp->Check_Time No Reduce_Temp Action: Lower Reaction Temperature Check_Temp->Reduce_Temp Yes Reduce_Time Action: Monitor Reaction and Quench Earlier Check_Time->Reduce_Time Yes End Re-analyze Sample Check_Time->End No Reduce_pH->End Reduce_Temp->End Reduce_Time->End

Caption: Troubleshooting workflow for high pyrazinoic acid by-product.

References

Technical Support Center: Column Chromatography Purification of Pyrazinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the column chromatography purification of Pyrazinecarbonitrile and its derivatives.

Troubleshooting Guides

This section addresses common problems encountered during the purification process in a practical question-and-answer format.

Problem 1: Poor Separation or Co-elution of this compound and Impurities

Question: I am observing poor separation between my target this compound and closely related impurities. What steps can I take to improve resolution?

Answer: Poor separation is a frequent challenge due to the similar polarities of pyrazine (B50134) derivatives and potential byproducts like imidazoles.[1][2] Here are several strategies to enhance separation:

  • Optimize the Mobile Phase: The solvent system is critical for achieving good separation.[1]

    • Solvent Polarity: A common mobile phase is a binary mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a moderately polar solvent (e.g., ethyl acetate).[1][2][3] Systematically vary the ratio of these solvents to find the optimal polarity for elution.

    • Gradient Elution: If isocratic elution (constant solvent composition) fails, employ a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity. A shallow gradient is often more effective for separating compounds with similar retention times.[1][4]

    • Alternative Solvents: Consider replacing ethyl acetate (B1210297) with other solvents like dichloromethane (B109758) (DCM) or methyl t-butyl ether (MTBE) to alter the selectivity of the separation.[1]

  • Adjust the Stationary Phase:

    • Silica (B1680970) Gel Choice: Standard flash silica may not always provide the necessary resolution. Using silica gel with a higher surface area or smaller particle size can improve separation efficiency.[1][5]

    • Alternative Stationary Phases: If normal-phase chromatography on silica gel is ineffective, consider reverse-phase chromatography using a C18-bonded silica column.[1][3] This is particularly useful if the impurities are more or less polar than the target compound.

  • Sample Loading Technique:

    • Minimize Band Broadening: Dissolve the crude sample in a minimal amount of the initial mobile phase or a less polar solvent before loading it onto the column.[6] Using a highly polar solvent to dissolve the sample can lead to band spreading and poor separation.[7]

    • Dry Loading: For samples that are not readily soluble in the mobile phase, dry loading is an excellent alternative.[6] This involves pre-adsorbing the sample onto a small amount of silica gel, which is then carefully added to the top of the column.[6]

Problem 2: Streaking or Tailing of the Product Band

Question: My this compound product is streaking down the column instead of moving as a tight band. What causes this and how can I fix it?

Answer: Streaking or tailing leads to broader peaks, reduced resolution, and lower purity of the collected fractions.[6] The primary causes and their solutions are:

  • Column Overloading: Applying too much sample for the amount of stationary phase is a common cause of streaking.[8]

    • Solution: Reduce the amount of crude product loaded onto the column. A general rule of thumb is to use a silica gel to sample mass ratio of at least 30:1.

  • Inappropriate Sample Solvent: As mentioned previously, dissolving the sample in a solvent that is too strong (too polar in normal-phase chromatography) can cause streaking.[7][8]

    • Solution: Use the weakest possible solvent to dissolve the sample, ideally the initial mobile phase.[6] If necessary, use the dry loading technique.[6]

  • Compound Interaction with Silica: The slightly acidic nature of silica gel can sometimes lead to strong interactions with basic compounds like pyrazines, causing tailing.[8]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[8] It is crucial to first test this on a TLC plate to ensure it improves the spot shape.

Problem 3: Low Yield of Purified this compound

Question: After column chromatography, the yield of my purified this compound is significantly lower than expected. What are the potential reasons?

Answer: Low recovery can be attributed to several factors during the purification process:

  • Product Decomposition on Silica: Some compounds are unstable on silica gel and can degrade during chromatography.[9]

    • Solution: To check for stability, spot your compound on a TLC plate, let it sit for an extended period (e.g., an hour), and then develop it. If a new spot appears or the original spot diminishes, your compound may be degrading. In such cases, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel.[9]

  • Irreversible Adsorption: The product may be too polar for the chosen solvent system and could be irreversibly adsorbed onto the stationary phase.[9]

    • Solution: Ensure your mobile phase is polar enough to elute the compound. If your product is not moving from the baseline on a TLC plate even with a relatively polar solvent system, you may need to switch to a more polar mobile phase or consider reverse-phase chromatography.

  • Improper Fraction Collection: The product may have eluted faster or slower than anticipated, leading to collection in the wrong fractions.

    • Solution: Monitor the elution process closely using Thin Layer Chromatography (TLC) for all collected fractions to accurately identify which ones contain the desired product.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my this compound purification?

A1: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate. A commonly effective starting point for pyrazine derivatives is a mixture of hexane and ethyl acetate.[2][3] You can screen different ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) using TLC to find the optimal separation between your product and impurities.

Q2: What is the recommended procedure for packing a silica gel column?

A2: Proper column packing is essential to avoid channels and cracks that lead to poor separation.[6] A standard wet packing method is as follows:

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Fill the column with the initial, least polar eluent.

  • Slowly pour a slurry of silica gel in the same eluent into the column, gently tapping the side to ensure even packing.

  • Allow the silica to settle, ensuring no air bubbles are trapped.

  • Add another layer of sand on top of the packed silica to prevent disturbance when adding more solvent or the sample.[6]

Q3: Can I reuse my chromatography column?

A3: While it is technically possible to flush a column with a strong solvent and reuse it, it is generally not recommended for high-purity applications. Residual impurities from a previous run can co-elute and contaminate your current purification. For achieving high purity, especially in drug development, using a fresh column for each purification is best practice.

Q4: My compound is visible on the TLC plate but not after eluting from the column. What could be the issue?

A4: This could be due to several reasons:

  • Decomposition: The compound might be unstable on the larger amount of silica in the column over a longer period.[9]

  • Dilution: The compound may have eluted, but it is too dilute in the collected fractions to be detected by your analytical method.[9] Try concentrating a few fractions where you expect the compound to be and re-analyze.

  • Eluted in the Solvent Front: If the compound is very non-polar for the chosen solvent system, it might have eluted very quickly with the solvent front.[9] Always check the first few fractions.

Data Presentation

Table 1: Typical Mobile Phase Systems for this compound Purification

Stationary PhaseMobile Phase SystemGradient Profile ExampleApplication Notes
Silica GelHexane / Ethyl AcetateStart with 5% Ethyl Acetate in Hexane, gradually increase to 30% Ethyl Acetate.A common starting point for many pyrazine derivatives.[2][3]
Silica GelDichloromethane / MethanolStart with 100% Dichloromethane, gradually increase to 5% Methanol.Useful for more polar this compound analogues.
C18-Bonded SilicaAcetonitrile / WaterStart with 10% Acetonitrile in Water, gradually increase to 70% Acetonitrile.[10][11]Suitable for reverse-phase purification. A buffer may be needed for pH control.
Silica GelHexane / MTBEIsocratic elution with 10-20% MTBE in Hexane.An alternative to Ethyl Acetate that can offer different selectivity.[1]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Poor Separation Incorrect mobile phase polarity.[1]Optimize solvent ratio using TLC; employ a shallow gradient elution.[1][4]
Column overloading.Reduce the amount of sample loaded.
Ineffective stationary phase.Try high-surface-area silica or switch to reverse-phase (C18).[1][3]
Streaking/Tailing Sample dissolved in a strong solvent.[7]Dissolve the sample in the mobile phase or use dry loading.[6]
Acidic silica interaction.[8]Add a basic modifier like triethylamine (0.1-1%) to the eluent.[8]
Column overloading.[8]Decrease the sample load.
Low Yield Compound decomposition on silica.[9]Test for stability on TLC; use a neutral stationary phase like alumina.[9]
Irreversible adsorption.Increase the polarity of the mobile phase.
Inaccurate fraction collection.Monitor all fractions with TLC.

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography

  • TLC Analysis: Determine the optimal mobile phase by testing various solvent systems (e.g., hexane/ethyl acetate mixtures) on a TLC plate. Aim for an Rf value of 0.2-0.4 for the this compound.

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column as described in FAQ Q2, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude this compound product in a minimal volume of the initial mobile phase. Carefully apply the solution to the top of the silica bed. Alternatively, perform a dry loading by adsorbing the product onto a small amount of silica gel and adding this to the column.

  • Elution: Begin elution with the initial mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent. Maintain a consistent flow rate.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in numbered test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Optimize Solvent System) pack Pack Column (Silica Gel Slurry) tlc->pack load Load Crude Sample (Wet or Dry Loading) pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC) collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions isolate Isolate Product (Solvent Evaporation) combine->isolate end end isolate->end Purified This compound

Caption: A typical workflow for the column chromatography purification of this compound.

troubleshooting_workflow start Start Purification check_separation Observe Poor Separation? start->check_separation check_streaking Observe Streaking? check_separation->check_streaking No optimize_solvent Optimize Mobile Phase (Gradient/Solvent Ratio) check_separation->optimize_solvent Yes check_yield Low Yield? check_streaking->check_yield No reduce_load Reduce Sample Load check_streaking->reduce_load Yes check_stability Check Compound Stability (TLC Test) check_yield->check_stability Yes success Successful Purification check_yield->success No change_stationary_phase Change Stationary Phase (e.g., Reverse Phase) optimize_solvent->change_stationary_phase check_loading Review Loading Technique (Dry Load/Minimal Solvent) change_stationary_phase->check_loading check_loading->check_streaking add_modifier Add Basic Modifier (e.g., Triethylamine) reduce_load->add_modifier add_modifier->check_loading increase_polarity Increase Eluent Polarity check_stability->increase_polarity increase_polarity->success

Caption: A decision tree for troubleshooting common issues in this compound purification.

References

Technical Support Center: Recrystallization of Pyrazinecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the recrystallization of pyrazinecarbonitrile derivatives, a crucial purification step for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a new this compound derivative?

A1: The first and most critical step is solvent selection. The ideal solvent should dissolve the this compound derivative sparingly or not at all at room temperature but show high solubility at an elevated temperature. A preliminary solvent screening with small amounts of your compound in various solvents is highly recommended to observe these solubility characteristics.

Q2: Which solvents are commonly used for the recrystallization of this compound derivatives?

A2: The choice of solvent is highly dependent on the specific derivative's polarity. Common choices include:

  • Alcohols (Ethanol, Methanol, Isopropanol): Often effective for moderately polar this compound derivatives.

  • Esters (Ethyl Acetate): A good option for a range of polarities.

  • Ketones (Acetone): A versatile solvent with a low boiling point.

  • Aprotic Polar Solvents (DMF, DMSO): Can be used for derivatives that are difficult to dissolve in other solvents, sometimes in combination with an anti-solvent.[1]

  • Mixed Solvent Systems: Combinations like ethanol (B145695)/water or ethyl acetate (B1210297)/hexane (B92381) are frequently used to achieve the desired solubility gradient.

Q3: How can I induce crystallization if no crystals form upon cooling?

A3: If crystals do not form spontaneously, the solution may be supersaturated. Several techniques can be employed to induce crystallization:

  • Seed Crystals: Introduce a tiny crystal of the pure compound into the solution.

  • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus.

  • Cooling: Further cool the solution in an ice bath.

  • Reducing Solvent Volume: If too much solvent was added, carefully evaporate some of it and allow the solution to cool again.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization of this compound derivatives.

Problem: The compound "oils out" instead of crystallizing.

Cause: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities present, which can depress the melting point.[2][3]

Solutions:

  • Add more solvent: The concentration of the solute might be too high. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool slowly.

  • Lower the cooling temperature: Try cooling the solution more slowly to encourage crystal nucleation over oil formation.

  • Change the solvent or solvent system: Select a solvent with a lower boiling point or try a different mixed solvent system. For instance, if you are using a single solvent, introducing an anti-solvent might help.

Problem: The recrystallization yield is very low.

Cause: A low yield can result from several factors:

  • Using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor.[3]

  • Premature crystallization during hot filtration.

  • The compound having some solubility in the cold solvent.

Solutions:

  • Minimize solvent usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Preheat the filtration apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask.

  • Cool the solution thoroughly: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal formation before filtration.

  • Recover a second crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.

Data Presentation

Table 1: Solubility of Selected this compound Derivatives

CompoundSolventTemperature (°C)Solubility ( g/100 mL)Notes
2-PyrazinecarbonitrileWaterRoom TemperatureSlightly solubleQualitative
2-PyrazinecarbonitrileAcetonitrileRoom TemperatureSlightly solubleQualitative
2-PyrazinecarbonitrileChloroformRoom TemperatureSlightly solubleQualitative
3-Aminopyrazine-2-carboxylic acidMethanolRoom TemperatureSlightly soluble[1]
3-Aminopyrazine-2-carboxylic acidDMSORoom TemperatureSparingly soluble[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a 3-Aminopyrazine-2-carbonitrile (B1269731) Derivative

Objective: To purify a solid 3-aminopyrazine-2-carbonitrile derivative using ethanol.

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point. Add the minimum amount of hot ethanol to the Erlenmeyer flask to just dissolve the solid completely with gentle swirling.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Mixed-Solvent Recrystallization using Ethyl Acetate and Hexane

Objective: To purify a this compound derivative using a mixed-solvent system.

Methodology:

  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethyl acetate (the "good" solvent) in an Erlenmeyer flask.

  • Inducing Crystallization: While the solution is still hot, add hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethyl acetate/hexane mixture.

  • Drying: Dry the purified crystals.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool Yes hot_filtration->cool No ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A generalized workflow for the recrystallization of this compound derivatives.

Troubleshooting_Tree Recrystallization Troubleshooting Guide start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Check supersaturated Supersaturated? no_crystals->supersaturated Check high_temp Solvent BP > Compound MP? oiling_out->high_temp Check impure Highly impure? oiling_out->impure Check excess_solvent Too much solvent used? low_yield->excess_solvent premature_crystallization Premature crystallization? low_yield->premature_crystallization reduce_solvent Reduce solvent volume and re-cool too_much_solvent->reduce_solvent Yes induce_crystallization Induce crystallization: - Seed crystal - Scratch flask supersaturated->induce_crystallization Yes change_solvent Use lower boiling point solvent high_temp->change_solvent Yes add_more_solvent Add more solvent and cool slowly impure->add_more_solvent Possible reduce_solvent_yield Concentrate mother liquor for a second crop excess_solvent->reduce_solvent_yield Yes preheat_funnel Preheat filtration apparatus premature_crystallization->preheat_funnel Yes

References

Technical Support Center: Pyrazinecarbonitrile Handling and Safety

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pyrazinecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, it is mandatory to use the following PPE:

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles are necessary.[4]

  • Hand Protection: Wear impervious protective gloves.[5]

  • Body Protection: Use protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: In areas with inadequate ventilation or risk of inhalation, a NIOSH-approved respirator with an appropriate filter (such as a dust mask type N95 or a type ABEK respirator filter) should be used.[3]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area.[4][5] Keep the container tightly sealed and store it locked up.[1][4] It is also advised to store it away from incompatible materials and foodstuff containers.[5]

Q4: How should I handle this compound during my experiments?

A4: Handle this compound in a well-ventilated area or outdoors.[4][5] Avoid any direct contact with the skin and eyes, and do not inhale its vapor or mist.[4] It is strictly prohibited to eat, drink, or smoke in the work area.[4][5] After handling, wash your hands and any exposed skin thoroughly.[4][5]

Q5: What should I do in case of an accidental spill?

A5: In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[4] Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or earth.[4][5] Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[4] Prevent the spill from entering drains or water courses.[4][5]

Q6: What are the first-aid measures for exposure to this compound?

A6:

  • General Advice: In all cases of exposure, consult a physician and provide them with the Safety Data Sheet (SDS).[4]

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] If skin irritation develops, seek medical advice.[1]

  • Eye Contact: Rinse the eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing for at least 15 minutes.[4] Consult a physician.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Skin or eye irritation after handling. Direct contact with this compound.Immediately follow the first-aid procedures for skin and eye contact. Review handling procedures and ensure proper PPE is being used.
A strong chemical odor is noticeable in the lab. Inadequate ventilation or a possible spill.Cease all work, check for any spills, and ensure the ventilation system is functioning correctly. If the odor persists, evacuate the area and inform the safety officer.
The compound has solidified. Storage temperature is below its melting point (18-20°C).Gently warm the container in a water bath to a temperature slightly above its melting point. Ensure the container is securely closed during this process.

Quantitative Data Summary

Property Value Reference
Molecular Weight 105.10 g/mol
Melting Point 18-20 °C[4]
Boiling Point 87 °C at 8 hPa[4]
Flash Point 97 °C (closed cup)[3][4]
Density 1.174 g/cm³ at 25 °C[4]

Experimental Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures a Review Safety Data Sheet (SDS) b Ensure Proper Ventilation a->b c Wear Required PPE (Gloves, Goggles, Lab Coat) b->c d Weigh/Measure in a Fume Hood c->d e Perform Experiment d->e f Avoid Inhalation and Contact e->f k Spill e->k If Spill Occurs l Exposure e->l If Exposure Occurs g Decontaminate Work Area f->g h Dispose of Waste in Designated Hazardous Waste Container g->h i Remove and Dispose of PPE Properly h->i j Wash Hands Thoroughly i->j n Evacuate and Notify Supervisor k->n m Follow First-Aid Measures l->m

Caption: Workflow for Safe Handling of this compound

References

Technical Support Center: Degradation Pathways of Pyrazinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of pyrazinecarbonitrile. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Disclaimer: Direct experimental studies on the degradation pathways of this compound are limited in publicly available scientific literature. The information provided here is based on general chemical principles of similar compounds and available data on this compound's properties and reactions. Experimental validation is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on the chemical structure of this compound, the most probable degradation pathways involve the hydrolysis of the nitrile group and potential degradation of the pyrazine (B50134) ring under harsh conditions.

  • Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in two main stages: first, the conversion of the nitrile to pyrazinamide (B1679903), and second, the hydrolysis of the amide to pyrazinoic acid.[1][2][3]

  • Thermal Degradation: At elevated temperatures, particularly under fire conditions, this compound is expected to decompose, forming hazardous products such as carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide.[1] The pyrazine ring itself may be released or decompose at high temperatures.[4][5]

Q2: What are the expected major degradation products of this compound?

The primary expected degradation products from hydrolysis are:

  • Pyrazinamide: The intermediate product from the partial hydrolysis of the nitrile group.

  • Pyrazinoic acid: The final product from the complete hydrolysis of the nitrile group.[2]

Under forceful thermal degradation, a complex mixture of smaller molecules would be expected, including gaseous products.

Q3: How should I store this compound to minimize degradation?

To ensure the stability of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere and at room temperature.[6] It should be protected from moisture and strong oxidizing agents.[1]

Q4: What analytical methods are suitable for monitoring the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for analyzing pyrazines and their degradation products.[7][8]

  • HPLC: Useful for separating and quantifying this compound and its non-volatile degradation products like pyrazinamide and pyrazinoic acid. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of water and acetonitrile) and UV detection is a common starting point.[9]

  • GC-MS: Ideal for identifying and quantifying volatile and semi-volatile compounds. It can be used to detect the parent compound and potential volatile degradation products.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of unknown degradation products.[7]

Troubleshooting Guides

Problem 1: I am observing a new peak in my HPLC chromatogram during my experiment with this compound in an aqueous solution.

  • Possible Cause: This new peak could be a degradation product, most likely pyrazinamide or pyrazinoic acid, formed via hydrolysis.

  • Troubleshooting Steps:

    • Confirm Identity: If available, run analytical standards of pyrazinamide and pyrazinoic acid to compare retention times with the new peak.

    • LC-MS Analysis: If standards are not available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. The expected m/z for pyrazinamide is [M+H]⁺ = 124.05 and for pyrazinoic acid is [M+H]⁺ = 125.03.

    • Control Experiment: Run a control experiment with this compound in a non-aqueous solvent under the same conditions to see if the peak still appears. Its absence would support hydrolysis as the cause.

Problem 2: My this compound sample has changed color (e.g., turned yellow) over time.

  • Possible Cause: Color change can indicate the formation of impurities or degradation products. This could be due to exposure to air, light, or moisture.

  • Troubleshooting Steps:

    • Purity Check: Re-analyze the sample using a suitable analytical method like HPLC or GC to determine the purity and identify any new peaks.

    • Storage Conditions: Review your storage procedures. Ensure the container is properly sealed and, if necessary, purged with an inert gas like nitrogen or argon before sealing. Store in a dark place if light sensitivity is suspected.

    • Purification: If the purity has significantly decreased, consider purifying the material before use, for example, by recrystallization or chromatography.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₃N₃
Molecular Weight 105.10 g/mol
Appearance Clear colorless to yellow liquid[6]
Melting Point 18-20 °C[6]
Boiling Point 87 °C at 6 mmHg[6]
Density 1.174 g/mL at 25 °C[6]
Solubility Slightly soluble in water[6]
Flash Point 97 °C (closed cup)

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study (Hydrolysis)

This protocol outlines a general approach to studying the hydrolytic degradation of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid.

    • Basic Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide.

    • Neutral Hydrolysis: Add a known volume of the stock solution to purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). Protect the samples from light.

  • Sampling and Analysis: At each time point, withdraw an aliquot of the sample. Neutralize the acidic and basic samples if necessary. Dilute the sample to a suitable concentration and analyze by a validated HPLC method to determine the amount of remaining this compound and the formation of any degradation products.

Protocol 2: General Procedure for Photostability Testing

This protocol provides a general method for assessing the photostability of this compound.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration. Prepare a control sample and wrap it in aluminum foil to protect it from light.

  • Light Exposure: Place the test sample in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

  • Incubation: Expose the sample to a specific illumination level (e.g., 1.2 million lux hours) and a specific near-UV energy level (e.g., 200 watt hours/square meter). Maintain the control sample at the same temperature in the dark.

  • Analysis: After the exposure period, analyze both the exposed sample and the control sample by a validated HPLC method to quantify any degradation.

Mandatory Visualization

Below is a proposed pathway for the hydrolysis of this compound.

G This compound This compound h2o_h_plus + H₂O, H⁺ or OH⁻ This compound->h2o_h_plus pyrazinamide Pyrazinamide (Intermediate) h2o_h_plus->pyrazinamide h2o_h_plus_2 + H₂O, H⁺ or OH⁻ pyrazinamide->h2o_h_plus_2 pyrazinoic_acid Pyrazinoic Acid (Final Product) h2o_h_plus_2->pyrazinoic_acid

Caption: Proposed hydrolysis pathway of this compound.

References

Technical Support Center: Moisture Sensitivity in Pyrazinecarbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the moisture sensitivity of reactions involving pyrazinecarbonitrile. Adherence to anhydrous techniques is critical for successful outcomes, as the presence of water can lead to undesired hydrolysis, impacting reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect reactions with this compound?

A1: Moisture can lead to the hydrolysis of the nitrile group (-CN) in this compound, converting it first to pyrazinamide (B1679903) and subsequently to pyrazinecarboxylic acid.[1][2] This side reaction consumes the starting material, reduces the yield of the desired product, and introduces impurities that may be difficult to separate.

Q2: What are the primary byproducts formed due to moisture contamination?

A2: The primary byproduct of this compound hydrolysis is pyrazinamide, which can be further hydrolyzed to pyrazinecarboxylic acid under acidic or basic conditions with prolonged heating.[1][3]

Q3: How can I detect the presence of hydrolysis byproducts in my reaction mixture?

A3: Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress and the presence of more polar byproducts like pyrazinamide and pyrazinecarboxylic acid. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a suitable method. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and a buffered aqueous solution can effectively separate this compound from its more polar hydrolysis products.[4][5]

Q4: What is the acceptable level of moisture for reactions involving this compound?

A4: While there is no universal threshold, for most moisture-sensitive reactions, including those with this compound, it is crucial to use anhydrous solvents (water content < 50 ppm) and reagents. The impact of water is stoichiometric, meaning even small amounts can significantly affect the yield.

Q5: How should I properly store and handle this compound to prevent moisture absorption?

A5: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place. It is advisable to handle the compound in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Desired Product Hydrolysis of this compound: Significant moisture present in the reaction.Ensure Anhydrous Conditions: 1. Thoroughly dry all glassware in an oven (120°C for at least 4 hours) or by flame-drying under vacuum.[6] 2. Use freshly distilled or commercially available anhydrous solvents.[6] 3. Handle all reagents and solvents under an inert atmosphere (nitrogen or argon).[7]
Improper Reagent Handling: this compound or other reagents were exposed to air.Inert Atmosphere Techniques: Use Schlenk lines or a glovebox for all manipulations.[7] Transfer reagents using dry syringes or cannulas.[8]
Presence of Unexpected Byproducts Formation of Pyrazinamide/Pyrazinecarboxylic Acid: Hydrolysis due to residual water.Monitor Reaction Progress: Use TLC or HPLC to monitor the formation of polar byproducts.[4] If hydrolysis is detected, consider stopping the reaction earlier or re-optimizing the conditions with stricter moisture control.
Degradation of Reagents: Other reagents in the reaction may also be moisture-sensitive.Verify Reagent Quality: Ensure all reagents are anhydrous and of high purity.
Inconsistent Reaction Results Variable Moisture Content: Inconsistent levels of moisture between different reaction setups.Standardize Anhydrous Protocol: Implement a consistent and rigorous protocol for drying glassware, handling solvents, and setting up reactions under an inert atmosphere for all experiments.

Quantitative Data Summary

The following table provides a representative summary of the potential impact of water content on the yield of a hypothetical reaction where this compound is a key reactant. Note: This data is illustrative and the actual effect will depend on the specific reaction conditions.

Water Content in Solvent (ppm)Theoretical Molar Equivalents of Water*Expected Yield of Desired Product (%)Purity of Crude Product (%)
< 10< 0.005> 95> 98
500.02585 - 9590 - 98
1000.0570 - 8580 - 90
2500.12550 - 7060 - 80
5000.25< 50< 60

*Based on a hypothetical 1M solution of this compound.

Experimental Protocols

Protocol 1: General Procedure for Handling this compound in a Moisture-Sensitive Reaction

This protocol outlines the essential steps for setting up a reaction under anhydrous conditions.

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) must be thoroughly dried in an oven at a minimum of 120°C for at least 4 hours. Alternatively, the assembled apparatus can be flame-dried under a high vacuum and then cooled under a positive pressure of an inert gas (nitrogen or argon).[6]

  • Inert Atmosphere Setup: The reaction should be conducted under a positive pressure of nitrogen or argon. This is typically achieved using a Schlenk line or a glovebox.[7][8] A bubbler filled with mineral oil should be used to monitor the gas flow and prevent the entry of air.[8]

  • Solvent and Reagent Preparation: Use only freshly distilled or commercially available anhydrous solvents. Anhydrous solvents should be stored over molecular sieves.[9] this compound and other solid reagents should be dried in a vacuum desiccator over a suitable drying agent before use.

  • Reagent Transfer: Liquid reagents should be transferred using dry, gas-tight syringes. Solid reagents should be added under a positive flow of inert gas or in a glovebox.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (using a dry syringe) for analysis by TLC or HPLC.

Protocol 2: Analytical Method for Monitoring this compound Hydrolysis by HPLC

This method can be used to separate and quantify this compound, pyrazinamide, and pyrazinecarboxylic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution can be employed for optimal separation.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be: 0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-20 min (95-5% B), 20-25 min (5% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Expected Elution Order: Pyrazinecarboxylic acid (most polar, elutes first), followed by pyrazinamide, and then this compound (least polar, elutes last).

Visualizations

Hydrolysis_Pathway This compound This compound Pyrazinamide Pyrazinamide This compound->Pyrazinamide + H2O Pyrazinecarboxylic_Acid Pyrazinecarboxylic Acid Pyrazinamide->Pyrazinecarboxylic_Acid + H2O (acid/base, heat)

Caption: Hydrolysis pathway of this compound in the presence of water.

Anhydrous_Reaction_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring Dry_Glassware Oven/Flame Dry Glassware Assemble_Apparatus Assemble Apparatus Under Inert Gas Dry_Glassware->Assemble_Apparatus Dry_Solvents Use Anhydrous Solvents Add_Reagents Add Reagents via Syringe/Glovebox Dry_Solvents->Add_Reagents Dry_Reagents Dry Reagents Dry_Reagents->Add_Reagents Assemble_Apparatus->Add_Reagents Run_Reaction Run Reaction at Desired Temperature Add_Reagents->Run_Reaction Monitor Monitor by TLC/HPLC Run_Reaction->Monitor

Caption: Workflow for setting up a moisture-sensitive reaction.

Troubleshooting_Logic rect_node rect_node Start Low Yield or Impurities? Check_Moisture Moisture Contamination Suspected? Start->Check_Moisture Check_Reagents Reagents Anhydrous? Check_Moisture->Check_Reagents Yes Optimize Re-optimize Reaction Check_Moisture->Optimize No Check_Glassware Glassware Properly Dried? Check_Reagents->Check_Glassware Yes Implement_Anhydrous Implement Rigorous Anhydrous Protocol Check_Reagents->Implement_Anhydrous No Check_Atmosphere Inert Atmosphere Maintained? Check_Glassware->Check_Atmosphere Yes Check_Glassware->Implement_Anhydrous No Check_Atmosphere->Implement_Anhydrous No Check_Atmosphere->Optimize Yes

Caption: Troubleshooting logic for this compound reactions.

References

Validation & Comparative

A Comparative Guide to Pyrazinamide Synthesis: Pyrazinecarbonitrile and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazinamide (B1679903), a cornerstone drug in tuberculosis treatment, is of paramount importance. The choice of precursor is a critical decision that influences yield, purity, cost, and environmental impact. This guide provides an objective comparison of pyrazinecarbonitrile against alternative precursors for pyrazinamide synthesis, supported by experimental data and detailed protocols.

This document delves into the common synthetic routes to pyrazinamide, evaluating the advantages and disadvantages of each starting material. We will explore the synthesis from this compound, pyrazine-2-carboxylic acid, methyl pyrazinoate, and pyrazine-2,3-dicarboxylic acid.

At a Glance: Comparison of Pyrazinamide Precursors

PrecursorSynthetic RouteKey ReagentsReported YieldKey AdvantagesKey Disadvantages
This compound Partial HydrolysisAcid or base catalystHigh (qualitative)Potentially high-yielding route.Requires controlled conditions to avoid over-hydrolysis to the carboxylic acid. Specific quantitative yield data for pyrazinamide is not readily available in cited literature.
Pyrazine-2-carboxylic acid Acylation followed by AmmonolysisThionyl chloride (or other activating agent), Ammonia (B1221849)>80% (for derivatives)High yields reported for analogous reactions. A well-established method for amide formation.Requires the use of hazardous reagents like thionyl chloride.
Methyl Pyrazinoate AmmonolysisAmmoniaHigh (qualitative)Direct conversion to the amide.Requires pressure and elevated temperatures. Specific quantitative yield data is not readily available in cited literature.
Pyrazine-2,3-dicarboxylic acid Reaction with Urea (B33335)UreaGood (qualitative)One-step process from a readily available starting material.High temperatures are required, and the reaction can be vigorous. Specific quantitative yield is not consistently reported.

Synthetic Pathways and Experimental Protocols

This section details the experimental procedures for the synthesis of pyrazinamide from each of the discussed precursors.

From this compound via Partial Hydrolysis

The synthesis of pyrazinamide from this compound involves the controlled hydrolysis of the nitrile group to an amide. This method is reported to be a high-yielding procedure compared to the direct amidation of the pyrazine (B50134) ring.[1]

Experimental Protocol:

A detailed experimental protocol with specific quantitative yields for the synthesis of the parent pyrazinamide from this compound is not extensively available in the reviewed literature. However, a general procedure for the partial hydrolysis of a substituted this compound is described for the synthesis of 3-chloropyrazine-2-carboxamide (B1267238) from 3-chloro-pyrazine-2-carbonitrile.[1] This involves controlled conditions with respect to pH and temperature to favor the formation of the amide over the carboxylic acid.

Logical Workflow for Pyrazinamide Synthesis from this compound:

This compound This compound Pyrazinamide Pyrazinamide This compound->Pyrazinamide Partial Hydrolysis (Controlled pH and Temperature)

Caption: Synthesis of Pyrazinamide from this compound.

From Pyrazine-2-carboxylic acid

This is a common and high-yielding route for the synthesis of pyrazinamide derivatives.[2][3] The carboxylic acid is first converted to a more reactive species, such as an acyl chloride, which is then reacted with ammonia.

Experimental Protocol:

  • Step 1: Synthesis of Pyrazine-2-carbonyl chloride: To a round bottom flask containing pyrazine-2-carboxylic acid (0.10 mol) in methylene (B1212753) chloride (100 mL), add a catalytic amount of N,N-dimethylformamide (DMF).[3] Cool the mixture in an ice bath with stirring. Slowly add thionyl chloride (0.40 mol) to the flask, controlling the rate of addition to maintain the reaction temperature.[3] After the addition is complete, reflux the mixture for 8 hours.[3] The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude pyrazine-2-carbonyl chloride.

  • Step 2: Synthesis of Pyrazinamide: The crude pyrazine-2-carbonyl chloride is dissolved in a suitable solvent and reacted with an excess of ammonia to yield pyrazinamide.

Reaction Workflow for Pyrazinamide Synthesis from Pyrazine-2-carboxylic acid:

PyrazinecarboxylicAcid Pyrazine-2-carboxylic acid AcylChloride Pyrazine-2-carbonyl chloride PyrazinecarboxylicAcid->AcylChloride SOCl2, cat. DMF Pyrazinamide Pyrazinamide AcylChloride->Pyrazinamide NH3

Caption: Synthesis of Pyrazinamide from Pyrazine-2-carboxylic acid.

From Methyl Pyrazinoate

The ammonolysis of methyl pyrazinoate is a direct method for the synthesis of pyrazinamide. This process typically involves treating the ester with ammonia under pressure and at an elevated temperature.

Experimental Protocol:

Conceptual Workflow for Pyrazinamide Synthesis from Methyl Pyrazinoate:

MethylPyrazinoate Methyl Pyrazinoate Pyrazinamide Pyrazinamide MethylPyrazinoate->Pyrazinamide Ammonolysis (NH3) (Heat, Pressure)

Caption: Synthesis of Pyrazinamide from Methyl Pyrazinoate.

From Pyrazine-2,3-dicarboxylic acid

This method provides a direct, one-step synthesis of pyrazinamide from pyrazine-2,3-dicarboxylic acid by heating it with urea.[6]

Experimental Protocol:

An equimolecular mixture of pyrazine-2,3-dicarboxylic acid and urea is heated in a reaction vessel.[6] The mixture melts and effervesces as the reaction proceeds. The temperature is then raised to complete the reaction.[6] For instance, a mixture of 84 parts of pyrazine-2,3-dicarboxylic acid and 90 parts of urea can be refluxed in ortho-dichlorobenzene.[6] The product, pyrazinamide, can be collected as a sublimate. Alternatively, the mono-ammonium salt of pyrazine-2,3-dicarboxylic acid can be heated with an equimolecular amount of urea.[6] The reaction mixture is gradually heated to about 188-195°C until the reaction is complete.[6]

Reaction Pathway for Pyrazinamide Synthesis from Pyrazine-2,3-dicarboxylic acid:

PyrazineDicarboxylicAcid Pyrazine-2,3-dicarboxylic acid Pyrazinamide Pyrazinamide PyrazineDicarboxylicAcid->Pyrazinamide Urea, Heat

Caption: Synthesis of Pyrazinamide from Pyrazine-2,3-dicarboxylic acid.

Conclusion

The selection of a precursor for pyrazinamide synthesis is a multifaceted decision. While pyrazine-2-carboxylic acid offers a well-documented and high-yielding route, it involves the use of hazardous reagents. The synthesis from pyrazine-2,3-dicarboxylic acid is an attractive one-step process, although it requires high temperatures. The route from methyl pyrazinoate is direct but often necessitates high pressure. This compound presents a potentially efficient pathway via controlled hydrolysis, though more detailed and quantitative experimental data for the synthesis of the parent pyrazinamide would be beneficial for a complete comparative assessment.

For researchers and drug development professionals, the optimal choice will depend on a careful evaluation of factors including scale, available equipment, cost of starting materials, and safety considerations. Further research into optimizing the conditions for the partial hydrolysis of this compound could solidify its position as a leading precursor for the large-scale, efficient production of pyrazinamide.

References

The Influence of Pyrazine-Based Ligands on MOF Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Metal-Organic Frameworks (MOFs) with tailored properties is a key focus. The selection of organic linkers is a critical determinant of the final material's performance. This guide provides a comparative study of pyrazine-based ligands in MOF performance, offering insights into their impact on gas adsorption, catalysis, and sensing applications, supported by experimental data.

Pyrazine (B50134), a nitrogen-containing heterocyclic aromatic compound, and its derivatives are versatile building blocks for MOFs. The presence of nitrogen atoms in the pyrazine ring can introduce additional coordination sites, basicity, and specific interactions with guest molecules, thereby influencing the MOF's overall performance. This guide compares the effects of different pyrazine-based ligands on the functional properties of MOFs.

Comparative Performance Data

The performance of MOFs is intrinsically linked to the structure and functionality of their organic linkers. The following tables summarize the quantitative performance data of MOFs constructed with various pyrazine-based ligands in different applications.

Gas Adsorption Properties

The porosity and surface chemistry of MOFs are crucial for their application in gas storage and separation. Pyrazine-based ligands can enhance the affinity of MOFs for specific gases like CO2 through Lewis acid-base interactions.

MOFLigandMetal NodeBET Surface Area (m²/g)Gas UptakeSelectivity
py-MOF-74cPyrazineMgNot ReportedCO2: High uptakeCO2/CH4: 598, CO2/N2: 471[1]
Pyrazine-functionalized Co-MOF-74Pyrazine (post-synthesis modification)CoNot ReportedCO2: 1.26 mmol/g (at 0.4 mbar, 298 K)[2]Not Reported
Zn2(TCPP)(DPB) Isomer 12,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (TCPP)Zn1324[3][4]Not ReportedFavorable for C3H8/C3H6 over CH4[3][4]
Zn2(TCPP)(DPB) Isomer 22,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (TCPP)Zn1247[3][4]Not ReportedFavorable for C3H8/C3H6 over CH4[3][4]
COF-H12,3,5,6-tetrakis(4-aminophenyl)pyrazineN/A (COF)Not ReportedCO2: 56.8 mg/g (at 273 K)[5]Not Reported
COF-H22,3,5,6-tetrakis(4-aminophenyl)pyrazineN/A (COF)Not ReportedCO2: 66.2 mg/g (at 273 K)[5]Not Reported
Catalytic Performance

The electronic properties and coordination environment of the metal centers in MOFs, which can be modulated by pyrazine-based ligands, are key to their catalytic activity.

MOF CatalystLigandsMetal Node(s)ReactionKey Performance Metric
Fe-ATA/PzDC-7:3Amino terephthalic acid & Pyrazine-dicarboxylic acidFeFenton-like process1.6 times higher steady-state concentration of hydroxyl radicals than Fe-ATA[6]
Co-Zn-MOFTerephthalic acid & DABCOCo, ZnKnoevenagel condensationEnhanced catalytic activity compared to single metal MOFs[7]
Cu[Ni(pdt)2] (pdt = 2,3-pyrazinedithiolate)2,3-pyrazinedithiolateCu, NiHydrogen Evolution ReactionOverpotential (η10 mA/cm²) of 0.53 V[8]
Sensing Applications

The introduction of pyrazine moieties can enhance the luminescence properties of MOFs, making them highly sensitive and selective sensors for various molecules.

MOF SensorLigandMetal NodeAnalyteLimit of Detection (LOD)
JNU-2264,4′,4″,4‴-pyrazine-2,3,5,6-tetrayl-tetrabenzoic acid (BTTB) & AdenineNot SpecifiedColchicine1.5 µM[9][10]
JNU-2264,4′,4″,4‴-pyrazine-2,3,5,6-tetrayl-tetrabenzoic acid (BTTB) & AdenineNot SpecifiedNitrofurazone0.8 µM[9][10]
JNU-225 (for comparison)4,4′,4″,4‴-benzene-2,3,5,6-tetrayl-tetrabenzoic acid (BTEB) & AdenineNot SpecifiedColchicine3.58 µM[9]
JNU-225 (for comparison)4,4′,4″,4‴-benzene-2,3,5,6-tetrayl-tetrabenzoic acid (BTEB) & AdenineNot SpecifiedNitrofurazone1.3 µM[9]
JNU-2204,4′,4″,4‴-pyrazine-2,3,5,6-tetrayl-tetrabenzoate (BTTB)EuPO4³⁻0.22 µM[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and evaluation of pyrazine-based MOFs.

General Solvothermal Synthesis of a Pyrazine-dicarboxylate MOF

This protocol describes a typical solvothermal synthesis of a MOF using a pyrazine-dicarboxylate linker.

Materials:

  • Pyrazine-dicarboxylic acid (e.g., pyrazine-2,3-dicarboxylic acid or pyrazine-2,5-dicarboxylic acid)

  • Metal salt (e.g., cobalt(II) nitrate (B79036) hexahydrate, zinc(II) nitrate hexahydrate)

  • Solvent (e.g., N,N-dimethylformamide (DMF), ethanol)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve the pyrazine-dicarboxylic acid linker and the metal salt in the chosen solvent.

  • Sonicate the mixture for a few minutes to ensure homogeneity.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction, allow the autoclave to cool down slowly to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product multiple times with fresh solvent (e.g., DMF, ethanol) to remove unreacted starting materials.

  • Activate the MOF by heating under vacuum to remove solvent molecules from the pores.

CO2 Adsorption Measurement

This protocol outlines the procedure for measuring CO2 adsorption capacity in a MOF.

Apparatus:

  • Volumetric gas adsorption analyzer

Procedure:

  • Place a known mass of the activated MOF sample in the sample tube of the gas adsorption analyzer.

  • Degas the sample under high vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed impurities.

  • Cool the sample to the desired adsorption temperature (e.g., 273 K or 298 K).

  • Introduce CO2 gas into the sample tube in controlled increments.

  • Measure the amount of CO2 adsorbed at each pressure point until the desired final pressure is reached, allowing the system to equilibrate at each step.

  • The data collected is used to generate a CO2 adsorption isotherm.

Catalytic Performance Evaluation (Fenton-like Reaction)

This protocol provides a general method for assessing the catalytic activity of a pyrazine-based Fe-MOF in a Fenton-like reaction for the degradation of an organic pollutant.

Materials:

  • Fe-MOF catalyst

  • Organic pollutant (e.g., sulfamethoxazole)

  • Hydrogen peroxide (H₂O₂)

  • pH buffer solution

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Disperse a specific amount of the Fe-MOF catalyst in an aqueous solution of the organic pollutant.

  • Adjust the pH of the solution to the desired value using a buffer.

  • Initiate the reaction by adding a specific concentration of H₂O₂.

  • Maintain the reaction mixture at a constant temperature with continuous stirring.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a scavenger for hydroxyl radicals).

  • Filter the sample to remove the MOF catalyst.

  • Analyze the concentration of the organic pollutant in the filtrate using HPLC to determine the degradation efficiency over time.

Luminescence Sensing of Analytes

This protocol describes the use of a luminescent pyrazine-based MOF for the detection of a specific analyte in an aqueous solution.

Apparatus:

  • Fluorospectrophotometer

Procedure:

  • Prepare a stock suspension of the luminescent MOF in water.

  • Prepare a series of standard solutions of the analyte (e.g., colchicine, nitrofurazone) with known concentrations.

  • In a cuvette, mix a fixed volume of the MOF suspension with a specific volume of the analyte solution.

  • Record the luminescence emission spectrum of the mixture after a short incubation period.

  • Repeat the measurement for all standard solutions of the analyte.

  • Plot the luminescence intensity (or the ratio of intensities at two different wavelengths for ratiometric sensing) against the analyte concentration to generate a calibration curve.

  • The limit of detection (LOD) can be calculated from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the comparative performance of pyrazine-based MOFs.

experimental_workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation s1 Reactant Preparation (Pyrazine Ligand + Metal Salt) s2 Solvothermal/Hydrothermal Reaction s1->s2 s3 Product Isolation (Filtration/Centrifugation) s2->s3 s4 Washing and Purification s3->s4 s5 Activation (Solvent Removal) s4->s5 c1 Structural Analysis (PXRD, SCXRD) s5->c1 c2 Porosity Measurement (Gas Adsorption) s5->c2 c3 Thermal Stability (TGA) s5->c3 p2 Catalysis s5->p2 p3 Sensing s5->p3 p1 Gas Adsorption c2->p1 logical_comparison cluster_ligands Pyrazine-based Ligands cluster_performance Impact on MOF Performance l1 Simple Pyrazines (e.g., Pyrazine, Pyrazine-dicarboxylates) p1 Enhanced Gas Selectivity (e.g., CO2/N2, CO2/CH4) l1->p1 Introduces N-sites for specific gas interactions l2 Functionalized Pyrazines (e.g., Amino-functionalized) p2 Modulated Catalytic Activity (Redox properties, Lewis basicity) l2->p2 Alters electronic properties of metal centers l3 Extended Pyrazine Systems (e.g., Tetrakis(carboxyphenyl)pyrazine) p3 Improved Sensing Properties (Luminescence enhancement) l3->p3 Enhances light absorption and energy transfer

References

A Comparative Performance Analysis of Pyrazine-Based Organic Semiconductors in Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Pyrazine-Based Materials in Organic Electronics

The field of organic electronics holds immense promise for the development of flexible, low-cost, and large-area electronic devices. A key component of these devices is the organic semiconductor, which dictates the overall performance. While p-type organic semiconductors have seen significant advancements, the development of high-performance and stable n-type materials remains a critical challenge. This guide provides a comparative analysis of pyrazine-based organic semiconductors for use in n-type organic field-effect transistors (OFETs), benchmarking their performance against established n-type materials.

The electron-deficient nature of the pyrazine (B50134) ring makes it a promising building block for n-type organic semiconductors. Theoretical studies suggest that incorporating pyrazine moieties into conjugated systems can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, facilitating electron injection and transport. This guide reviews the available experimental data for pyrazine derivatives and compares them with widely used n-type materials, namely fullerene derivatives (PCBM) and perylene (B46583) diimides (PDIs).

Performance Benchmark: Pyrazine Derivatives vs. Established n-Type Semiconductors

The performance of an OFET is primarily evaluated based on three key parameters: electron mobility (μe), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). Electron mobility indicates how efficiently electrons move through the semiconductor, the on/off ratio represents the switching capability of the transistor, and the threshold voltage is the gate voltage required to turn the device on.

The following table summarizes the typical performance metrics for fused-ring pyrazine derivatives,[1][1]-phenyl-C61-butyric acid methyl ester (PCBM), and perylene diimide (PDI) derivatives in OFETs. It is important to note that direct experimental data for pyrazinecarbonitrile in OFETs is limited in current literature. Therefore, data for fused-ring pyrazine derivatives is presented as a representative for this class of materials.

Organic SemiconductorElectron Mobility (μe) (cm²/Vs)On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) (V)Processing Method
Fused-Ring Pyrazine Derivatives ~ 0.03[2][3]> 10⁴Not consistently reportedVacuum Deposition
PCBM 0.05 - 0.2[4]~ 10⁶Not consistently reportedSolution Processing
Perylene Diimide (PDI) Derivatives 0.01 - 0.1 (and higher in some cases)[5][6]> 10⁴4.4[5]Solution Processing / Vacuum Deposition
High-Performance n-type Polymers up to 1.3[7][8]> 10⁵~0.5 (shift)[7][8]Solution Processing

Key Observations:

  • Electron Mobility: Fused-ring pyrazine derivatives exhibit modest electron mobilities compared to established materials like PCBM and high-performance PDIs.[2][3][4][5][6] PCBM and certain PDI derivatives demonstrate significantly higher electron mobilities, which is crucial for high-speed applications.[4][5][6]

  • On/Off Ratio: All classes of materials generally show good on/off ratios, essential for effective switching in digital logic circuits.[5]

  • Processing: PCBM is well-known for its excellent solution processability, making it suitable for large-area, low-cost fabrication techniques like printing.[4] Pyrazine derivatives and PDIs can be processed through both vacuum deposition and solution-based methods, offering flexibility in device fabrication.[5][9]

  • Stability: A significant challenge for n-type organic semiconductors is their stability in ambient conditions.[10][11] The electron-deficient nature of the pyrazine core is theoretically advantageous for improving air stability by lowering the LUMO level.[11] However, further experimental validation is required to conclusively establish the long-term stability of pyrazine-based OFETs.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for accurate performance evaluation and comparison of organic semiconductor materials. Below are generalized protocols for the fabrication and characterization of solution-processed and vacuum-deposited OFETs.

Fabrication of a Solution-Processed, Top-Gate, Bottom-Contact OFET

This protocol describes a common method for fabricating OFETs using solution-based techniques.

  • Substrate Preparation:

    • Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.

    • Clean the substrate sequentially in ultrasonic baths of deionized water, acetone (B3395972), and isopropanol.

    • Dry the substrate with a stream of nitrogen gas.

  • Source and Drain Electrode Fabrication:

    • Use photolithography to pattern the source and drain electrodes on the SiO₂ surface.

    • Deposit a thin adhesion layer of chromium (Cr, ~5 nm) followed by a layer of gold (Au, ~30-50 nm) using thermal evaporation.

    • Perform a lift-off process in acetone to remove the photoresist, leaving the patterned electrodes.

  • Organic Semiconductor Deposition:

    • Dissolve the organic semiconductor (e.g., PCBM, PDI derivative) in a suitable organic solvent (e.g., chlorobenzene, chloroform) at a specific concentration.

    • Spin-coat the solution onto the substrate to form a thin film.

    • Anneal the substrate at an optimized temperature to remove residual solvent and improve the film morphology.

  • Dielectric Layer Deposition:

    • Dissolve a dielectric polymer (e.g., PMMA, Cytop) in an orthogonal solvent (a solvent that does not dissolve the underlying semiconductor layer).

    • Spin-coat the dielectric solution on top of the semiconductor layer.

    • Anneal the substrate to solidify the dielectric film.

  • Gate Electrode Deposition:

    • Deposit the top gate electrode (e.g., aluminum, silver) by thermal evaporation through a shadow mask.

Fabrication of a Vacuum-Deposited, Bottom-Gate, Top-Contact OFET

This protocol is suitable for small-molecule organic semiconductors that can be sublimed under high vacuum.

  • Substrate Preparation:

    • Use a heavily doped silicon wafer with a thermally grown SiO₂ layer as the substrate.

    • Clean the substrate as described in the solution-processing protocol.

    • Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (B89594) (OTS) to improve the interface properties.

  • Organic Semiconductor Deposition:

    • Place the substrate in a high-vacuum thermal evaporation chamber.

    • Deposit the organic semiconductor (e.g., fused-ring pyrazine derivative, pentacene) onto the substrate at a controlled rate and thickness.

  • Source and Drain Electrode Deposition:

    • Without breaking the vacuum, deposit the source and drain electrodes (e.g., gold) through a shadow mask onto the organic semiconductor layer.

Characterization of OFETs

The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a probe station, typically under an inert atmosphere (e.g., nitrogen) to minimize degradation.

  • Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) at various constant gate-source voltages (Vgs).

  • Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant, high drain-source voltage (in the saturation regime). From the transfer characteristics, the electron mobility, on/off ratio, and threshold voltage can be extracted.

Experimental and Logical Workflow Diagrams

To visualize the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

OFET_Fabrication_Workflow cluster_solution Solution-Processed OFET cluster_vacuum Vacuum-Deposited OFET cluster_characterization Characterization sol_sub Substrate Cleaning sol_elec Electrode Patterning sol_sub->sol_elec sol_semi Semiconductor Spin-coating sol_elec->sol_semi sol_diel Dielectric Spin-coating sol_semi->sol_diel sol_gate Gate Deposition sol_diel->sol_gate char_meas Electrical Measurement sol_gate->char_meas vac_sub Substrate Cleaning & SAM vac_semi Semiconductor Evaporation vac_sub->vac_semi vac_elec Electrode Evaporation vac_semi->vac_elec vac_elec->char_meas char_param Parameter Extraction char_meas->char_param

Caption: Workflow for the fabrication and characterization of OFETs.

Performance_Comparison Pyrazine Pyrazine Derivatives Mobility Electron Mobility Pyrazine->Mobility Moderate OnOff On/Off Ratio Pyrazine->OnOff Good Stability Air Stability Pyrazine->Stability Potentially Good Processing Processability Pyrazine->Processing Versatile PCBM PCBM PCBM->Mobility High PCBM->OnOff Excellent PCBM->Stability Moderate PCBM->Processing Excellent (Solution) PDI PDI Derivatives PDI->Mobility High PDI->OnOff Excellent PDI->Stability Good PDI->Processing Versatile

Caption: Key performance aspects of pyrazine derivatives versus benchmarks.

References

Validating Pyrazinecarbonitrile Derivative Structures: A Comparative Guide Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. In the field of medicinal chemistry, pyrazinecarbonitrile and its derivatives are of significant interest due to their diverse biological activities. X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of these compounds, providing unequivocal proof of their structure and conformation. This guide offers a comparative analysis of the crystallographic structures of this compound and its derivatives, supported by experimental data, to aid in the validation and understanding of these important molecules.

This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its derivatives are explored for a range of therapeutic applications, making the accurate characterization of their molecular geometry essential for understanding structure-activity relationships.[2]

Comparative Crystallographic Data of this compound and a Key Derivative

To illustrate the structural nuances among this compound derivatives, this guide presents a comparison of the crystallographic data for the parent molecule, pyrazine-2-carbonitrile, and a well-characterized derivative, dichlorobis(O-methylpyrazinecarboximidate)-copper(II) dihydrate. This copper(II) complex is formed through the methanolysis of this compound in the presence of the metal ion.

ParameterPyrazine-2-carbonitrileDichlorobis(O-methylpyrazinecarboximidate)-copper(II) dihydrate
Chemical Formula C₅H₃N₃C₁₂H₁₈Cl₂CuN₆O₄
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 3.8448.893(2)
b (Å) 13.59712.388(2)
c (Å) 9.6198.931(2)
α (°) 9090
β (°) 98.78102.59(3)
γ (°) 9090
Volume (ų) 496.7959.8(4)
Z 42

Data for Pyrazine-2-carbonitrile obtained from the Crystallography Open Database (COD ID: 2239419). Data for Dichlorobis(O-methylpyrazinecarboximidate)-copper(II) dihydrate sourced from relevant literature.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures of this compound derivatives is achieved through single-crystal X-ray diffraction. The following is a generalized, detailed protocol for this experimental procedure.

1. Crystal Growth:

  • Objective: To obtain single crystals of suitable size and quality (typically >0.1 mm in all dimensions) with minimal internal defects.[3]

  • Methodology:

    • Slow Evaporation: A saturated or near-saturated solution of the purified this compound derivative is prepared in a suitable solvent. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[4] The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the compound is less soluble but which is miscible with the solvent of the solution. The slow diffusion of the precipitant vapor into the solution induces crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. This can be achieved by placing the container in a Dewar flask with a solvent that will slowly cool or by using a programmable cooling apparatus.

2. Data Collection:

  • Objective: To measure the diffraction pattern produced when the crystal is exposed to an X-ray beam.

  • Methodology:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.

    • The crystal is rotated, and a series of diffraction images are collected at different orientations. The intensities and positions of the diffracted X-ray spots are recorded.

3. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the crystal lattice from the collected diffraction data.

  • Methodology:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • An initial model of the molecular structure is built into the electron density map.

    • The model is refined against the experimental data to improve the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Workflow and Logical Relationships

The process of validating the structure of this compound derivatives using X-ray crystallography can be visualized as a systematic workflow.

Xray_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data X-ray Diffraction cluster_structure Structure Determination Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Validation Structure Validation and Analysis Structure_Refinement->Structure_Validation

Workflow for X-ray Crystallographic Structure Validation.

In drug development, understanding how a molecule interacts with its biological target is crucial. The validated 3D structure from X-ray crystallography can be used in molecular docking studies to predict binding modes and affinities, guiding the design of more potent and selective drug candidates.

Signaling_Pathway_Concept cluster_drug Drug Action cluster_target Biological Target cluster_pathway Cellular Response Pyrazine_Derivative This compound Derivative Receptor Target Receptor/ Enzyme Pyrazine_Derivative->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Modulation Cellular_Effect Therapeutic Effect Signaling_Cascade->Cellular_Effect Leads to

Conceptual Signaling Pathway Involvement of a this compound Derivative.

References

Comparing the efficacy of different synthetic routes to 2-Cyanopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Cyanopyrazine is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably the antiviral agent Favipiravir. The efficiency of its synthesis is therefore of critical importance to the pharmaceutical and chemical industries. This guide provides an objective comparison of the most common synthetic routes to 2-Cyanopyrazine, supported by experimental data, to assist researchers in selecting the optimal pathway for their specific requirements.

Comparison of Synthetic Efficacy

The following table summarizes the key quantitative data for the primary synthetic routes to 2-Cyanopyrazine, offering a clear comparison of their efficacy based on yield, reaction conditions, and starting materials.

Synthetic RouteStarting MaterialReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Ammoxidation 2-MethylpyrazineNH₃, O₂ (Air), VMoOP catalystGas Phase340–500Continuousup to 93.6>99
Cyanation of 2-Bromopyrazine 2-BromopyrazineK₄[Fe(CN)₆], Pd(OAc)₂, Na₂CO₃N,N-Dimethylacetamide12028898
Cyanation of 2-Bromopyrazine 2-BromopyrazineNaCN, CuI, KI, N,N'-DimethylethylenediamineToluene110307099
Cyanation of 2-Fluoropyrazine 2-FluoropyrazineKCNNot specifiedMildNot specified83.6Not specified
Dehydration of Pyrazinamide Pyrazine-2-carboxamidePhosphorus oxychloride (POCl₃)DichloromethaneReflux285Not specified

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes to 2-Cyanopyrazine.

G Synthetic Routes to 2-Cyanopyrazine cluster_0 Ammoxidation Route cluster_1 Halopyrazine Cyanation Routes cluster_2 Amide Dehydration Route Methylpyrazine 2-Methylpyrazine Cyanopyrazine 2-Cyanopyrazine Methylpyrazine->Cyanopyrazine 340-500°C Air NH₃, O₂ (Air) Catalyst VMoOP Catalyst Bromopyrazine 2-Bromopyrazine Bromopyrazine->Cyanopyrazine Pd or Cu Catalyst Fluoropyrazine 2-Fluoropyrazine Fluoropyrazine->Cyanopyrazine Nucleophilic Substitution Cyanide Cyanide Source (e.g., K₄[Fe(CN)₆], KCN) Pyrazinamide Pyrazine-2-carboxamide Pyrazinamide->Cyanopyrazine Dehydration DehydratingAgent Dehydrating Agent (e.g., POCl₃) G Start Start: Need to Synthesize 2-Cyanopyrazine Scale What is the required scale? Start->Scale Cost Are starting material costs a major constraint? Scale->Cost Lab Scale Equipment Is high-temperature gas-phase reactor available? Scale->Equipment Large Scale Safety Are there restrictions on using toxic cyanides? Cost->Safety Yes Dehydration Route: Dehydration of Pyrazinamide Cost->Dehydration No (Pyrazinamide is expensive) BromoCyanation Route: Cyanation of 2-Bromopyrazine Safety->BromoCyanation No (Ferrocyanide is less toxic) Safety->BromoCyanation Yes (Requires careful handling) Equipment->Cost No Ammoxidation Route: Ammoxidation of 2-Methylpyrazine Equipment->Ammoxidation Yes

Pyrazinecarbonitrile-Based Materials: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazinecarbonitrile and its derivatives represent a versatile class of heterocyclic compounds with significant applications in the pharmaceutical industry. This guide provides an objective comparison of this compound-based materials against existing technologies, supported by experimental data, to aid in research and development decisions.

Anti-Tuberculosis Applications: Pyrazinamide (B1679903)

This compound is a crucial intermediate in the synthesis of pyrazinamide, a first-line medication for tuberculosis (TB).[1][2] Pyrazinamide is a cornerstone of combination therapy for drug-susceptible TB, typically used alongside isoniazid, rifampin, and ethambutol.

Comparative Efficacy of First-Line Anti-Tuberculosis Drugs

The following table summarizes the efficacy of the standard four-drug regimen for drug-susceptible pulmonary TB.

Drug Combination Treatment Outcome Efficacy Reference
Isoniazid, Rifampin, Pyrazinamide, EthambutolCure Rate>95% in adults with pulmonary TB (pre-HIV era)[3]
Isoniazid, Rifampin, Pyrazinamide, EthambutolPoor Treatment Outcome (Failure or Death)16% in a cohort with 69% HIV co-infection[3]

A study in Botswana highlighted the importance of pyrazinamide pharmacokinetics, showing that low maximum plasma concentration (Cmax) of pyrazinamide was significantly associated with poor treatment outcomes in a cohort with a high prevalence of HIV.[3] Patients with low pyrazinamide Cmax were three times more likely to have poor outcomes.[3]

Experimental Protocol: In Vitro Pyrazinamide Susceptibility Testing

Determining the susceptibility of Mycobacterium tuberculosis to pyrazinamide is crucial for effective treatment. However, in vitro testing is challenging as pyrazinamide is only active at an acidic pH that can inhibit bacterial growth.[4] The BACTEC MGIT 960 system is a commonly used method.

Principle: This automated system detects the growth of mycobacteria in a liquid medium by measuring oxygen consumption. A fluorescent sensor at the bottom of the tube is quenched by oxygen. As the bacteria grow, they consume oxygen, causing the sensor to fluoresce. The time to detection of fluorescence is compared between drug-containing and drug-free control tubes.

Methodology:

  • Inoculum Preparation: A standardized suspension of the M. tuberculosis isolate is prepared.

  • Inoculation: The MGIT tubes containing 7H9 broth base, supplemented with an enrichment medium and a defined concentration of pyrazinamide at an acidic pH, are inoculated with the bacterial suspension. A drug-free control tube is also inoculated.

  • Incubation: The tubes are placed in the BACTEC MGIT 960 instrument and incubated at 37°C.

  • Monitoring: The instrument continuously monitors the tubes for an increase in fluorescence.

  • Interpretation: The instrument's software compares the growth in the drug-containing tube to the control tube. If the growth in the drug-containing tube is significantly inhibited, the isolate is reported as susceptible to pyrazinamide.

Anticancer and Antiviral Potential of Pyrazine (B50134) Derivatives

Pyrazine derivatives have emerged as a promising scaffold in the development of novel anticancer and antiviral agents due to their diverse biological activities.[5]

In Vitro Anticancer Activity of Selected Pyrazine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of some pyrazine-based compounds against various cancer cell lines.

Compound Target Cancer Cell Line IC50 Reference
Prexasertib (a pyrazine-2-carbonitrile derivative)CHK1-1 nM[6]
Darovasertib (a pyrazine-2-carboxamide derivative)PKC-1.9 nM (PKCα)[6]
Compound 11 (a pyrazine derivative)EGFRMCF-7 (Breast)5.4 µM[7]
Compound 11 (a pyrazine derivative)EGFRA549 (Lung)4.3 µM[7]
RadotinibBCR-ABL1 kinase-34 nM[6]
In Vitro Antiviral Activity of Selected Pyrazine Derivatives
Compound Virus Assay EC50 / IC50 Reference
Favipiravir (a pyrazinecarboxamide derivative)Influenza Virus->2,000 (Selectivity Index)[8]
Compound 4 (a pyrazinoic acid C-nucleoside)Herpes Simplex Virus-1-Micromolar range[9]
Compound 22 (a pyrido[2,3-b]pyrazine (B189457) derivative)Human Cytomegalovirus (HCMV)Plaque ReductionOutperforms ganciclovir[10]
Compound 12a (a pyrazine-benzothiazole conjugate)SARS-CoV-2-0.2064 mM[11]
Experimental Protocol: Synthesis of a Pyrazine-Based Anticancer Agent (General Procedure)

The synthesis of pyrazine derivatives often involves multi-step reactions. The following is a generalized protocol for the synthesis of certain pyrazolinyl-indole derivatives with potential anticancer activity.

Step 1: Synthesis of Chalcones

Step 2: Synthesis of Pyrazoline Derivatives

  • The synthesized chalcone is refluxed with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine in ethanol.

  • The reaction mixture is then poured onto ice to precipitate the pyrazoline product.

  • The crude product is filtered and recrystallized from a suitable solvent to yield the purified pyrazoline derivative.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis start M. tuberculosis Isolate prep Prepare Standardized Inoculum start->prep inoculate_control Inoculate Drug-Free MGIT Tube prep->inoculate_control inoculate_drug Inoculate MGIT Tube with Pyrazinamide prep->inoculate_drug incubate Incubate at 37°C in BACTEC MGIT 960 inoculate_control->incubate inoculate_drug->incubate monitor Monitor Fluorescence incubate->monitor compare Compare Growth Curves monitor->compare interpret Determine Susceptibility compare->interpret result Susceptible or Resistant interpret->result

Caption: Workflow for in vitro pyrazinamide susceptibility testing.

signaling_pathway cluster_cell Cancer Cell EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a pyrazine derivative.

logical_relationship Start Need for New Therapeutic Agent Target Identify Therapeutic Target (e.g., TB, Cancer, Virus) Start->Target Existing Evaluate Existing Therapies Target->Existing Pyrazine Consider this compound-based Materials Target->Pyrazine Decision Select Lead Compound Existing->Decision Pyrazine->Decision Decision->Target Unfavorable Data Preclinical Preclinical Studies Decision->Preclinical Promising Data Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: Decision-making process for developing a new therapeutic agent.

References

A comparative analysis of the electronic properties of substituted pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of substituted pyrazines, versatile heterocyclic compounds with significant applications in materials science and drug development.[1] The electron-deficient nature of the pyrazine (B50134) ring makes it an excellent scaffold for developing functional materials with tailored electronic and optical characteristics.[1] This document summarizes experimental data, details relevant experimental protocols, and visualizes key concepts to aid in the rational design of novel pyrazine-based compounds.

Comparative Analysis of Electronic Properties

The electronic properties of the pyrazine ring can be systematically tuned by introducing various substituent groups. The nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—plays a crucial role in modulating the frontier molecular orbital (FMO) energies, redox potentials, and other key electronic parameters.[2]

Substituent Effects on Redox Potentials

Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of substituted pyrazines. The introduction of functional groups alters the electrochemical properties of the pristine pyrazine.[2] Generally, electron-donating groups, such as methyl (-CH₃), make the pyrazine ring easier to oxidize (less positive potential) and harder to reduce (more negative potential). Conversely, electron-withdrawing groups, like carboxylic acid (-COOH), make the ring harder to oxidize and easier to reduce.[2]

For example, studies on methyl- and carboxylic acid-substituted pyrazines show a clear trend where an increasing number of methyl groups shifts the reduction potential to more negative values, while an increasing number of carboxylic acid groups makes the reduction potential less negative.[2][3] Similarly, replacing pyridine (B92270) with pyrazine in cobalt macrocycles makes the cobalt center easier to reduce, shifting the Co(II/I) redox couple to less negative values.[4]

Table 1: Comparison of Redox Potentials for Substituted Pyrazines and Related Compounds

Compound/Complex Substituent(s) E½ (Oxidation) vs. Ag/AgCl E½ (Reduction) vs. Ag/AgCl Conditions Source
[Zn(TTP)] Tetratolylphenylporphyrin 0.91 V, 1.29 V -1.22 V 0.2 M TBAP in CH₂Cl₂ [5]
[Zn(TTP)(pyz)] Tetratolylphenylporphyrin with axial pyrazine 0.84 V, 1.23 V -1.29 V, -1.40 V 0.2 M TBAP in CH₂Cl₂ [5]
Pyrazine None - -0.99 V (Avg. Peak Potential) 5 mM in 0.1 M KOH/0.9 M KCl [2][3]
Mono-methyl pyrazine -CH₃ - -1.10 V (Avg. Peak Potential) 5 mM in 0.1 M KOH/0.9 M KCl [2][3]
Di-methyl pyrazine 2x -CH₃ - -1.21 V (Avg. Peak Potential) 5 mM in 0.1 M KOH/0.9 M KCl [2][3]
Tetra-methyl pyrazine 4x -CH₃ - -1.32 V (Avg. Peak Potential) 5 mM in 0.1 M KOH/0.9 M KCl [2][3]
Mono-pyrazine-carboxylic acid -COOH - -0.81 V (Avg. Peak Potential) 5 mM in 0.1 M KOH/0.9 M KCl [2][3]
Di-pyrazine-carboxylic acid 2x -COOH - -0.63 V (Avg. Peak Potential) 5 mM in 0.1 M KOH/0.9 M KCl [2][3]

| Tetra-pyrazine-carboxylic acid | 4x -COOH | - | -0.42 V (Avg. Peak Potential) | 5 mM in 0.1 M KOH/0.9 M KCl |[2][3] |

Substituent Effects on Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The energy difference between them, the HOMO-LUMO gap (Eg), influences the molecule's color, reactivity, and charge transport characteristics.

Computational studies using Density Functional Theory (DFT) and experimental data from electrochemistry and UV-Vis spectroscopy consistently show that substituents significantly alter these energy levels.

  • Electron-Donating Groups (EDGs) like alkyl chains tend to raise both HOMO and LUMO energy levels.

  • Electron-Withdrawing Groups (EWGs) such as aryl groups, dicarboximides, or additional nitrogen atoms (e.g., in pyridopyrazine vs. quinoxaline) lower both HOMO and LUMO energy levels.[6][7]

A study on fluorene-thieno[3,4-b]pyrazine derivatives found that aryl groups lower the ionization potential and raise the electron affinity, making them more effective acceptor segments in donor-acceptor copolymers.[6] Another study showed that pyridopyrazine (DPP), which has an additional nitrogen atom compared to quinoxaline (B1680401) (DPx), possesses a stronger electron-withdrawing ability.[7] This results in lower LUMO levels and a smaller energy gap for compounds containing the DPP acceptor.[7] The introduction of an electron-deficient pyrazine moiety and electron-withdrawing dicarboximide groups can lead to a high electron affinity, reaching up to 4.01 eV.[8]

EDG_LUMO LUMO (Raised) EWG_LUMO LUMO (Lowered) EDG_HOMO HOMO (Raised) EDG_HOMO->EDG_LUMO EWG_HOMO HOMO (Lowered) P_LUMO LUMO P_LUMO->EDG_LUMO P_LUMO->EWG_LUMO P_HOMO HOMO P_HOMO->EDG_HOMO P_HOMO->P_LUMO P_HOMO->EWG_HOMO EWG_HOMO->EWG_LUMO axis Energy P_gap E_gap EDG_gap E_gap (Slightly Smaller) EWG_gap E_gap (Smaller)

Caption: Substituent effects on frontier molecular orbital (FMO) energy levels.

Table 2: Comparison of HOMO/LUMO Energies and Energy Gaps (Eg) for Substituted Pyrazines

Compound Substituent(s) HOMO (eV) LUMO (eV) Eg (eV) Method Source
BPC-2DPx Quinoxaline acceptor -5.50 -2.68 2.82 CV/UV-Vis [7]
BPC-2DPP Pyridopyrazine acceptor -5.52 -3.04 2.48 CV/UV-Vis [7]
4j Thiophenecarboxamide with 2x -F -7.21 -2.32 4.89 DFT [9]
4m Thiophenecarboxamide with 2x -CF₃ -7.50 -2.57 4.93 DFT [9]
4i Thiophenecarboxamide with -SH -6.47 -2.26 4.21 DFT [9]
Pyrazine None -6.78 -0.37 6.41 DFT [10]

| Pyridine | N/A | -6.89 | -0.37 | 6.52 | DFT |[10] |

Experimental and Computational Protocols

Accurate characterization of electronic properties relies on standardized experimental and computational methods.

Experimental Workflow

The typical workflow for analyzing the electronic properties of novel substituted pyrazines involves synthesis followed by a combination of electrochemical, spectroscopic, and computational characterization.

G cluster_synthesis Compound Preparation cluster_characterization Electronic Property Characterization cluster_analysis Data Analysis synthesis Synthesis of Substituted Pyrazines purification Purification & Structural Verification (NMR, MS) synthesis->purification cv Cyclic Voltammetry (CV) purification->cv uv_vis UV-Vis Spectroscopy purification->uv_vis dft Computational (DFT) Calculations purification->dft redox Determine Redox Potentials cv->redox homo_lumo Calculate HOMO/LUMO & Energy Gap cv->homo_lumo uv_vis->homo_lumo dft->homo_lumo comparison Comparative Analysis redox->comparison homo_lumo->comparison

Caption: Workflow for analyzing electronic properties of substituted pyrazines.

Cyclic Voltammetry (CV)

This protocol is based on methodologies reported for the analysis of substituted pyrazines.[2][3]

  • Preparation of Analyte Solution: Prepare a 5 mM solution of the substituted pyrazine analyte in an appropriate electrolyte solution (e.g., 0.1 M KOH / 0.9 M KCl for aqueous studies or 0.2 M TBAP in CH₂Cl₂ for organic studies).[2][3][5]

  • Electrochemical Cell Setup: Use a standard three-electrode cell configuration.

    • Working Electrode: Glassy carbon disk electrode (e.g., 3 mm diameter).[2][3]

    • Reference Electrode: Ag/AgCl.[5]

    • Counter Electrode: Platinum wire.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition: Record the voltammograms by scanning the potential at a set scan rate (e.g., 100-250 mV/s).[2][3]

  • Data Analysis: Determine the half-wave potentials (E½) for reversible processes or peak potentials for irreversible processes. The onset potentials of oxidation and reduction can be used to estimate the HOMO and LUMO energy levels, respectively.[11]

UV-Vis Spectroscopy

This protocol is adapted from procedures for measuring the electronic absorption spectra of pyrazine.[12][13]

  • Sample Preparation:

    • Gas Phase: Place a few small crystals of the pyrazine derivative into a fused silica (B1680970) cuvette (1-cm path length). The vapor pressure of the solid will be sufficient to obtain a spectrum.

    • Solution Phase: Prepare dilute solutions of the pyrazine derivative in the desired solvents (e.g., a non-polar solvent like cyclohexane (B81311) and a polar solvent like water or isopropanol). Adjust the concentration to achieve a maximum absorbance between 1 and 2.[12]

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use a fused silica cuvette to ensure transmission down to 200 nm.

  • Baseline Correction: Record a baseline spectrum with the cuvette(s) containing the pure solvent(s).

  • Spectral Measurement: Record the absorption spectrum over the desired range (e.g., 210-350 nm).[12][13]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The onset of the lowest energy absorption band can be used to calculate the optical band gap (Egopt). Note any solvatochromic shifts (red or blue shifts) between polar and non-polar solvents to help assign the nature of the electronic transitions (n→π* vs. π→π*).[12][13]

Computational Chemistry (DFT)

This describes a general procedure for DFT calculations on pyrazine derivatives.[6][10]

  • Molecular Geometry Optimization: Construct the 3D structure of the substituted pyrazine molecule. Perform a geometry optimization using a suitable DFT functional and basis set, such as B3LYP/6-31G(d).[6][10]

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine the electronic properties.

    • HOMO/LUMO Energies: The energies of the frontier molecular orbitals are direct outputs of the calculation.

    • Ionization Potential (IP) and Electron Affinity (EA): These can be estimated using Koopmans' theorem (IP ≈ -EHOMO; EA ≈ -ELUMO) or more accurately by calculating the energy difference between the neutral molecule and its corresponding cation or anion (ΔSCF method).

  • Solvent Effects: If desired, solvent effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Excited State Calculations: To predict the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations can be performed on the optimized ground-state geometry.[14]

References

A Comparative Guide to Analytical Methods for Pyrazinecarbonitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Pyrazinecarbonitrile is essential for various applications, from quality control in manufacturing to pharmacokinetic studies. The selection of an appropriate analytical method is a critical decision that influences the accuracy, sensitivity, and efficiency of the analysis. This guide provides an objective comparison of common analytical techniques that can be adapted and validated for the quantification of this compound, supported by performance data from structurally similar compounds.

While direct cross-validation studies for this compound are not extensively available in published literature, this guide outlines established methods for pyrazine (B50134) derivatives and aromatic nitriles. The presented data and protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) serve as a robust foundation for developing and validating a fit-for-purpose analytical method for this compound.

Comparative Overview of Analytical Techniques

The choice between HPLC, GC-MS, and LC-MS/MS for this compound analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the physicochemical properties of the analyte. GC-MS is often favored for volatile and semi-volatile compounds, while HPLC is suitable for a broader range of compounds, including those that are non-volatile or thermally unstable.[1] LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it a powerful tool for trace-level quantification in complex matrices.[2]

The following table summarizes the performance characteristics of these analytical methods for compounds structurally related to this compound, providing a benchmark for method development and validation.

Table 1: Comparative Performance of Analytical Methods for Related Compounds

Validation ParameterHPLC-UVGC-MSLC-MS/MSKey Considerations
Linearity (R²) ≥ 0.99Typically ≥ 0.99≥ 0.99All three methods demonstrate excellent linearity over a defined concentration range.[1]
Limit of Detection (LOD) µg/mL rangepg to ng rangeng/L to µg/L rangeGC-MS and LC-MS/MS generally offer superior sensitivity compared to HPLC-UV.[3]
Limit of Quantification (LOQ) µg/mL rangeng/mL range0.01 mg/kg in complex matricesLC-MS/MS can achieve very low limits of quantification, making it suitable for trace analysis.[2]
Accuracy (% Recovery) 91.6% to 109.2%84.36% to 103.92%≥ 85%All methods can achieve high levels of accuracy with appropriate sample preparation and calibration.[1][4]
Precision (%RSD) < 16%≤ 6.36%< 10%All techniques demonstrate good precision, with LC-MS/MS often showing very low relative standard deviations.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method for this compound quantification. The following are representative protocols that can be adapted for this purpose.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation : A standard HPLC system equipped with a UV detector, such as the Waters Alliance HPLC system.[5]

  • Column : A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common choice for the separation of polar compounds.[4]

  • Mobile Phase : An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent like acetonitrile (B52724).[5][6] The ratio should be optimized for this compound.

  • Flow Rate : A typical flow rate is 1.0 mL/min.[5]

  • Detection : UV detection at a wavelength determined by the UV spectrum of this compound.

  • Sample Preparation : Dissolve a precisely weighed amount of the sample in a suitable solvent, such as acetonitrile or the mobile phase, to a concentration within the linear range. The sample should be filtered through a 0.45 µm syringe filter before injection.[5]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.[7]

  • Column : A capillary column suitable for aromatic and nitrogen-containing compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[5]

  • Carrier Gas : Helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).[5][8]

  • Oven Temperature Program : A programmed temperature ramp is used to ensure the separation of the analyte from impurities. A starting point could be 70°C, held for a few minutes, then ramped up to 280°C.[5]

  • Injector and Ion Source Temperatures : Typical temperatures are 250°C for the injector and 230°C for the ion source.[5]

  • Ionization Mode : Electron Ionization (EI) is commonly used.[5]

  • MS Detection : Full scan mode can be used for initial identification, while Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity.[5][9]

  • Sample Preparation : For the drug substance, dissolve it in a suitable solvent. For complex matrices, an extraction technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be necessary.[9][10][11]

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation : A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer, such as a Waters ACQUITY UPLC with a Xevo TQ-S micro.[5]

  • Column : A C18 column, similar to that used in HPLC, is often employed.[4]

  • Mobile Phase : A gradient elution with a mixture of water and methanol (B129727) or acetonitrile, often with additives like formic acid or triethylamine (B128534) to improve peak shape and ionization efficiency.[4]

  • Flow Rate : A typical flow rate is around 0.5 mL/min.[4]

  • Ionization Mode : Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MS Detection : Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[2][9] Two or more MRM transitions are typically monitored for each analyte for confident identification.[2]

  • Sample Preparation : For biological matrices, protein precipitation or liquid-liquid extraction is usually required, followed by evaporation and reconstitution in the mobile phase.[4][5]

Workflow for Analytical Method Validation

The successful application of any of these methods for the quantification of this compound requires a thorough validation process to ensure the results are accurate and reliable. The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Select Analytical Technique (HPLC, GC-MS, LC-MS/MS) B Optimize Instrumental Parameters A->B C Develop Sample Preparation Protocol B->C D Specificity / Selectivity C->D Begin Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Stability I->J K Sample Analysis J->K L Quality Control K->L

Caption: A typical experimental workflow for analytical method validation.

Conclusion

Both GC-MS and HPLC-based methods are robust and reliable for the analysis of pyrazines and related compounds.[1] GC-MS generally offers superior sensitivity for volatile compounds.[1] However, advancements in LC-MS/MS present a powerful alternative, especially for less volatile or thermally labile compounds, and can simplify sample preparation.[12] The choice of the most suitable method for this compound quantification will depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. Regardless of the chosen technique, a comprehensive method validation is essential to ensure the generation of high-quality, reliable, and reproducible data.

References

A Comparative Efficacy Analysis of Pyrazinecarbonitrile-Derived Drugs in Oncology, Inflammation, and Virology

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance of key pyrazinecarbonitrile-derived therapeutic agents, supported by experimental data and detailed methodologies.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. This guide provides a comparative analysis of the efficacy of prominent drugs derived from this core structure, focusing on their applications in oncology, anti-inflammatory, and antiviral therapies. The information is presented to aid researchers, scientists, and drug development professionals in understanding the performance of these agents relative to one another and other alternatives.

Anticancer Agents: A Focus on Kinase Inhibition

Several this compound derivatives have been successfully developed as potent and selective kinase inhibitors for cancer therapy. This section compares the efficacy of three notable examples: Gilteritinib, Prexasertib, and Darovasertib.

Gilteritinib , an inhibitor of FLT3 and AXL kinases, has been approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with FLT3 mutations.[1] Prexasertib is a potent inhibitor of checkpoint kinase 1 (CHK1) and has been evaluated in clinical trials for various cancers, including platinum-resistant ovarian cancer.[1] Darovasertib , a protein kinase C (PKC) inhibitor, was approved for metastatic uveal melanoma.[1]

The following table summarizes the in vitro potency of these drugs against their primary targets.

DrugPrimary Target(s)IC50Indication
Gilteritinib FLT3, AXL0.29 nM, 0.73 nMAcute Myeloid Leukemia
Prexasertib CHK11 nMOvarian Cancer (investigational)
Darovasertib PKCα, PKCθ1.9 nM, 0.4 nMMetastatic Uveal Melanoma
Signaling Pathway of this compound-Derived Kinase Inhibitors

The diagram below illustrates the general mechanism of action for these kinase inhibitors, which involves competitive binding to the ATP pocket of the target kinase, thereby disrupting downstream signaling pathways crucial for tumor progression.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FLT3, c-Met) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/AKT, RAS/MAPK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Kinase_Inhibitor This compound-Derived Kinase Inhibitor (e.g., Gilteritinib, Darovasertib) Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP ATP ATP->Receptor_Tyrosine_Kinase Binds Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: General signaling pathway inhibited by this compound-derived kinase inhibitors.

Experimental Protocols

Kinase Inhibition Assay:

A common method to determine the IC50 values of kinase inhibitors is a biochemical assay.[2]

  • Reagents and Materials: Purified recombinant kinase, a specific peptide or protein substrate, ATP, and the this compound-derived drug at various concentrations.[2]

  • Procedure:

    • The reaction is initiated by adding ATP to a mixture containing the kinase, substrate, and the test compound.[2]

    • The mixture is incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[2]

    • The extent of substrate phosphorylation is measured. This can be quantified using methods such as radioactivity (if using ³²P-ATP), fluorescence-based assays, or ELISA.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Anti-inflammatory Agents: Targeting Key Inflammatory Mediators

Pyrazine derivatives have demonstrated anti-inflammatory properties by modulating key pathways involved in inflammation, such as those regulated by cyclooxygenase (COX) enzymes and the production of nitric oxide (NO).[3] While specific approved drugs with the this compound core for inflammation are less common, research has shown the potential of this chemical class.

The anti-inflammatory mechanism often involves the inhibition of pro-inflammatory mediators.[3]

Compound ClassTarget/MechanismEffect
Pyrazine Derivatives COX-2 InhibitionReduced production of prostaglandins
iNOS DownregulationReduced nitric oxide (NO) production
NF-κB InhibitionSuppression of pro-inflammatory cytokine transcription
Experimental Protocols

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition):

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of the this compound derivative, followed by stimulation with LPS (e.g., 1 µg/mL).

    • After a 24-hour incubation period, the supernatant is collected.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Antiviral Agents: Inhibiting Viral Replication

Favipiravir , a pyrazinecarboxamide derivative, is a broad-spectrum antiviral drug that functions as an inhibitor of RNA-dependent RNA polymerase (RdRp) in RNA viruses.[4] This mechanism of action has made it a candidate for treating various viral infections.

The table below presents the in vitro efficacy of Favipiravir and other investigational pyrazine-triazole conjugates against SARS-CoV-2.

CompoundTargetEC50 (µM)CC50 (µM)Selectivity Index (SI)
Favipiravir RdRpVaries by study>100Varies
Pyrazine-triazole conjugate 5d SARS-CoV-2Significant potencyLow cytotoxicityFavorable
Pyrazine-triazole conjugate 5g SARS-CoV-2Significant potencyLow cytotoxicityFavorable

EC50 (Half-maximal effective concentration), CC50 (Half-maximal cytotoxic concentration), SI (Selectivity Index = CC50/EC50)

Experimental Workflow for Antiviral Activity Screening

The following diagram outlines a typical workflow for evaluating the in vitro antiviral efficacy of this compound derivatives.

G Start Start Cell_Culture Culture Host Cells (e.g., Vero Cells) Start->Cell_Culture Compound_Treatment Treat Cells with Pyrazine Derivative at Various Concentrations Cell_Culture->Compound_Treatment Virus_Infection Infect Cells with Virus (e.g., SARS-CoV-2) Compound_Treatment->Virus_Infection Incubation Incubate for a Defined Period (e.g., 48-72 hours) Virus_Infection->Incubation Cytotoxicity_Assay Assess Cell Viability (CC50) (e.g., MTT Assay) Incubation->Cytotoxicity_Assay Antiviral_Assay Quantify Viral Replication (EC50) (e.g., Plaque Assay, RT-qPCR) Incubation->Antiviral_Assay Data_Analysis Calculate EC50, CC50, and Selectivity Index (SI) Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro antiviral efficacy testing.

Experimental Protocols

Antiviral Activity Assay (Plaque Reduction Assay):

This assay is used to determine the concentration of an antiviral drug that is required to reduce the number of viral plaques by 50%.

  • Cell Seeding: A confluent monolayer of host cells (e.g., Vero cells) is prepared in 6-well plates.

  • Procedure:

    • The cell monolayer is infected with a known dilution of the virus for 1-2 hours.

    • The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the this compound derivative.

    • The plates are incubated until viral plaques are visible.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The EC50 is determined as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.

References

A Comparative Guide to Pyrazine Ring Synthesis Beyond Pyrazinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of pyrazine-containing molecules, moving beyond traditional reagents like pyrazinecarbonitrile can unlock novel derivatives and more efficient synthetic routes. This guide provides an objective comparison of several alternative methods for constructing the pyrazine (B50134) ring, supported by experimental data and detailed protocols.

Comparative Performance of Synthetic Methodologies

The selection of a synthetic route for pyrazine derivatives is often a balance between substrate availability, desired substitution patterns, reaction efficiency, and environmental impact. The following table summarizes quantitative data for various synthetic strategies, offering a clear comparison of their performance.

Synthesis MethodKey ReagentsTypical ProductReaction TimeTemperatureYield (%)Reference(s)
Baseline: Hydrolysis of this compound 3-Chloropyrazine-2-carbonitrile (B110518), H₂SO₄, H₂O₂3-Chloropyrazine-2-carboxamideNot SpecifiedControlled~80%[1][2]
Staedel-Rugheimer Synthesis 2-Chloroacetophenone (B165298), Ammonia (B1221849), Copper(II) sulfate (B86663) (oxidant)2,5-DiphenylpyrazineNot SpecifiedRoom Temp. -> RefluxModerate[3][4]
Gutknecht Synthesis α-Amino ketone (self-condensation), Oxidant (e.g., CuSO₄, air)Symmetrically substituted pyrazinesNot SpecifiedGentle HeatingVariable[3][5]
Condensation of 1,2-Diamine & α-Dicarbonyl Benzil, 1,2-Diaminoethane, Potassium tert-butoxide (catalyst)2,3-Diphenylpyrazine6-8 hoursRoom Temperature88%[6][7]
Manganese-Catalyzed Dehydrogenative Coupling 2-Amino-1-phenylethanol, Mn-pincer catalyst, KH2,5-Diphenylpyrazine24 hours150 °C95%[8]
Biomimetic Synthesis from Amino Acids Cbz-protected α-amino aldehydes (from amino acids), Pd(OH)₂/H₂2,5-Disubstituted pyrazinesNot SpecifiedNot Specified41-73%[9]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.

Baseline: Synthesis of 3-Chloropyrazine-2-carboxamide from 3-Chloropyrazine-2-carbonitrile

This method involves the controlled partial hydrolysis of a nitrile group on a pre-existing pyrazine ring.

Materials:

  • 3-Chloropyrazine-2-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ice

  • Water

Procedure:

  • Cool concentrated sulfuric acid in an ice bath.

  • Slowly add 3-chloropyrazine-2-carbonitrile to the cooled sulfuric acid while maintaining the temperature.

  • Carefully add 30% hydrogen peroxide dropwise to the mixture, ensuring the temperature remains controlled.

  • After the addition is complete, allow the reaction to stir for a specified time, monitoring for the completion of the hydrolysis.

  • Pour the reaction mixture over ice to quench the reaction and precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry to yield 3-chloropyrazine-2-carboxamide.[1][2]

Staedel-Rugheimer Pyrazine Synthesis

This classical method involves the reaction of an α-halo ketone with ammonia, followed by condensation and oxidation.

Materials:

  • 2-Chloroacetophenone

  • Aqueous Ammonia

  • Ethanol (B145695)

  • Copper(II) sulfate (or another suitable oxidizing agent)

Procedure:

  • Dissolve 2-chloroacetophenone in ethanol in a round-bottom flask.

  • Add an excess of aqueous ammonia to the solution and stir at room temperature. Monitor the formation of the α-amino ketone intermediate by thin-layer chromatography (TLC).

  • Once the initial reaction is complete, heat the mixture to induce the self-condensation of the α-amino ketone into a dihydropyrazine (B8608421) intermediate.

  • Add the oxidizing agent (e.g., copper(II) sulfate) and heat the mixture under reflux to facilitate the oxidation of the dihydropyrazine to the aromatic pyrazine.

  • After the oxidation is complete, cool the reaction mixture.

  • Isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.[3]

Condensation of a 1,2-Diamine with an α-Dicarbonyl Compound

A versatile and high-yielding one-pot synthesis of pyrazine derivatives.

Materials:

  • 1,2-Diketone (e.g., Benzil)

  • 1,2-Diamine (e.g., 1,2-Diaminoethane)

  • Methanol (B129727) and Water (1:1 mixture)

  • Potassium tert-butoxide (catalytic amount)

  • Ethyl acetate (B1210297)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the 1,2-diketone (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL).

  • To this solution, add the 1,2-diamine (1.1 mmol).

  • Add a catalytic amount of potassium tert-butoxide (0.1 mmol).

  • Stir the reaction mixture at room temperature for the time indicated in the data table (e.g., 6-8 hours). Monitor the reaction progress by TLC.

  • Upon completion, add 20 mL of water to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[6]

Manganese-Catalyzed Acceptorless Dehydrogenative Coupling

An environmentally benign route to 2,5-substituted pyrazines through the self-coupling of 2-amino alcohols.

Materials:

  • 2-Amino alcohol (e.g., 2-amino-1-phenylethanol) (1.0 mmol)

  • Manganese pincer catalyst (2 mol%)

  • Potassium hydride (KH) (3 mol%)

  • Toluene (B28343) (3.0 mL)

  • Argon gas

  • Water

  • Ethyl acetate

Procedure:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the manganese pincer catalyst and KH.

  • Evacuate and backfill the tube with argon three times.

  • Add the 2-amino alcohol and toluene under an argon atmosphere.

  • Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, quench the reaction with 5 mL of water.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted pyrazine.[8]

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methodologies.

Staedel_Rugheimer_Workflow reagents 2-Chloroacetophenone + Ammonia intermediate1 α-Amino Ketone Intermediate reagents->intermediate1 Nucleophilic Substitution intermediate2 Dihydropyrazine intermediate1->intermediate2 Self-Condensation product 2,5-Diphenylpyrazine intermediate2->product Oxidation

Caption: Staedel-Rugheimer Synthesis Workflow.

Diamine_Dicarbonyl_Workflow cluster_reagents Reactants diamine 1,2-Diamine intermediate Dihydropyrazine Intermediate diamine->intermediate Condensation dicarbonyl α-Dicarbonyl Compound dicarbonyl->intermediate Condensation product Substituted Pyrazine or Quinoxaline intermediate->product Oxidation (often spontaneous with air)

Caption: 1,2-Diamine and α-Dicarbonyl Condensation Workflow.

Dehydrogenative_Coupling_Workflow start 2-Amino Alcohol (2 equivalents) catalysis Mn-pincer Catalyst KH, 150 °C start->catalysis product 2,5-Disubstituted Pyrazine catalysis->product byproducts H₂ + H₂O catalysis->byproducts

Caption: Manganese-Catalyzed Dehydrogenative Coupling Workflow.

Logical Relationships in Synthesis Selection

The choice between these synthetic methods often depends on several factors. The following diagram illustrates the decision-making process for selecting an appropriate pyrazine synthesis strategy.

Synthesis_Selection_Logic start Desired Pyrazine Substitution Pattern? symmetrical Symmetrical (e.g., 2,5-disubstituted) start->symmetrical Symmetrical unsymmetrical Unsymmetrical or Complex Substitution start->unsymmetrical Unsymmetrical method1 Gutknecht Synthesis (Self-condensation) symmetrical->method1 α-Amino Ketone precursor available method2 Dehydrogenative Coupling of Amino Alcohols symmetrical->method2 Amino Alcohol precursor available (Greener Route) method3 Condensation of 1,2-Diamine & α-Dicarbonyl unsymmetrical->method3 Both Diamine and Dicarbonyl available method4 Staedel-Rugheimer Synthesis unsymmetrical->method4 α-Halo Ketone precursor available

Caption: Decision logic for selecting a pyrazine synthesis method.

References

A Head-to-Head Comparison of Catalysts for Pyrazinecarbonitrile Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of pyrazinecarbonitrile is a critical step in the synthesis of a wide range of biologically active compounds and functional materials. The choice of catalyst is paramount to achieving high yields, selectivity, and overall reaction efficiency. This guide provides an objective, data-driven comparison of various catalytic systems for the functionalization of this compound, supported by experimental data and detailed protocols.

The functionalization of the pyrazine (B50134) ring, an electron-deficient heteroaromatic system, can be challenging. However, significant advancements in catalysis have opened up diverse avenues for its modification. This comparison focuses on three key modern synthetic methodologies: Palladium-catalyzed C-H arylation, photocatalytic Minisci-type reactions, and Suzuki-Miyaura cross-coupling of halogenated pyrazinecarbonitriles.

Palladium-Catalyzed C-H Direct Arylation

Direct C-H arylation has emerged as a powerful, atom-economical method for forging carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. Palladium catalysts, in combination with specific ligands, have shown considerable promise in this area.

A comparative study on the direct C-H arylation of fluoroarenes with 2-chloropyridines, a substrate class with similar electronic properties to this compound, highlights the effectiveness of the Pd/SPhos catalytic system. This system demonstrates broad functional group tolerance and delivers high yields of the desired biaryl products.

Table 1: Comparison of Palladium Catalysts and Ligands for the Direct C-H Arylation of Fluoroarenes with 2-Chloropyridines

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Key Features
[Pd(π-cinnamyl)Cl]₂SPhosK₂CO₃Isopropyl acetate110up to 90High efficiency for electron-deficient heterocycles, broad scope.
Pd(OAc)₂PPh₃Cs₂CO₃Toluene120ModerateClassic system, may require higher temperatures and catalyst loadings.
Pd(OAc)₂XPhosK₃PO₄Dioxane100HighEffective for challenging couplings, often provides good yields.

Data synthesized from multiple sources for illustrative comparison.

Experimental Protocol: General Procedure for Pd-Catalyzed Direct C-H Arylation

To a reaction vessel are added the this compound derivative (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst precursor (e.g., [Pd(π-cinnamyl)Cl]₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₂CO₃, 2.0 equiv). The vessel is sealed and purged with an inert atmosphere (e.g., argon). The solvent (e.g., isopropyl acetate) is added, and the mixture is heated to the specified temperature for the designated time. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired product.

Photocatalytic Minisci-Type Reactions

Visible-light photocatalysis has revolutionized radical chemistry, offering mild and efficient pathways for C-H functionalization. The Minisci reaction, involving the addition of a nucleophilic radical to a protonated heterocycle, is particularly well-suited for the functionalization of electron-deficient pyrazines. A variety of photocatalysts can be employed, with their efficacy depending on the specific radical precursor and reaction conditions.

Recent studies on photocatalytic Minisci C-H alkylation of N-heteroarenes using alkyl boronic acids have demonstrated the high efficiency of iridium and ruthenium-based photocatalysts.

Table 2: Comparison of Photocatalysts for the Minisci C-H Alkylation of N-Heteroarenes

PhotocatalystRadical PrecursorOxidantSolventLight SourceYield (%)Key Features
Ir(ppy)₂(dtbbpy)PF₆Alkyl Boronic AcidK₂S₂O₈DMSOBlue LEDsGood to ExcellentHigh efficiency, broad substrate scope, mild conditions.[1]
Ru(bpy)₃Cl₂Alkyl Boronic AcidK₂S₂O₈DMSOBlue LEDsGoodReadily available and cost-effective catalyst.[1]
Eosin YBenzoyl HydrazideK₂S₂O₈DMSO/H₂OGreen LEDsModerate to GoodOrganic dye photocatalyst, metal-free conditions.[2]

Data synthesized from multiple sources for illustrative comparison.

Experimental Protocol: General Procedure for Photocatalytic Minisci Reaction

In a reaction vial, the N-heterocycle (e.g., this compound, 1.0 equiv), radical precursor (e.g., alkyl boronic acid, 1.5 equiv), photocatalyst (1-5 mol%), and oxidant (e.g., K₂S₂O₈, 2.0 equiv) are combined. The vial is sealed with a septum, and the appropriate solvent (e.g., DMSO) is added. The mixture is then degassed and placed under an inert atmosphere. The reaction is stirred and irradiated with the specified light source at room temperature for the required time. Upon completion, the reaction is quenched, and the product is extracted and purified by standard chromatographic techniques.

Suzuki-Miyaura Cross-Coupling of Halogenated Pyrazinecarbonitriles

The Suzuki-Miyaura cross-coupling is a robust and widely used method for the formation of C-C bonds. For this compound, this typically involves the coupling of a halogenated derivative (e.g., 2-chloropyrazine-5-carbonitrile) with a boronic acid or ester. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive chloro-substituents.

Comparative studies on the Suzuki-Miyaura coupling of 2-chloropyridines and 2-chloropyrazines with arylboronic acids have shown the superior performance of palladium complexes with bulky, electron-rich phosphine (B1218219) ligands.[3][4]

Table 3: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of 2-Chloropyrazines

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Key Features
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>95Highly active for unactivated aryl chlorides.
Pd₂(dba)₃XPhosK₃PO₄Dioxane100>95Excellent for a wide range of substrates.
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80Moderate to GoodClassic catalyst, may require longer reaction times.
[Pd(IPr)Cl(cin)]-K₂CO₃Water100HighN-Heterocyclic carbene (NHC) ligand-based catalyst, active in aqueous media.

Data synthesized from multiple sources for illustrative comparison.[3][4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the chlorothis compound (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 3.0 equiv) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas. A degassed solvent mixture (e.g., toluene/water) is added, and the reaction is heated with stirring for the specified time. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.

Visualizing the Catalytic Pathways

To further elucidate the processes involved, the following diagrams illustrate the general catalytic cycles and workflows for these key functionalization reactions.

Catalytic_Cycle_Direct_Arylation cluster_0 Direct C-H Arylation (Pd-Catalyzed) Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation Pd(IV)-Aryl Pd(IV)-Aryl Palladacycle->Pd(IV)-Aryl Oxidative Addition (Ar-X) Pd(IV)-Aryl->Pd(II) Reductive Elimination (Product)

Caption: Simplified catalytic cycle for Palladium-catalyzed direct C-H arylation.

Photocatalytic_Minisci_Cycle cluster_1 Photocatalytic Minisci Reaction PC PC PC_star PC* PC->PC_star hv Radical R• PC_star->Radical SET (Radical Precursor) Het_R_H [Het(R)-H]•+ Radical->Het_R_H + Het-H+ Het_H Het-H+ Product Het-R Het_R_H->Product Oxidation

Caption: General mechanism for a photocatalytic Minisci-type reaction.

Suzuki_Miyaura_Cycle cluster_2 Suzuki-Miyaura Cross-Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X-L_n Ar-Pd(II)-X-L_n Pd(0)L_n->Ar-Pd(II)-X-L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'-L_n Ar-Pd(II)-Ar'-L_n Ar-Pd(II)-X-L_n->Ar-Pd(II)-Ar'-L_n Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Ar'-L_n->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_3 General Experimental Workflow Start Combine Reactants, Catalyst, & Base Inert Establish Inert Atmosphere Start->Inert Solvent Add Solvent Inert->Solvent Reaction Heat / Irradiate Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for catalytic functionalization.

Conclusion

The selection of an optimal catalyst for the functionalization of this compound is highly dependent on the desired transformation.

  • For direct C-H arylation , palladium catalysts, particularly those with bulky phosphine ligands like SPhos and XPhos, offer high efficiency and broad applicability.

  • Photocatalytic Minisci-type reactions provide a mild and powerful method for introducing alkyl and other radical-derived fragments, with iridium and ruthenium complexes being highly effective catalysts.

  • For Suzuki-Miyaura cross-coupling of halogenated pyrazinecarbonitriles, modern palladium/phosphine ligand systems are the catalysts of choice, enabling the efficient coupling of even challenging chloro-substrates.

Researchers should carefully consider the specific functional group to be introduced, the available starting materials, and the desired reaction conditions when selecting a catalytic system. The data and protocols presented in this guide serve as a valuable starting point for the development of efficient and robust synthetic routes towards functionalized pyrazinecarbonitriles.

References

A Comparative Analysis of Pyrazinecarbonitrile Synthesis Methods for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the cost-benefit analysis of four key synthetic routes to Pyrazinecarbonitrile, an essential intermediate in the pharmaceutical and fine chemical industries. This report details experimental protocols, presents quantitative data for comparison, and visualizes workflows to aid in the selection of the most efficient and cost-effective manufacturing process.

This compound (2-cyanopyrazine) is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably pyrazinamide, a first-line antituberculosis drug. The efficiency, cost, and environmental impact of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a detailed comparison of four prominent methods for the synthesis of this compound: the ammoxidation of 2-methylpyrazine (B48319), the dehydration of pyrazine-2-carboxamide, the condensation of diaminomaleonitrile (B72808) with glyoxal (B1671930), and the cyanation of 2-chloropyrazine (B57796).

Comparative Analysis of Synthesis Methods

The selection of an optimal synthesis route for this compound depends on a variety of factors, including the cost and availability of starting materials, reaction yield and purity, energy consumption, and environmental and safety considerations. The following table summarizes the key quantitative data for each of the four methods discussed.

Parameter Ammoxidation of 2-Methylpyrazine Dehydration of Pyrazine-2-carboxamide Condensation of Diaminomaleonitrile & Glyoxal Cyanation of 2-Chloropyrazine
Starting Materials 2-Methylpyrazine, Ammonia (B1221849), OxygenPyrazine-2-carboxamideDiaminomaleonitrile, Glyoxal2-Chloropyrazine, Copper(I) Cyanide
Key Reagents/Catalysts CrVPO/γ-Al2O3 catalystPhosphorus Pentoxide (P2O5)--
Reaction Temperature 480 °C[1][2]120-130 °CRoom Temperature140-150 °C
Reaction Time Continuous flow2 hours24 hours5 hours
Yield 67.0% (based on 71.5% conversion and 93.7% selectivity)[1][2]High (qualitative)Moderate (qualitative)~80% (estimated)
Purity High (product isolated by condensation)High (after purification)Moderate (requires significant purification)High (after purification)
Estimated Reagent Cost per Mole of Product *~$2.80~$1.20 (P2O5)~$5.30~$0.85 (CuCN)
Key Advantages Continuous process, high throughput, uses readily available starting materials.High-yielding (qualitatively), relatively simple procedure.Mild reaction conditions.Good yield, readily available starting material.
Key Disadvantages High energy consumption (high temperature), requires specialized catalyst and reactor.Use of a hazardous dehydrating agent, potential for side reactions.Moderate yield, requires purification from a complex reaction mixture.Use of toxic cyanide reagent, potential for copper contamination in waste.
Environmental/Safety Concerns High temperature and pressure, handling of ammonia.[3] Byproducts include CO2 and HCN.[4]Use of corrosive and water-reactive P2O5.[5]-Use of highly toxic copper cyanide, generation of cyanide-containing waste streams.[6]

*Note: Reagent cost is an estimation based on bulk pricing and does not include costs of solvents, catalysts, energy, labor, or waste disposal.

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the replication and evaluation of synthesis methods. Below are the protocols for the four compared routes to this compound.

Ammoxidation of 2-Methylpyrazine

This industrial method involves the vapor-phase catalytic reaction of 2-methylpyrazine with ammonia and oxygen. A continuous-flow microreactor system is often employed to manage the exothermic nature of the reaction and improve efficiency.[1][2]

Catalyst Preparation (CrVPO/γ-Al2O3): The CrVPO catalyst is prepared by the impregnation method. 2.7 g of oxalic acid, 0.284 g of vanadium pentoxide (V2O5), and 0.25 g of chromium trioxide (CrO3) are dissolved in 35 mL of distilled water. To this solution, 0.275 mL of phosphoric acid (H3PO4) is added to achieve a molar ratio of Cr:V:P of 0.8:0.5:1.7.[7] The mixture is stirred at 50-70 °C for 10 minutes. The resulting solution is then used to impregnate γ-Al2O3 support, followed by drying and calcination.

Ammoxidation Reaction: A continuous-flow microreactor is packed with the CrVPO/γ-Al2O3 catalyst. A feed stream consisting of 2-methylpyrazine, water, ammonia, and air (in a molar ratio of 1:13:17:38) is introduced into the reactor.[8] The reaction is carried out at a temperature of 480 °C. The product, this compound, is collected by condensation of the effluent gas stream. Under these conditions, a conversion of 2-methylpyrazine of 71.5% and a selectivity to this compound of 93.7% can be achieved, resulting in a yield of approximately 67.0%.[1][2]

Dehydration of Pyrazine-2-carboxamide

This method involves the removal of a water molecule from pyrazine-2-carboxamide using a strong dehydrating agent.

Reaction Procedure: In a round-bottom flask equipped with a reflux condenser and a drying tube, pyrazine-2-carboxamide (1 mole) is mixed with phosphorus pentoxide (1.2 moles) in a dry, inert solvent such as toluene. The mixture is heated to reflux (approximately 120-130 °C) with vigorous stirring for 2 hours. After cooling to room temperature, the reaction mixture is quenched by carefully pouring it onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude this compound. The product can be further purified by distillation or chromatography.

Condensation of Diaminomaleonitrile and Glyoxal

This route builds the pyrazine (B50134) ring from acyclic precursors.

Reaction Procedure: To a solution of diaminomaleonitrile (1 mole) in a suitable solvent such as ethanol, an aqueous solution of glyoxal (40% in water, 1 mole) is added dropwise at room temperature with stirring. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water to remove any unreacted glyoxal and other water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product. Purification by column chromatography is typically required to isolate pure this compound.

Cyanation of 2-Chloropyrazine

This method involves a nucleophilic substitution of the chlorine atom in 2-chloropyrazine with a cyanide group.

Reaction Procedure: In a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, 2-chloropyrazine (1 mole) and copper(I) cyanide (1.2 moles) are suspended in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction mixture is heated to 140-150 °C under a nitrogen atmosphere and stirred for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and poured into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex. The mixture is then extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation or column chromatography.

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis method.

Ammoxidation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Methylpyrazine 2-Methylpyrazine Vaporization Vaporization Methylpyrazine->Vaporization Ammonia Ammonia Ammonia->Vaporization Oxygen Oxygen Oxygen->Vaporization Reaction Catalytic Ammoxidation (480 °C, CrVPO/γ-Al2O3) Vaporization->Reaction Condensation Condensation Reaction->Condensation This compound This compound Condensation->this compound Dehydration_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Pyrazinecarboxamide Pyrazine-2-carboxamide Reaction Dehydration Reaction (Toluene, 120-130 °C, 2h) Pyrazinecarboxamide->Reaction P2O5 Phosphorus Pentoxide P2O5->Reaction Quenching Quenching (Ice) Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound Condensation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product DAMN Diaminomaleonitrile Reaction Condensation Reaction (Ethanol, RT, 24h) DAMN->Reaction Glyoxal Glyoxal Glyoxal->Reaction Workup Workup & Purification Reaction->Workup This compound This compound Workup->this compound Cyanation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Chloropyrazine 2-Chloropyrazine Reaction Cyanation Reaction (DMF, 140-150 °C, 5h) Chloropyrazine->Reaction CuCN Copper(I) Cyanide CuCN->Reaction Decomposition Complex Decomposition Reaction->Decomposition Extraction Extraction & Purification Decomposition->Extraction This compound This compound Extraction->this compound

References

A Comparative Toxicological Analysis of Pyrazinecarbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of Pyrazinecarbonitrile and its selected derivatives: 2-Methylpyrazine, 2,5-Dimethylpyrazine, and 2-Pyrazinecarboxamide. The information is compiled from various toxicological studies to facilitate a comparative assessment of their acute oral toxicity and to provide standardized protocols for in vitro cytotoxicity evaluation.

Quantitative Toxicity Data

The acute oral toxicity of this compound and its derivatives varies depending on the specific substitutions on the pyrazine (B50134) ring. The following table summarizes the available acute oral toxicity data in rats.

CompoundStructureCAS NumberOral LD50 (Rat)ATE (Oral, Rat)Reference
This compound this compound Structure19847-12-2300 - 2000 mg/kg500 mg/kg[1]
2-Methylpyrazine 2-Methylpyrazine Structure109-08-01800 mg/kgNot Available[2][3][4]
2,5-Dimethylpyrazine 2,5-Dimethylpyrazine Structure123-32-01020 mg/kgNot Available[5][6]
2-Pyrazinecarboxamide 2-Pyrazinecarboxamide Structure98-96-4LDLO: 3 g/kgNot Available[7]

LD50: Median Lethal Dose. The dose required to kill half the members of a tested population. LDLO: Lowest Published Lethal Dose. ATE: Acute Toxicity Estimate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of toxicological data. Below are protocols for commonly used in vitro cytotoxicity assays and the in vivo acute oral toxicity test.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[8][9] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[7]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. After 24 hours of incubation, replace the old medium with the medium containing the test compounds.[10]

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[10]

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vivo Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes based on the LD50 value.[11][12]

Principle: The test involves a stepwise procedure with the use of a limited number of animals per step. The outcome of each step (survival or death of the animals) determines the dose for the next step. The method uses a starting dose of 5, 50, 300, or 2000 mg/kg body weight.[12]

Procedure:

  • Animal Selection: Healthy, young adult Wistar female rats are typically used.[12]

  • Fasting: The animals are fasted for at least 16 hours before administration of the test substance, with water available ad libitum.[2]

  • Administration: The test substance is administered in a single dose by gavage. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[11]

  • Observation: The animals are observed for mortality and clinical signs of toxicity for a period of 14 days. Body weight is measured on days 0, 7, and 14.[12]

  • Stepwise Dosing:

    • Start with a group of three animals at a specific dose level (e.g., 300 mg/kg).

    • If no mortality occurs, proceed to the next higher dose level with another group of three animals.

    • If mortality is observed, the test is repeated at a lower dose level.

  • Endpoint: The test is concluded when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level. The substance is then classified according to the Globally Harmonised System (GHS).[11]

  • Necropsy: At the end of the observation period, all surviving animals are subjected to a gross necropsy.[12]

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

Experimental Workflow for In Vitro Cytotoxicity Assessment Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate incubation_24h 24h Incubation cell_seeding->incubation_24h compound_addition Addition of Test Compound (Serial Dilutions) incubation_24h->compound_addition incubation_exposure Incubation (e.g., 24, 48, 72h) compound_addition->incubation_exposure mtt_addition Addition of MTT Reagent incubation_exposure->mtt_addition formazan_formation Incubation (Formazan Formation) mtt_addition->formazan_formation solubilization Addition of Solubilizing Agent formazan_formation->solubilization absorbance_reading Absorbance Reading solubilization->absorbance_reading data_analysis Calculation of Cell Viability & IC50 absorbance_reading->data_analysis

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

General Metabolic Pathway of Pyrazine Derivatives

Metabolic Pathway of Pyrazine Derivatives General Metabolic Pathway of Pyrazine Derivatives cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion pyrazine Pyrazine Derivative oxidation Oxidation (e.g., side-chain oxidation, ring hydroxylation) pyrazine->oxidation reduction Reduction (for acylated pyrazines) pyrazine->reduction conjugation Conjugation (e.g., with glycine, glucuronic acid, sulfate) oxidation->conjugation reduction->conjugation excretion Urinary Excretion conjugation->excretion

Caption: General metabolic fate of pyrazine derivatives in the body.

References

Assessing the purity of Pyrazinecarbonitrile from different commercial suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of pyrazinecarbonitrile sourced from three hypothetical commercial suppliers: Supplier A, Supplier B, and Supplier C. The assessment is based on a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Melting Point analysis. Detailed experimental protocols are provided to allow for the replication of these analyses.

Executive Summary

The purity of this compound, a key intermediate in the synthesis of pharmaceuticals such as the anti-tuberculosis drug pyrazinamide, is critical to ensure the safety and efficacy of the final product. Even minor impurities can have a significant impact on the outcome of a chemical reaction or the pharmacological properties of a drug. This guide aims to provide researchers with a framework for assessing the purity of commercially available this compound.

While all three evaluated suppliers provide this compound with a purity of over 98.5%, subtle differences in the impurity profiles were observed. These differences may be critical for specific applications.

Data Presentation

The quantitative data for the purity assessment of this compound from the three suppliers is summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (% Area) 99.5%98.7%99.8%
Purity by GC-MS (% Area) 99.6%98.9%99.9%
Purity by qNMR (%) 99.4%98.6%99.7%
Melting Point (°C) 49-5148-5150-51
Impurity 1 (2-methylpyrazine) 0.2%0.8%Not Detected
Impurity 2 (Unidentified) 0.1%0.3%0.1%
Water Content (Karl Fischer) 0.15%0.25%0.10%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound by separating it from its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 20% B

    • 10-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is employed to identify and quantify volatile and semi-volatile impurities.

  • Instrumentation: A GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a highly accurate determination of purity by comparing the integral of a this compound proton signal to that of a certified internal standard.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

    • Acquisition Time: 4 s

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase and baseline correct the spectrum.

    • Integrate the well-resolved signal of this compound (e.g., the proton at ~9.2 ppm) and the signal of the internal standard (maleic acid protons at ~6.3 ppm).

  • Purity Calculation: The purity is calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Melting Point Determination

The melting point is a physical property that can indicate the purity of a crystalline solid. A sharp melting range close to the literature value suggests high purity. The procedure is based on the USP <741> method.[1][2]

  • Instrumentation: A digital melting point apparatus.

  • Sample Preparation: A small amount of the crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

  • Procedure:

    • Set the starting temperature to 45°C.

    • Set the heating rate to 1°C/min.

    • Place the capillary tube in the apparatus.

    • Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow This compound Purity Assessment Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample This compound Sample Prep_HPLC Dissolve in Acetonitrile Sample->Prep_HPLC Prep_GCMS Dissolve in Dichloromethane Sample->Prep_GCMS Prep_qNMR Weigh with Internal Standard Dissolve in DMSO-d6 Sample->Prep_qNMR Prep_MP Pack in Capillary Tube Sample->Prep_MP HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS qNMR qNMR Analysis Prep_qNMR->qNMR MP Melting Point Determination Prep_MP->MP Data_HPLC Purity (% Area) Impurity Profile HPLC->Data_HPLC Data_GCMS Purity (% Area) Impurity Identification GCMS->Data_GCMS Data_qNMR Absolute Purity (%) qNMR->Data_qNMR Data_MP Melting Range (°C) MP->Data_MP Report Final Purity Report Data_HPLC->Report Data_GCMS->Report Data_qNMR->Report Data_MP->Report

References

Safety Operating Guide

Navigating the Safe Disposal of Pyrazinecarbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. Pyrazinecarbonitrile, a nitrile-containing heterocyclic compound, requires careful handling and specific disposal procedures due to its potential hazards. This guide provides a comprehensive, step-by-step approach to its proper disposal, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2] Due to its nitrile group, it has the potential to release toxic hydrogen cyanide gas under certain conditions, such as in the presence of strong acids.[3][4][5] Therefore, all handling and disposal activities must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[5][6][7]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure risks.

PPE ItemSpecification
Eye Protection Safety glasses with side shields or chemical goggles.[3] A face shield is also recommended.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[3][8] Always check the glove manufacturer's compatibility chart.
Body Protection A fully-buttoned laboratory coat with long sleeves.[3][8]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][7] A respirator may be required for large spills.[9]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[3][10][11]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation:

    • Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.[3]

    • Keep solid and liquid cyanide-containing wastes separate.[6]

    • Avoid mixing with incompatible waste streams, particularly strong oxidizing agents and acids.[3][12]

  • Containerization:

    • Place the waste into a clearly labeled, sealable, and chemically compatible waste container.[3][13] Plastic containers are often preferred.[14]

    • Ensure the container is in good condition and free from leaks.[13]

    • Do not overfill containers; leave at least one inch of headroom to allow for expansion.[12]

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added.[15]

    • Ensure all components of a mixture are listed.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[3][14]

    • The storage area should be secure and accessible only to authorized personnel.[3]

    • Store away from heat, sparks, open flames, and incompatible materials.[3][9]

Spill Management

In the event of a spill, the area should be evacuated and well-ventilated.[3] For liquid spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand, and place it in a sealed container for disposal.[3][4] For solid spills, carefully sweep or vacuum the material to avoid generating dust and place it in a labeled hazardous waste container.[15] The spill area should then be decontaminated.[3] For cyanide-containing compounds, it is recommended to clean the spill area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[6] All cleanup materials must be disposed of as hazardous waste.[3][10]

Decontamination of Empty Containers

Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[10] For acutely hazardous waste, which may include cyanide compounds, triple rinsing with a suitable solvent is required before the container can be disposed of as regular trash.[10] The rinsate from this process must be collected as hazardous waste.[5]

Below is a logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Waste Generation (this compound & Contaminated Materials) B Segregate Waste (Solid vs. Liquid, Incompatibles) A->B C Select Compatible Container B->C D Label Container ('Hazardous Waste', Chemical Name, Date) C->D E Store in Satellite Accumulation Area (Secure, Ventilated) D->E F Container Full or Accumulation Time Limit Reached? E->F F->E No G Arrange for Pickup by Environmental Health & Safety (EHS) F->G Yes H Final Disposal by Approved Facility G->H

Caption: Logical workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazinecarbonitrile
Reactant of Route 2
Reactant of Route 2
Pyrazinecarbonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。